molecular formula C7H13NO B1602250 3-Oxa-9-azabicyclo[3.3.1]nonane CAS No. 280-99-9

3-Oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B1602250
CAS No.: 280-99-9
M. Wt: 127.18 g/mol
InChI Key: DVVZRIIREIUXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-9-azabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxa-9-azabicyclo[3.3.1]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxa-9-azabicyclo[3.3.1]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-4-9-5-7(3-1)8-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVZRIIREIUXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570350
Record name 3-Oxa-9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-99-9
Record name 3-Oxa-9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise spatial orientation of functional groups, making it an attractive core for designing novel therapeutic agents. Derivatives of the parent azabicyclo[3.3.1]nonane system have demonstrated a wide range of biological activities, including cytotoxic, dopamine D3 receptor ligand, and sigma-2 receptor affinities.[1] This guide provides a comprehensive overview of a robust synthetic strategy for 3-Oxa-9-azabicyclo[3.3.1]nonane, detailed experimental protocols, and a systematic approach to its structural characterization using modern analytical techniques.

Introduction: The Strategic Importance of the 3-Oxa-9-azabicyclo[3.3.1]nonane Core

The strategic incorporation of heteroatoms into bicyclic scaffolds is a powerful tactic in drug design. Replacing a methylene bridge with an oxygen atom to form the 3-Oxa-9-azabicyclo[3.3.1]nonane system introduces a hydrogen bond acceptor, modulates lipophilicity, and alters the conformational landscape of the molecule. These modifications can profoundly influence pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.

The core structure is a bioisostere of the well-known tropane and granatane alkaloids, which are foundational skeletons for numerous neurologically active agents. The inherent conformational rigidity of the bicyclo[3.3.1]nonane system reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide is intended for researchers and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Synthesis: A Biomimetic Approach via Double Mannich Reaction

The most elegant and efficient route to the bicyclo[3.3.1]nonane core is the biomimetic double Mannich reaction, a strategy that mimics the biosynthesis of tropane alkaloids.[2] This approach constructs the complex bicyclic system in a single, convergent step from simple acyclic precursors. For the synthesis of the 3-oxa analogue, a key modification is the use of a dialdehyde precursor containing an ether linkage.

A plausible and effective strategy involves the oxidative cleavage of a readily available carbohydrate derivative to generate the necessary dialdehyde, followed by a one-pot cyclization with a primary amine and a dicarboxylate equivalent.

Mechanistic Rationale

The synthesis hinges on a tandem Mannich-type condensation. The reaction is initiated by the formation of iminium ions from the dialdehyde and the primary amine. Simultaneously, the acetonedicarboxylate acts as a bis-enolate equivalent. The crux of the reaction is the intramolecular cyclization, where the enolate attacks the iminium ions in sequence to forge the two rings of the bicyclic system, followed by decarboxylation to yield the target ketone. The choice of a benzylamine as the nitrogen source is strategic; the benzyl group serves as a robust protecting group that can be readily removed via hydrogenolysis in a later step if the secondary amine is desired.

Synthetic Workflow Diagram

The overall synthetic strategy can be visualized as a two-stage process: preparation of the key dialdehyde intermediate, followed by the core-forming cyclization.

SynthesisWorkflow Glucopyranoside Methyl α-D-glucopyranoside Dialdehyde Dialdehyde Intermediate Glucopyranoside->Dialdehyde Amine Benzylamine Product 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Dialdehyde->Product Amine->Product Dicarboxylate Acetonedicarboxylic Acid Dicarboxylate->Product CharacterizationWorkflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis Crude Crude Product (Post-Extraction) Purification Column Chromatography Crude->Purification PureProduct Pure Compound Purification->PureProduct NMR 1H & 13C NMR PureProduct->NMR Structure Confirmation MS Mass Spectrometry PureProduct->MS Molecular Weight Confirmation IR IR Spectroscopy PureProduct->IR Functional Group Identification Final Structurally Confirmed & Pure Sample NMR->Final MS->Final IR->Final

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxa-9-azabicyclo[3.3.1]nonane is a saturated bicyclic heterocycle that has garnered interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable scaffold for the synthesis of novel therapeutic agents. The incorporation of both an oxygen and a nitrogen atom within its framework imparts unique physicochemical properties that are critical to its biological activity and pharmacokinetic profile. Understanding these properties is paramount for its effective utilization in the design and development of new drugs. This guide provides a comprehensive overview of the core physicochemical characteristics of 3-Oxa-9-azabicyclo[3.3.1]nonane, detailing experimental methodologies for their determination and discussing their implications in a drug discovery context.

Molecular Structure and Core Properties

The fundamental attributes of a molecule dictate its behavior in both chemical and biological systems. For 3-Oxa-9-azabicyclo[3.3.1]nonane, these foundational properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol [1]
IUPAC Name 3-oxa-9-azabicyclo[3.3.1]nonane
CAS Number 25969-93-3

Physicochemical Parameters: Experimental Determination and Significance in Drug Discovery

The journey of a drug from administration to its target is governed by its physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of a drug's efficacy and safety.[2][3][4]

Melting and Boiling Point

Experimental Protocol: Melting Point Determination

A precise melting point can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus and heated at a controlled rate.

  • Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. A narrow range is indicative of high purity.

Experimental Protocol: Boiling Point Determination

For a liquid, the boiling point can be determined by distillation or using a micro-boiling point method.

  • Distillation Method: A small quantity of the liquid is distilled, and the temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point.

  • Micro-Boiling Point Method: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary and then recedes upon cooling is the boiling point.

Solubility

Aqueous solubility is a critical factor for drug absorption and distribution. Poor solubility can lead to low bioavailability and hinder the development of a successful drug candidate.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

  • Equilibration: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

pKa (Ionization Constant)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For an amine like 3-Oxa-9-azabicyclo[3.3.1]nonane, the pKa of its conjugate acid is a key determinant of its charge state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa.

  • Solution Preparation: A known concentration of the compound is dissolved in water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve or by analyzing the relationship between the pH and the volume of titrant added.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a lipid versus an aqueous environment. This property is crucial for membrane permeability and plays a significant role in a drug's ADME profile. An optimal balance of lipophilicity is essential for a drug to effectively traverse biological membranes and reach its target.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable technique for measuring LogP.

  • Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD).

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

A computed value for the lipophilicity of 3-Oxa-9-azabicyclo[3.3.1]nonane is available:

PropertyComputed ValueSource
XLogP3-AA 0.4[1]

This relatively low positive value suggests a balanced hydrophilic-lipophilic character, which can be advantageous for drug candidates.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-Oxa-9-azabicyclo[3.3.1]nonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Oxa-9-azabicyclo[3.3.1]nonane, the IR spectrum would be expected to show characteristic absorption bands for:

  • C-H stretching: Aliphatic C-H bonds will show absorptions in the 2850-3000 cm⁻¹ region.

  • N-H stretching: The secondary amine will exhibit a stretching vibration in the 3300-3500 cm⁻¹ region.

  • C-O stretching: The ether linkage will produce a strong absorption band in the 1000-1300 cm⁻¹ region.

  • C-N stretching: The C-N bond of the amine will have a characteristic absorption in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Oxa-9-azabicyclo[3.3.1]nonane, electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 127. The fragmentation pattern would be characteristic of bicyclic amines, with common fragmentation pathways involving the loss of small, stable neutral molecules and radicals.

Visualization of Key Concepts

The Interplay of Physicochemical Properties in Drug Discovery

Drug_Discovery_Properties cluster_0 Physicochemical Properties cluster_1 ADME Profile Solubility Solubility Absorption Absorption Solubility->Absorption affects Lipophilicity (LogP/LogD) Lipophilicity (LogP/LogD) Lipophilicity (LogP/LogD)->Absorption influences Distribution Distribution Lipophilicity (LogP/LogD)->Distribution governs pKa pKa pKa->Solubility determines pKa->Absorption impacts Molecular_Weight Molecular_Weight Molecular_Weight->Distribution affects Efficacy_Safety Efficacy & Safety Absorption->Efficacy_Safety leads to Distribution->Efficacy_Safety leads to Metabolism Metabolism Metabolism->Efficacy_Safety leads to Excretion Excretion Excretion->Efficacy_Safety leads to

Caption: Relationship between physicochemical properties and ADME profile.

Experimental Workflow for Physicochemical Profiling

Experimental_Workflow Start Compound Synthesis Purity_Check Purity Assessment (NMR, LC-MS) Start->Purity_Check Solubility_Assay Aqueous Solubility (Shake-Flask) Purity_Check->Solubility_Assay pKa_Determination pKa Determination (Potentiometric Titration) Purity_Check->pKa_Determination LogP_Measurement LogP/LogD Measurement (Shake-Flask) Purity_Check->LogP_Measurement Data_Analysis Data Analysis & Interpretation Solubility_Assay->Data_Analysis pKa_Determination->Data_Analysis LogP_Measurement->Data_Analysis End Informed Drug Design Data_Analysis->End

Caption: Workflow for experimental physicochemical profiling.

Conclusion

The physicochemical properties of 3-Oxa-9-azabicyclo[3.3.1]nonane are fundamental to its potential as a scaffold in drug discovery. A thorough understanding and experimental determination of its solubility, pKa, and lipophilicity are essential for optimizing the ADME properties of its derivatives. By employing the standard, validated protocols outlined in this guide, researchers can build a robust physicochemical profile for this and related compounds, thereby enabling more informed and successful drug design and development efforts.

References

  • PubChem. 3-Oxa-9-azabicyclo[3.3.1]nonane. National Center for Biotechnology Information. [Link]

  • Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Drug Discovery Today, 13(5-6), 285–294. [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]

Sources

3-Oxa-9-azabicyclo[3.3.1]nonane crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of the 3-Oxa-9-azabicyclo[3.3.1]nonane Core for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Strategic Importance of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold in Drug Discovery

Bicyclic aliphatic amines are a cornerstone in modern drug design, offering a strategy to constrain the conformation of molecules. This conformational restriction helps to improve both the pharmacodynamic and pharmacokinetic properties of lead compounds by presenting a well-defined three-dimensional shape for interaction with biological targets[1]. The 3-Oxa-9-azabicyclo[3.3.1]nonane ring system, in particular, has been explored for its potential as a modulator of acetylcholine receptors and as a monoamine reuptake inhibitor, making it relevant for addressing dysfunctions of the central and autonomic nervous systems. A precise understanding of its solid-state structure and solution-state dynamics is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

Synthesis and Crystallization Strategies

The synthesis of the bicyclo[3.3.1]nonane core is a well-established process, often involving a Mannich-type condensation reaction. The following protocol is adapted from a reliable synthesis of the closely related 9-azabicyclo[3.3.1]nonane scaffold and is a valid starting point for obtaining the 3-oxa analogue.

A Validated Synthetic Pathway

The synthesis typically proceeds via a multi-step sequence, starting with the condensation of a suitable amine, an aldehyde, and a cyclic ketone or its precursor. For the 3-oxa-9-azabicyclo[3.3.1]nonane system, a key intermediate would be a tetrahydropyranone derivative.

Experimental Protocol: Synthesis of the Bicyclic Core

  • Reaction Setup: A jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel under a nitrogen atmosphere.

  • Initial Charging: The vessel is charged with water and the primary amine (e.g., benzylamine). The mixture is cooled to 0–10 °C.

  • Acidification: A solution of sulfuric acid is added slowly, maintaining the temperature below 10 °C.

  • Aldehyde and Ketone Precursor Addition: Glutaraldehyde and a suitable ketone precursor, such as 1,3-acetonedicarboxylic acid, are added sequentially while keeping the temperature below 5 °C.[2]

  • Buffering and Aging: A sodium acetate solution is added, and the reaction is aged at 5 °C and then allowed to warm to room temperature over several hours. This facilitates the double Mannich reaction and subsequent decarboxylation.[2]

  • Workup and Extraction: The reaction pH is adjusted, and the product is extracted with an appropriate organic solvent.

  • Purification: The crude product is purified by column chromatography or crystallization to yield the N-protected bicyclic ketone.

  • Final Steps: Subsequent reduction of the ketone and deprotection of the nitrogen (e.g., hydrogenolysis of a benzyl group) would yield the core 3-Oxa-9-azabicyclo[3.3.1]nonane.[2]

The rationale for using a protecting group like benzylamine is to prevent side reactions and to aid in purification. The choice of acidic conditions is critical for the activation of the Mannich components.

G cluster_synthesis Synthesis Workflow start Reagents: Amine, Glutaraldehyde, Ketone Precursor reaction Mannich Condensation & Decarboxylation start->reaction Acidic Conditions workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification reduction Ketone Reduction purification->reduction deprotection N-Deprotection reduction->deprotection final_product 3-Oxa-9-azabicyclo[3.3.1]nonane deprotection->final_product

Caption: A generalized workflow for the synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonane core.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. For small molecules like 3-Oxa-9-azabicyclo[3.3.1]nonane, which is likely a solid at room temperature (often as a hydrochloride salt), slow evaporation or vapor diffusion are reliable methods.

Protocol for Single Crystal Growth (Slow Evaporation)

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in which it is readily soluble.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, hexane) until the solution becomes slightly turbid.

  • Clarification: Add a drop or two of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Incubation: Cover the vial with a perforated cap or parafilm and leave it undisturbed in a vibration-free environment.

  • Crystal Growth: Over several hours to days, the solvent will slowly evaporate, leading to the formation of single crystals.

The key to this process is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation will lead to amorphous powder or polycrystalline material.

Core Structural Analysis: Insights from X-ray Crystallography of a Key Derivative

While the crystal structure of the parent 3-Oxa-9-azabicyclo[3.3.1]nonane is not found in the accessible literature, a detailed X-ray diffraction study on two isomers of 7-methyl-9-oxo-2,4-diphenyl-3-oxa-7-aza-bicyclo[3.3.1]nonan-1,5-ethyl dicarboxylate provides invaluable, authoritative insight into the conformational preferences of this ring system in the solid state[3].

Experimental Workflow for Single-Crystal X-ray Diffraction (SC-XRD)

The process of determining a molecular structure from a crystal involves several key steps.

G cluster_xrd SC-XRD Workflow crystal_mount Mount Crystal on Goniometer xray_exposure Expose to Monochromatic X-ray Beam crystal_mount->xray_exposure diffraction Collect Diffraction Pattern xray_exposure->diffraction data_processing Process Data (Indexing, Integration) diffraction->data_processing structure_solution Solve Structure (Phase Problem) data_processing->structure_solution refinement Refine Atomic Positions structure_solution->refinement validation Validate Final Structure refinement->validation

Caption: Standard workflow for small molecule single-crystal X-ray diffraction analysis.

Interpretation of Crystallographic Data: The Chair-Chair vs. Boat-Chair Conformation

The bicyclo[3.3.1]nonane system is known for the subtle energy balance between a twin-chair (chair-chair) conformation and a chair-boat conformation. The study by Küppers et al. (1987) demonstrated that both conformations can exist in the solid state for derivatives of the 3-oxa-7-aza scaffold, depending on the substitution pattern[3].

One isomer (1a) was found to adopt a boat-chair conformation, while the other (1b) adopted a classic chair-chair conformation. This is a critical finding, as it confirms the accessibility of both low-energy states. Computational studies on related 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones have also shown a very small energy difference (ΔE ≈ 1.5 kcal/mol) between the chair-chair and boat-chair conformers, further supporting this conformational flexibility[4].

Below is a summary of the crystallographic data for the two isomers, which serves as an excellent proxy for understanding the fundamental geometry of the core scaffold.

ParameterIsomer 1a (Boat-Chair)[3]Isomer 1b (Chair-Chair)[3]
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 12.907(5)16.400(7)
b (Å) 11.223(4)13.062(4)
c (Å) 8.993(4)11.336(2)
α (°) 105.82(4)94.19(3)
β (°) 100.14(5)94.74(3)
γ (°) 97.35(4)102.56(4)

The key takeaway for drug development professionals is that the 3-Oxa-9-azabicyclo[3.3.1]nonane core is not rigidly locked into a single conformation. The substitution pattern can influence whether the piperidine or the tetrahydropyran ring adopts a higher-energy boat form, which will drastically alter the spatial orientation of substituents and their interactions with a binding site.

G cluster_conformation Conformational Isomers CC Chair-Chair Conformation (Lower Energy Ground State) BC Boat-Chair Conformation (Accessible Higher Energy State) CC->BC Conformational Inversion (Influenced by Substituents)

Caption: The key conformational equilibrium in the 3-Oxa-9-azabicyclo[3.3.1]nonane system.

Spectroscopic and Computational Correlation

While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy and computational modeling are essential for understanding the compound's behavior in solution and for corroborating structural hypotheses.

NMR Spectroscopy

¹H and ¹³C NMR are powerful tools for probing the solution-state conformation. In deuterated chloroform, derivatives of 3-oxa-7-azabicyclo[3.3.1]nonanes have been shown to exist predominantly in a double chair conformation[5]. Key diagnostic signals include:

  • Bridgehead Protons (H-1, H-5): These protons typically appear as broad singlets or multiplets. Their chemical shift and coupling constants can provide information about the geometry of the ring fusion.

  • Axial vs. Equatorial Protons: The protons on the piperidine and tetrahydropyran rings will have distinct chemical shifts and coupling patterns depending on their axial or equatorial orientation. The presence of a boat conformation can often be inferred from unusual chemical shifts or through-space correlations observed in a 2D NOESY experiment.

Computational Modeling

Ab initio and Density Functional Theory (DFT) calculations are invaluable for predicting the relative energies of different conformers. As previously mentioned, calculations on a related ketone derivative showed only a small energy difference between the chair-chair and boat-chair forms[4]. Such computational studies can be used to:

  • Predict the lowest energy conformation in the gas phase or in solution (using a solvent model).

  • Calculate theoretical NMR chemical shifts to aid in the assignment of experimental spectra.

  • Provide a set of geometric parameters (bond lengths, angles) that can be compared with experimental data from crystallography when available.

Implications for Drug Development

The structural analysis of the 3-Oxa-9-azabicyclo[3.3.1]nonane core provides several key insights for medicinal chemists:

  • Conformational Control: The ability of the scaffold to adopt either a chair-chair or a boat-chair conformation can be exploited. Bulky substituents can be used to favor one conformation over the other, thereby controlling the vectoral presentation of pharmacophoric groups.

  • Scaffold Rigidity: The rigid nature of the bicyclic system reduces the entropic penalty upon binding to a target, which can lead to higher binding affinities.

  • Stereoelectronic Effects: The presence of the oxygen atom at the 3-position and the nitrogen at the 9-position introduces specific electronic properties and potential hydrogen bonding sites that can be leveraged in ligand design.

Conclusion

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold represents a valuable platform for the design of novel therapeutics. While a definitive crystal structure of the parent molecule remains to be published, a comprehensive analysis of crystallographic data from closely related derivatives, combined with spectroscopic and computational insights, provides a clear and actionable picture of its structural and conformational properties. The key feature of this system is the fine energy balance between the chair-chair and boat-chair conformers, a property that can be strategically manipulated by medicinal chemists to achieve desired biological activity and selectivity. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently utilize this important heterocyclic system in their drug discovery programs.

References

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane. Retrieved from [Link]

  • ACS Publications. (n.d.). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. Retrieved from [Link]

  • ResearchGate. (2015). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

  • Preprints.org. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]

  • ResearchGate. (1987). Stereochemistry of Substituted Isomeric 3-Oxa-7-aza-bicycIo [3.3.l]nonan-9-ones. Retrieved from [Link]

  • PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) of 3-Oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Oxa-9-azabicyclo[3.3.1]nonane

Introduction

3-Oxa-9-azabicyclo[3.3.1]nonane, with the molecular formula C₇H₁₃NO, is a heterocyclic scaffold of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its rigid bicyclic framework, incorporating both an ether (oxane) and a secondary amine (azane) functionality, imparts unique stereochemical properties and serves as a valuable building block for more complex molecules, including potential therapeutic agents. The precise elucidation of its structure is paramount for its application and further functionalization.

This technical guide provides a comprehensive analysis of the core spectroscopic data used to characterize 3-Oxa-9-azabicyclo[3.3.1]nonane. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations and spectral features will be explained to provide researchers, scientists, and drug development professionals with a robust framework for identifying and verifying this important chemical entity.

Molecular Structure and Conformation

The 3-Oxa-9-azabicyclo[3.3.1]nonane system typically adopts a twin-chair conformation to minimize steric strain. This rigid structure is a key determinant of its spectroscopic properties, particularly in NMR, where the fixed spatial relationship between protons influences their coupling constants.

Caption: Molecular structure of 3-Oxa-9-azabicyclo[3.3.1]nonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of 3-Oxa-9-azabicyclo[3.3.1]nonane, providing detailed information about its carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons (¹H) and 100 MHz for carbon (¹³C).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced internally to the residual solvent peak or tetramethylsilane (TMS).

¹H NMR Spectral Interpretation

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Protons adjacent to the electronegative oxygen and nitrogen atoms are expected to be deshielded and resonate at a lower field (higher ppm value).[2][3] The rigid bicyclic structure often results in complex splitting patterns due to fixed dihedral angles between neighboring protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale for Assignment
H2, H4 (CH₂-O)3.5 - 4.5Multiplet (m)Protons are adjacent to the highly electronegative oxygen atom, causing a significant downfield shift.[2]
H1, H5 (Bridgehead CH)2.8 - 3.5Broad Multiplet (br m)Bridgehead protons adjacent to the nitrogen atom are deshielded.
H6, H8 (CH₂-N)2.5 - 3.2Multiplet (m)Protons are alpha to the nitrogen atom.
H7 (CH₂)1.5 - 2.0Multiplet (m)Aliphatic protons distant from heteroatoms, appearing in the upfield region.
N-H1.5 - 3.0Broad Singlet (br s)The chemical shift is variable and depends on solvent and concentration; the peak is often broad due to quadrupolar relaxation and exchange.

Note: The non-equivalence of axial and equatorial protons in the chair-like rings can lead to distinct signals and complex geminal and vicinal coupling.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. Carbons bonded to heteroatoms are shifted significantly downfield.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
C2, C4 (CH₂-O)65 - 80Carbons are directly attached to the electronegative oxygen atom, resulting in a strong deshielding effect.[2][3]
C1, C5 (Bridgehead CH)50 - 65Bridgehead carbons are attached to the nitrogen atom.
C6, C8 (CH₂-N)45 - 60Carbons are alpha to the nitrogen atom.
C7 (CH₂)20 - 35This aliphatic carbon is furthest from the influence of the heteroatoms and thus resonates in the upfield region, similar to carbons in cycloalkanes.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Method: The spectrum can be acquired using either the KBr (potassium bromide) pellet method or by depositing a thin film of the sample on a salt plate (e.g., NaCl) from a volatile solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to scan the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Analysis: The resulting spectrum plots transmittance versus wavenumber (cm⁻¹), where absorption bands correspond to specific molecular vibrations.

Spectral Interpretation

The IR spectrum of 3-Oxa-9-azabicyclo[3.3.1]nonane is dominated by absorptions from the amine and ether groups, as well as the aliphatic C-H bonds.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3300 - 3500N-H StretchSecondary AmineMedium, often broad
2850 - 2960C-H StretchAlkane (CH, CH₂)Strong
1450 - 1470C-H BendAlkane (CH₂)Medium
1050 - 1150 C-O-C Asymmetric Stretch Ether Strong, Characteristic
1020 - 1250C-N StretchAmineMedium to Strong

The most diagnostic peak in the IR spectrum is the strong C-O-C stretching band, characteristic of aliphatic ethers, typically appearing around 1120 cm⁻¹.[3][5] The presence of both this band and an N-H stretch provides strong evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Spectral Interpretation

Molecular Ion: The molecular formula C₇H₁₃NO gives a monoisotopic mass of approximately 127.10 Da.[1] In accordance with the Nitrogen Rule, the presence of a single nitrogen atom results in an odd nominal molecular weight. Therefore, the molecular ion peak (M⁺˙) is expected at m/z = 127 .

Fragmentation Analysis: The fragmentation pattern is directed by the presence of the nitrogen and oxygen heteroatoms. The most stable fragment ions will produce the most intense peaks (e.g., the base peak). Alpha-cleavage next to the amine is a dominant fragmentation pathway for N-heterocyclic compounds.[6]

cluster_legend Plausible Fragmentation Pathways M Molecular Ion (M⁺˙) m/z = 127 F1 Fragment A m/z = 98 M->F1 - C₂H₅ F2 Fragment B m/z = 96 M->F2 - OCH₃ F3 Fragment C m/z = 84 F2->F3 - CH₂ l1 Alpha-cleavage at nitrogen l2 Ring cleavage events

Caption: Simplified diagram of potential fragmentation pathways for 3-Oxa-9-azabicyclo[3.3.1]nonane.

m/z Value Proposed Fragment Structure Fragmentation Pathway
127[C₇H₁₃NO]⁺˙Molecular Ion (M⁺˙)
98[M - C₂H₅]⁺ or [M - CH₂=NH]⁺Loss of an ethyl radical after rearrangement or loss of methanimine.
96[M - OCH₃]⁺Cleavage of the ether linkage and loss of a methoxy radical.
84[C₅H₁₀N]⁺A common fragment for piperidine-like structures, resulting from the cleavage of the oxane ring.
70[C₄H₈N]⁺Further fragmentation of the piperidine-like ring.

Note: The exact fragmentation is complex. The proposed fragments are based on general principles of mass spectrometry for N-heterocycles and ethers.[6][7][8]

Conclusion

The structural characterization of 3-Oxa-9-azabicyclo[3.3.1]nonane is unequivocally achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy confirms the precise carbon-hydrogen framework and the chemical environments dictated by the bicyclic system and its heteroatoms. IR spectroscopy provides rapid confirmation of the essential ether and secondary amine functional groups. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation pathways, which are characteristic of its structure. Together, these three spectroscopic methods provide a self-validating system for the positive identification and quality control of this important heterocyclic compound.

References

  • PubChem. 3-Oxa-9-azabicyclo(3.3.1)nonane. National Center for Biotechnology Information. Available from: [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available from: [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chen, Y., et al. (2021). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. Available from: [Link]

  • Quimica Organica. Ether Infrared spectra. Available from: [Link]

  • Maccoll, A. (1966). The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry. Available from: [Link]

Sources

A Technical Guide to the Conformational Analysis of the 3-Oxa-9-azabicyclo[3.3.1]nonane Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it an attractive core for designing novel therapeutic agents. Derivatives of this ring system have shown promise as cytotoxic agents, dopamine D3 receptor ligands, and GPR119 agonists.[1][2] A thorough understanding of the conformational preferences of this bicyclic system is paramount for rational drug design, as the biological activity of these molecules is intrinsically linked to their three-dimensional shape.

This technical guide provides an in-depth exploration of the conformational analysis of the 3-oxa-9-azabicyclo[3.3.1]nonane ring system. We will delve into the primary conformations, the key factors that govern their stability, and the principal analytical techniques employed for their characterization, supported by field-proven insights and comprehensive references.

The Conformational Landscape of Bicyclo[3.3.1]nonanes

The bicyclo[3.3.1]nonane framework, the parent carbocyclic system, can theoretically exist in three primary conformations: the twin-chair, the chair-boat, and the twin-boat. The introduction of heteroatoms, such as oxygen at the 3-position and nitrogen at the 9-position, significantly influences the energetic landscape of these conformers.

The dominant conformations for the 3-oxa-9-azabicyclo[3.3.1]nonane ring system are the twin-chair (A) and the chair-boat (B) . The twin-boat conformation is generally considered energetically unfavorable due to severe steric hindrance.

cluster_0 Conformational Equilibrium A Twin-Chair (A) B Chair-Boat (B) A->B Ring Inversion B->A

Caption: Conformational equilibrium between the twin-chair and chair-boat forms.

The twin-chair conformation is often the most stable, but the chair-boat form can be significantly populated or even become the predominant species depending on the substitution pattern and the presence of intramolecular interactions.[3] A critical factor in determining the preferred conformation is the potential for transannular interactions, which are non-bonded interactions between atoms across the ring system.[4][5]

Key Factors Influencing Conformational Preference

The conformational equilibrium of the 3-oxa-9-azabicyclo[3.3.1]nonane system is a delicate balance of several competing factors:

  • Steric Interactions: Bulky substituents on the ring can destabilize the twin-chair conformation due to unfavorable 1,3-diaxial interactions, thus favoring a chair-boat arrangement where these interactions are minimized.

  • Intramolecular Hydrogen Bonding: The presence of a hydroxyl group at the 9-position, for instance, can lead to the formation of an intramolecular hydrogen bond with the nitrogen atom in a chair-boat conformation, thereby stabilizing this arrangement over the twin-chair form.[3]

  • Stereoelectronic Effects: The anomeric effect, a stereoelectronic phenomenon in saturated heterocycles, can influence the conformational preferences.[6][7][8] This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over a sterically less hindered equatorial position.[6] In the context of the 3-oxa-9-azabicyclo[3.3.1]nonane system, interactions between the lone pairs of the oxygen and nitrogen atoms and adjacent anti-bonding orbitals can play a role in stabilizing certain conformations.

  • Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by preferentially solvating and stabilizing one conformer over another.[8]

Analytical Methodologies for Conformational Elucidation

A combination of spectroscopic and computational techniques is essential for a comprehensive conformational analysis of the 3-oxa-9-azabicyclo[3.3.1]nonane ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for studying the conformation of molecules in solution.[9][10][11]

¹H NMR Spectroscopy: The coupling constants (³J) between vicinal protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns, one can deduce the relative stereochemistry and conformational preferences of the ring system. For example, a large coupling constant between two vicinal protons typically indicates a dihedral angle close to 180°, which is characteristic of an axial-axial relationship in a chair conformation.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the bicyclic framework are sensitive to the local electronic environment and geometry.[9][11] For instance, the chemical shift of the bridgehead carbons can provide insights into the overall ring conformation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-oxa-9-azabicyclo[3.3.1]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D spectra are typically sufficient for initial analysis. For more complex molecules, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to aid in resonance assignment.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Measure the chemical shifts and coupling constants from the ¹H NMR spectrum.

    • Assign the carbon resonances in the ¹³C NMR spectrum.

    • Compare the observed coupling constants and chemical shifts with values reported for known bicyclo[3.3.1]nonane derivatives with established conformations.

cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation DataAcq Data Acquisition (1H, 13C, 2D NMR) SamplePrep->DataAcq DataProc Data Processing & Analysis DataAcq->DataProc ConfAssign Conformational Assignment DataProc->ConfAssign

Caption: A streamlined workflow for NMR-based conformational analysis.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous determination of the solid-state conformation of a molecule.[12][13][14] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a definitive picture of the molecular structure in the crystalline state. It is important to note that the solid-state conformation may not always be the most stable conformation in solution, but it provides a crucial reference point for spectroscopic and computational studies.

Computational Chemistry

Computational methods, such as molecular mechanics and density functional theory (DFT), are invaluable for predicting the relative energies of different conformers and for complementing experimental data.[4][15][16]

Methodology for Computational Analysis:

  • Structure Building: Construct the 3D structures of the possible conformers (twin-chair, chair-boat) using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer and calculate its relative energy using an appropriate level of theory (e.g., B3LYP/6-31G*).

  • Analysis: Compare the calculated relative energies to predict the most stable conformer. The calculated NMR parameters (chemical shifts and coupling constants) can also be compared with experimental data to validate the predicted conformation.

Quantitative Conformational Data

The following table summarizes representative dihedral angles for the ideal twin-chair and chair-boat conformations of a generic bicyclo[3.3.1]nonane system. These values can serve as a useful reference for interpreting experimental data.

Dihedral AngleTwin-Chair ConformationChair-Boat Conformation
C1-C2-C3-C4~ ±60°~ ±60° (Chair Ring)
C1-C8-C7-C6~ ±60°~ 0° or ±60° (Boat Ring)
C2-C1-C9-C5~ 180°Varies
C8-C1-C9-C5~ 180°Varies

Note: Actual values for 3-oxa-9-azabicyclo[3.3.1]nonane derivatives will deviate from these idealized values due to the presence of heteroatoms and substituents.

Conclusion

The conformational analysis of the 3-oxa-9-azabicyclo[3.3.1]nonane ring system is a multifaceted endeavor that requires a synergistic approach, combining high-resolution spectroscopic techniques, definitive X-ray crystallographic studies, and insightful computational modeling. A comprehensive understanding of the conformational preferences and the factors that govern them is crucial for the rational design of novel drug candidates based on this versatile scaffold. By leveraging the methodologies outlined in this guide, researchers can effectively elucidate the three-dimensional structures of these important heterocyclic compounds, thereby accelerating the drug discovery process.

References

  • Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 22, 2026, from [Link]

  • Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Conformational analysis of bicyclo[3.3.1]nonane-exo-2,exo-4-dithiol and related compounds. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]

  • Transannular reactions in the bicyclo[3][3][4]nonane system. (1965). Chemical Communications (London). Retrieved January 22, 2026, from [Link]

  • Crystal structure determination of the conformation of two bicyclo[3.3.1]nonan-ones. (1985). Canadian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. (2020). Molecules. Retrieved January 22, 2026, from [Link]

  • Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. (1967). Oregon State University. Retrieved January 22, 2026, from [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. (1981). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives. (2011). Google Patents.
  • Anomeric effect. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. (2020). Central Washington University. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF 3,7,9- AND 2,6,9-TRIAZABICYCLO[3.3.1]NONANE DERIVATIVES. (2013). HETEROCYCLES. Retrieved January 22, 2026, from [Link]

  • The conformational analysis of saturated heterocycles. Part XXXVIII. N-alkylpiperidine and N-alkylmorpholine N-oxides. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved January 22, 2026, from [Link]

  • Conformation of bicyclo[3.3.1]nonane systems. Semi-empirical investigation. (n.d.). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL SYNTHETIC ROUTES OF CERTAIN SELECTED 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONES. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. (2007). ResearchGate. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • 3-Oxa-9-azabicyclo(3.3.1)nonane. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Anomeric effects in non-carbohydrate compounds: conformational differences between the oxazolidine rings of a cis-fused bicyclic system. (2000). Carbohydrate Research. Retrieved January 22, 2026, from [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. (2020). ScholarWorks@CWU. Retrieved January 22, 2026, from [Link]

  • Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. (n.d.). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • The twin-chair conformation of bicyclo[3.3.1]nonane: X-ray diffraction study of 5-methyl-1-p-toluenesulphonyloxymethylbicyclo[3.3.1]nonan-9-ol. (1979). Acta Crystallographica Section B. Retrieved January 22, 2026, from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • Structural and Conformational Aspects in the Chemistry of Heterocycles. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. (2021). YouTube. Retrieved January 22, 2026, from [Link]

  • Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)-2-methylbenzo[d]oxazol-5-ol, a splicing modulator. (2025). Google Patents.
  • Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. (1997). Semantic Scholar. Retrieved January 22, 2026, from [Link]

Sources

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 3-Oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Oxa-9-azabicyclo[3.3.1]nonane core, a conformationally constrained heterocyclic system, has emerged as a significant scaffold in modern medicinal chemistry. Its unique three-dimensional structure and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive historical account of the discovery and development of this important bicyclic amine, tracing its origins from the early explorations of bicyclic alkaloids to its current status as a privileged structure in drug discovery. We will delve into the pioneering synthetic strategies that enabled the construction of this framework, the fundamental conformational analyses that elucidated its structural nuances, and the evolution of its applications in the quest for novel therapeutics.

Historical Context: The Dawn of Bicyclic Alkaloids and the Mannich Reaction

The story of 3-Oxa-9-azabicyclo[3.3.1]nonane is intrinsically linked to the broader history of bicyclic alkaloid chemistry. The late 19th and early 20th centuries witnessed a surge in the isolation and structural elucidation of complex natural products, many of which possessed intricate bicyclic nitrogen-containing frameworks. A pivotal moment in this era was the discovery of Tröger's base in 1887, an early example of an aza-analogue of the bicyclo[3.3.1]nonane system.

However, it was Sir Robert Robinson's landmark synthesis of tropinone in 1917 that truly revolutionized the field. Tropinone, the core of the tropane alkaloids, is an 8-azabicyclo[3.2.1]octane, a close relative of the 9-azabicyclo[3.3.1]nonane system. Robinson's elegant one-pot, three-component reaction, which utilized a double Mannich reaction, was a testament to the power of this synthetic transformation for constructing complex bicyclic amines from simple acyclic precursors. This biomimetic synthesis not only provided access to a crucial class of natural products but also laid the conceptual groundwork for the synthesis of other bridged bicyclic systems.[1][2]

The Mannich reaction, involving the aminoalkylation of an acidic proton located next to a carbonyl group, proved to be a robust and versatile tool for the formation of carbon-carbon and carbon-nitrogen bonds in a single step.[3] This powerful reaction would later become a cornerstone in the synthesis of the 9-azabicyclo[3.3.1]nonane framework and its heteroatomic derivatives.

The Emergence of the 9-Azabicyclo[3.3.1]nonane (Granatanine) Skeleton

The 9-azabicyclo[3.3.1]nonane skeleton, commonly referred to as granatanine, is the parent structure of 3-Oxa-9-azabicyclo[3.3.1]nonane. The biosynthesis of granatane alkaloids, found in plants like the pomegranate (Punica granatum), shares common precursors with tropane alkaloids, highlighting a close biochemical relationship.[4][5][6] Early synthetic efforts towards the granatanine skeleton were often inspired by the methodologies developed for tropane alkaloids.

While the precise first synthesis of the parent 9-azabicyclo[3.3.1]nonane is a subject of historical chemical literature exploration, the works of chemists like Hermann Stetter in the mid-20th century were instrumental in developing general methods for the synthesis of bicyclo[3.3.1]nonane derivatives. For instance, a 1962 publication by Stetter in Chemische Berichte detailed the synthesis of various bridged bicyclic compounds, contributing significantly to the synthetic chemist's toolbox for accessing these frameworks.

The general synthetic strategy for the 9-azabicyclo[3.3.1]nonane core often involves a double Mannich condensation or a related cyclization reaction. A common approach, analogous to the Robinson-Schöpf synthesis, involves the reaction of glutaraldehyde, a primary amine, and a derivative of acetone.

Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This procedure illustrates a typical Robinson-Schöpf type synthesis of a key intermediate for 9-azabicyclo[3.3.1]nonane derivatives.[7]

Materials:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetonedicarboxylic acid

  • Sodium acetate

  • Sulfuric acid

  • Water

  • Heptane

  • Silica gel

  • Sodium carbonate

  • Sodium sulfate

  • Methanol

Procedure:

  • A solution of benzylamine in water is prepared in a jacketed reactor and cooled to 0–10 °C.

  • 18% Sulfuric acid is added dropwise while maintaining the internal temperature between 4–8 °C.

  • Glutaraldehyde and acetonedicarboxylic acid are subsequently added, ensuring the temperature remains below 5 °C.

  • A solution of 9% sodium acetate is then added over a period of 1.5 hours.

  • The reaction mixture is aged at 5 °C for 20 hours, followed by aging at 25 °C for another 20 hours.

  • The pH of the reaction mixture is adjusted to 2 with 18% sulfuric acid.

  • The aqueous solution is extracted with MTBE to remove any organic impurities.

  • The aqueous layer is then transferred to a larger flask and mixed with heptane and silica gel.

  • The pH is carefully adjusted to 8 with a 20% aqueous solution of sodium carbonate to precipitate the product.

  • The product is extracted with MTBE. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

  • The crude product can be purified by column chromatography on silica gel.

The Introduction of the 3-Oxa Moiety: Discovery of 3-Oxa-9-azabicyclo[3.3.1]nonane

The precise historical moment of the first synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane is not prominently documented in readily available reviews. However, early investigations into heteroatom-containing bicyclo[3.3.1]nonanes were underway in the mid-20th century. A notable early work is a 1956 paper by F. Galinovsky and H. Langer in Monatshefte für Chemie, which explored the synthesis of related bicyclic structures.

The introduction of an oxygen atom at the 3-position significantly influences the physical, chemical, and biological properties of the 9-azabicyclo[3.3.1]nonane scaffold. This modification alters the molecule's polarity, hydrogen bonding capacity, and conformational preferences.

A common synthetic approach to the 3-Oxa-9-azabicyclo[3.3.1]nonane core involves the cyclization of a suitably functionalized piperidine derivative. For instance, the reaction of a 4-hydroxypiperidine derivative with an appropriate electrophile can lead to the formation of the second ring containing the ether linkage.

Conformational Analysis: A Tale of Two Chairs (and a Boat)

A deep understanding of the conformational behavior of the bicyclo[3.3.1]nonane system is paramount to appreciating its utility in drug design. The bicyclo[3.3.1]nonane framework, consisting of two fused six-membered rings, can theoretically exist in three major conformations: a twin-chair, a chair-boat, and a twin-boat.[8]

In the unsubstituted parent bicyclo[3.3.1]nonane, the twin-chair conformation is the most stable. However, this arrangement brings the endo protons at the C3 and C7 positions into close proximity, resulting in significant transannular steric strain. The introduction of heteroatoms, such as nitrogen at the 9-position and oxygen at the 3-position, can significantly alter the conformational landscape.

The presence of the lone pair on the nitrogen atom and the ether linkage can influence the puckering of the rings and the preference for a particular conformation. In many derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonane, the twin-chair conformation is still preferred, but the rings may be flattened to alleviate steric interactions. In some substituted derivatives, a chair-boat conformation may become more populated.[8]

Caption: Conformational isomers of the 3-Oxa-9-azabicyclo[3.3.1]nonane core.

Modern Applications in Drug Discovery

The rigid and well-defined three-dimensional structure of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold makes it an attractive platform for the design of ligands that can selectively interact with biological targets. Its synthetic tractability allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of pharmacological properties.

A prominent example of the application of this scaffold is in the development of GPR119 agonists . GPR119 is a G-protein coupled receptor that is primarily expressed in the pancreas and gastrointestinal tract and is a promising target for the treatment of type 2 diabetes and obesity. Derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonane have been shown to be potent and orally active GPR119 agonists, demonstrating the value of this conformationally restricted core in achieving high target affinity and favorable pharmacokinetic profiles.

Another significant area of application is in the development of monoamine reuptake inhibitors . These compounds are crucial for the treatment of various central nervous system disorders, including depression and anxiety. The rigid framework of the 3-Oxa-9-azabicyclo[3.3.1]nonane can be used to orient pharmacophoric groups in a precise manner to interact with monoamine transporters.

The versatility of this scaffold is further highlighted by its use in the synthesis of ligands for other targets, including sigma receptors , which are implicated in a variety of neurological disorders and cancer.[9][10]

Caption: Therapeutic applications of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold.

Conclusion and Future Perspectives

The journey of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold from its conceptual roots in early alkaloid chemistry to its current status as a privileged structure in medicinal chemistry is a compelling narrative of scientific discovery and innovation. The foundational synthetic methods, particularly the Mannich reaction, provided the initial access to this class of molecules, while subsequent advancements in synthetic methodology have enabled the creation of diverse libraries of derivatives. The conformational rigidity of this bicyclic system, coupled with the ability to introduce functionality with a high degree of stereochemical control, has cemented its importance in the design of potent and selective therapeutic agents.

As our understanding of disease biology continues to evolve, the 3-Oxa-9-azabicyclo[3.3.1]nonane core is poised to remain a valuable tool in the arsenal of the medicinal chemist. Future research will undoubtedly focus on the development of novel and more efficient synthetic routes, the exploration of new substitution patterns to probe interactions with a wider range of biological targets, and the application of this versatile scaffold to address emerging therapeutic challenges.

References

  • Kim, N., and D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. [Link][4]

  • Kim, N., and D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. [Link][5]

  • Kim, N., and D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. ResearchGate. [Link][6]

  • Zefirov, N. S. (1975). Conformational Analysis of Bicyclo[3.3.1]nonanes. Russian Chemical Reviews, 44(3), 196-211. [Link][8]

  • Xu, J., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6988-97. [Link][9]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 1-21. [Link][7]

  • Stetter, H., and Held, H. (1962). Synthese des 2-Thia-adamantans. Chemische Berichte, 95(7), 1687-1691. [Link]

  • Xu, J., et al. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398. [Link][10]

  • Robinson, R. (1917). LXIII.—A synthesis of tropinone. J. Chem. Soc., Trans., 111, 762-768.
  • Galinovsky, F., and Langer, H. (1956). Über die Einwirkung von O-Acyl-hydroxylaminen auf Acetondicarbonsäure-ester, II. Mitteilung: Synthesen in der Reihe der Bicyclo-[1.2.3]-octane und Bicyclo-[1.3.3]-nonane. Monatshefte für Chemie, 87(1), 108-116. [Link][11]

  • Internet Archive. (n.d.). Monatshefte Fuer Chemie 1956: Vol 87 Iss 4. [Link][12]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. [Link][2]

  • Science.gov. (n.d.). alkaloids origin synthesis: Topics by Science.gov. [Link][13]

  • Google Patents. (n.d.). CN103694201B - Synthesis method of oxetanone. [14]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link][3]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link][15]

  • Wiley Online Library. (1962). 2,4,6,8-Tetraphenylbarbaralan - ein orangeroter, thermochromer Kohlenwasserstoff. Angewandte Chemie, 74(1), 308. [Link]

Sources

The 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold: A Privileged Motif in Drug Discovery with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold has emerged as a compelling structural motif in medicinal chemistry, conferring favorable physicochemical properties and conformational rigidity to drug candidates. This in-depth technical guide explores the significant biological activities associated with this bicyclic heterocycle, with a primary focus on its roles in the development of G-protein coupled receptor (GPCR) modulators. We will delve into the design, synthesis, and structure-activity relationships (SAR) of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives as potent GPR119 agonists for the treatment of type 2 diabetes and as promising orexin receptor antagonists for managing sleep disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

Introduction: The Emergence of a Privileged Scaffold

The bicyclo[3.3.1]nonane framework and its heteroatomic analogs have a rich history in natural product synthesis and medicinal chemistry. The inherent conformational constraints of this bridged system provide a unique three-dimensional architecture that can facilitate precise interactions with biological targets. The introduction of a nitrogen atom at the 9-position and an oxygen atom at the 3-position, creating the 3-Oxa-9-azabicyclo[3.3.1]nonane core, imparts a favorable balance of polarity and structural rigidity. This scaffold serves as a valuable building block in drug design, enabling the exploration of chemical space with a greater degree of spatial control compared to more flexible aliphatic or monocyclic systems.

This guide will provide a comprehensive overview of two key therapeutic areas where the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold has demonstrated significant potential: GPR119 agonism and orexin receptor antagonism. We will explore the underlying pharmacology, dissect the critical structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds.

GPR119 Agonism: A Novel Approach for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation by agonist molecules leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.[2] This elevation in cAMP has a dual beneficial effect on glucose homeostasis:

  • In pancreatic β-cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS).

  • In intestinal L-cells: It stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which further potentiates insulin release.

This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).

The 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold in GPR119 Agonist Design

The conformational rigidity of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold has been strategically employed to orient key pharmacophoric elements for optimal interaction with the GPR119 binding pocket. Research has shown that the stereochemistry of the scaffold is a critical determinant of activity.

Structure-Activity Relationship (SAR) Insights:

A key finding in the development of 3-Oxa-9-azabicyclo[3.3.1]nonane-based GPR119 agonists is the preference for the syn configuration of substituents on the bicyclic core. Derivatives with a syn relationship between the substituent at the 7-position and the oxygen bridge generally exhibit superior solubility and in vivo efficacy compared to their anti counterparts.[3]

Quantitative Analysis of GPR119 Agonist Potency

The in vitro potency of GPR119 agonists is typically determined by measuring their ability to stimulate cAMP production in cell lines engineered to express the human GPR119 receptor, such as HEK293 cells. The half-maximal effective concentration (EC50) is a standard measure of agonist potency.

Compound ClassSpecific Derivative (if available)EC50 (nM) for human GPR119Reference
Pyrimidine-basedAR2314534.7[4]
3-Oxa-9-azabicyclo[3.3.1]nonane containing Compound 25a Potent agonistic activity (specific EC50 not publicly disclosed)[3]

Note: Direct comparison of EC50 values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols for Evaluating GPR119 Agonists

This protocol describes a robust and high-throughput method for quantifying intracellular cAMP levels in response to GPR119 agonist stimulation using Homogeneous Time-Resolved Fluorescence (HTRF).

Principle: The assay is a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP tracer. These compete for binding to an anti-cAMP antibody labeled with a Lumi4-Tb cryptate. When the donor (cryptate) and acceptor (d2) are in close proximity, a FRET signal is generated. An increase in intracellular cAMP displaces the labeled cAMP, leading to a decrease in the HTRF signal.

Experimental Workflow:

GPR119_cAMP_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing human GPR119 Cell_Seeding Seed cells into a 384-well plate Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of test compounds Compound_Addition Add test compounds to cells Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate for 30 min at 37°C Compound_Addition->Incubation Lysis_Reagent Add lysis buffer and HTRF reagents (cAMP-d2 and anti-cAMP cryptate) Incubation->Lysis_Reagent Final_Incubation Incubate for 1 hour at room temperature Lysis_Reagent->Final_Incubation Read_Plate Read fluorescence on an HTRF-compatible reader (665nm / 620nm) Final_Incubation->Read_Plate Curve_Fit Generate dose-response curve Read_Plate->Curve_Fit EC50_Calc Calculate EC50 values Curve_Fit->EC50_Calc

Caption: Workflow for a GPR119 cAMP HTRF Assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the human GPR119 receptor in appropriate culture medium.

  • Cell Seeding: Plate the cells in a 384-well plate at a density of approximately 1,500 cells per well and incubate overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in a suitable buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

  • Compound Addition: Add the diluted compounds to the cells.

  • Stimulation: Incubate the plate at room temperature for 1 hour.

  • Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.

  • Final Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding to reach equilibrium.

  • Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and plot the data against the compound concentration to generate a dose-response curve and determine the EC50 value.

The OGTT is a crucial in vivo assay to assess the ability of a GPR119 agonist to improve glucose disposal.

Experimental Workflow:

OGTT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Fasting Fast mice overnight (approx. 16 hours) Baseline_Glucose Measure baseline blood glucose (t=0 min) Animal_Fasting->Baseline_Glucose Compound_Prep Formulate test compound for oral gavage Compound_Admin Administer test compound or vehicle via oral gavage Compound_Prep->Compound_Admin Baseline_Glucose->Compound_Admin Wait Wait for 30-60 minutes Compound_Admin->Wait Glucose_Challenge Administer glucose solution (e.g., 2 g/kg) via oral gavage Wait->Glucose_Challenge Glucose_Monitoring Measure blood glucose at 15, 30, 60, 90, 120 min Glucose_Challenge->Glucose_Monitoring Plot_Data Plot blood glucose concentration vs. time Glucose_Monitoring->Plot_Data AUC_Calc Calculate Area Under the Curve (AUC) for glucose excursion Plot_Data->AUC_Calc Orexin_Binding_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes from cells expressing OX1R or OX2R Incubation_Mix Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation_Mix Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation_Mix Separation Separate bound and free radioligand (e.g., filtration) Incubation_Mix->Separation Radioactivity_Count Quantify bound radioactivity Separation->Radioactivity_Count Competition_Curve Generate competition binding curve Radioactivity_Count->Competition_Curve IC50_Ki_Calc Calculate IC50 and Ki values Competition_Curve->IC50_Ki_Calc

Caption: Workflow for an Orexin Receptor Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line (e.g., CHO or HEK293) stably expressing either the human OX1R or OX2R.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable assay buffer.

  • Binding Reaction: In a microplate, incubate the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-orexin-A), and the test compound at various concentrations. Include wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a non-labeled orexin agonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold

The synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted piperidine or cyclooctane precursors. The stereochemical outcome of the synthesis, yielding either the syn or anti isomers, is often dependent on the reaction conditions and the nature of the starting materials and reagents.

A detailed synthetic scheme for a specific derivative, tert-butyl (1R,5S,7s)-7-(Pyrazin-2-yloxy)-3-oxa-9-azabicyclo-[3.3.1]nonane-9-carboxylate, has been reported in the literature, providing a valuable reference for the synthesis of related compounds. [5]

Conclusion and Future Perspectives

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold represents a valuable and versatile platform in modern drug discovery. Its unique conformational properties have been successfully exploited to develop potent and selective modulators of challenging biological targets, as exemplified by the GPR119 agonists and the structurally related orexin receptor antagonists. The continued exploration of the chemical space around this privileged scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a range of diseases. Future research in this area will likely focus on refining the structure-activity relationships, optimizing the pharmacokinetic properties of these compounds, and expanding their application to other biological targets.

References

  • Dai, X., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5291-5294. Available at: [Link]

  • Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Antagonist Assay. BindingDB. Available at: [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. Available at: [Link]

  • Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13636-13657. Available at: [Link]

  • How to run a cAMP HTRF assay. YouTube. Available at: [Link]

  • Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. ResearchGate. Available at: [Link]

  • HTRF® package insert cAMP HiRange. Cisbio. Available at: [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]

  • Bravo, J. L. (2021). Virtual Screening for Potential New Chemotherapeutic Agents for the GPR119 Receptor, a Target for Type II Diabetes. Theses and Dissertations. 823. Available at: [Link]

  • 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. Google Patents.
  • A categorical structure-activity relationship analysis of GPR119 ligands. PubMed Central. Available at: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]

  • An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. PubMed. Available at: [Link]

  • Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available at: [Link]

  • Mean apparent K b values for selected dual orexin receptor antagonists... ResearchGate. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • 9-Oxa-3,7-diazabicyclo[3.3.1]nonane. PubChem. Available at: [Link]

  • Fused heterocyclic compounds as orexin receptor modulators. Google Patents.
  • Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. ResearchGate. Available at: [Link]

  • BICYCLIC DERIVATIVES AS GABAA A5 RECEPTOR MODULATORS. European Patent Office. Available at: [Link]

  • Activation of the G-Protein-Coupled Receptor 119: A Conformation-Based Hypothesis for Understanding Agonist Response. ResearchGate. Available at: [Link]

  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. PubMed Central. Available at: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlideShare. Available at: [Link]

Sources

A Technical Guide to the Theoretical Calculation of 3-Oxa-9-azabicyclo[3.e3.1]nonane Conformers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The specific three-dimensional arrangement, or conformation, of this bicyclic system is critical in dictating its interaction with biological targets such as receptors and enzymes. This guide provides an in-depth technical overview of modern computational chemistry workflows used to predict and analyze the conformational landscape of this important heterocycle. We will explore the causality behind methodological choices, from initial structure generation to high-level quantum mechanical calculations, and present a validated, step-by-step protocol for researchers. The objective is to equip scientists in drug development with a robust theoretical framework to understand and rationally design molecules based on the 3-Oxa-9-azabicyclo[3.3.1]nonane core.

Introduction: The Significance of Conformational Analysis

The 3-Oxa-9-azabicyclo[3.3.1]nonane skeleton, a heterocyclic analogue of bicyclo[3.3.1]nonane, is a key component in a variety of compounds with significant biological activities, including sigma receptor ligands and potential anticancer agents.[1][2] The efficacy of these molecules is intrinsically linked to their three-dimensional shape. The bicyclic framework is not rigid and can adopt several low-energy conformations, primarily distinguished by the chair or boat arrangements of its constituent six-membered rings (a tetrahydropyran and a piperidine ring).

The dominant conformations are the twin-Chair (CC) and the Boat-Chair (BC). The energetic balance between these forms is subtle and can be influenced by substitution patterns, intramolecular interactions, and the solvent environment.[3][4][5] A precise understanding of this conformational equilibrium is paramount for structure-activity relationship (SAR) studies and rational drug design. Theoretical calculations provide a powerful, cost-effective means to investigate this landscape at a level of detail often inaccessible to purely experimental techniques.

The Conformational Landscape of 3-Oxa-9-azabicyclo[3.3.1]nonane

The conformational space of the 3-Oxa-9-azabicyclo[3.3.1]nonane core is primarily defined by the arrangement of the two fused rings. The principal conformers include:

  • Twin-Chair (CC): Both the tetrahydropyran and piperidine rings adopt a low-energy chair conformation. This is often the global minimum energy structure.

  • Boat-Chair (BC): The piperidine ring maintains a chair form, while the tetrahydropyran ring adopts a higher-energy boat conformation.

  • Chair-Boat (CB): The tetrahydropyran ring is in a chair form, and the piperidine ring is in a boat form.

  • Twin-Boat (BB): Both rings are in high-energy boat conformations; this conformer is typically energetically prohibitive and rarely populated.

Computational studies on related systems have shown a small energy difference, often just 1-2 kcal/mol, between the CC and BC conformers, highlighting the need for accurate theoretical methods.[3][6][7] The equilibrium between these conformers dictates the molecule's overall shape and the spatial orientation of its functional groups.

Caption: Conformational equilibria for 3-Oxa-9-azabicyclo[3.3.1]nonane.

Theoretical Framework and Computational Methodology

A robust computational workflow is essential for reliable conformational analysis.[8][9] The process involves a multi-tiered approach, starting with broad, inexpensive methods and progressing to highly accurate, computationally intensive techniques for refinement.

Expertise: The Rationale Behind Method Selection

Tier 1: Conformational Searching with Molecular Mechanics (MM)

  • Why? The potential energy surface of a flexible molecule is vast. Quantum mechanical (QM) methods are too slow to explore it exhaustively from scratch. Molecular Mechanics (MM) force fields (e.g., MMFF94) offer a rapid, albeit approximate, energy evaluation, making them ideal for generating a large number of potential conformers.[10] This step ensures that we do not miss any relevant low-energy structures.

  • Insight: The goal here is not accuracy but completeness. We cast a wide net to identify all plausible starting geometries for subsequent refinement.

Tier 2: Geometry Optimization with Density Functional Theory (DFT)

  • Why? DFT provides a much more accurate description of the electronic structure and, therefore, the geometry and relative energies of the conformers identified by MM. The choice of functional and basis set is critical.

  • Functional Selection: B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost.[11][12] However, standard B3LYP fails to capture non-covalent interactions, particularly London dispersion forces, which can be crucial in determining conformational preferences. Therefore, the inclusion of an empirical dispersion correction, such as Grimme's D3 scheme (B3LYP-D3 ), is mandatory for this type of analysis.[11][13][14][15]

  • Basis Set Selection: A Pople-style basis set like 6-31G(d) or 6-31+G(d,p) offers a good compromise. The inclusion of polarization functions (d) is essential for describing the geometry of cyclic systems correctly, and diffuse functions (+) are important if anions or weak interactions are present. For higher accuracy, correlation-consistent basis sets like aug-cc-pVDZ can be used.[13]

Tier 3: Simulating the Biological Environment with Solvation Models

  • Why? Calculations performed in the "gas phase" (in vacuum) do not reflect the reality of a biological system, which is aqueous. The solvent can stabilize or destabilize certain conformers based on their polarity. Implicit solvation models, such as the SMD (Solvation Model based on Density) or the Polarizable Continuum Model (PCM), are computationally efficient ways to account for these bulk solvent effects.[16][17][18][19][20]

  • Insight: The SMD model is a universal solvation model applicable to any solvent and has been shown to provide accurate solvation free energies for a wide range of neutral and charged solutes.[17][18][19]

Trustworthiness: A Self-Validating Protocol

Every step in the workflow includes checks to ensure the validity of the results. The most critical is the vibrational frequency analysis . After each geometry optimization, a frequency calculation must be performed.

  • Purpose 1: Characterizing Stationary Points: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state, not a stable conformer. This calculation is a non-negotiable quality control step.

  • Purpose 2: Calculating Thermochemical Data: The frequencies are used to compute the zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are necessary to calculate the Gibbs Free Energy (ΔG) at a given temperature (e.g., 298.15 K). It is ΔG, not the simple electronic energy (ΔE), that determines the equilibrium population of conformers.

Step-by-Step Computational Workflow

This protocol outlines a validated workflow for the conformational analysis of a substituted 3-Oxa-9-azabicyclo[3.3.1]nonane derivative.

Computational_Workflow cluster_prep Step 1: Preparation cluster_search Step 2: Broad Search cluster_refine Step 3: QM Refinement cluster_analysis Step 4: Analysis S1 Generate 3D Structure (e.g., from SMILES) S2 Conformational Search (Molecular Mechanics, e.g., MMFF94) S1->S2 S3 Filter & Cluster Unique Conformers S2->S3 S4 Geometry Optimization (DFT: B3LYP-D3/6-31G(d)) Solvent Model (SMD, Water) S3->S4 S5 Frequency Calculation (Confirm Minima: 0 Imaginary Freq.) S4->S5 S6 Calculate Gibbs Free Energy (ΔG) S5->S6 S7 Calculate Relative Energies (ΔΔG) S6->S7 S8 Determine Boltzmann Populations S7->S8 S9 Analyze Geometric Parameters S8->S9

Caption: A validated computational workflow for conformational analysis.

Protocol Details:

  • Initial Structure Generation:

    • Generate a 3D structure from a 2D representation (e.g., SMILES string) using software like RDKit or Avogadro. Ensure correct initial stereochemistry.

  • Conformational Search:

    • Employ a systematic or stochastic search algorithm using an MM force field (e.g., MMFF94).

    • Generate at least 100-500 conformers to ensure thorough sampling of the conformational space.

    • Filter the results to remove duplicates (based on RMSD) and retain a set of unique, low-energy conformers (e.g., within 10 kcal/mol of the lowest energy structure found).

  • DFT Optimization and Validation:

    • For each unique conformer, perform a geometry optimization using a DFT method with dispersion correction (e.g., B3LYP-D3/6-31G(d)) and an implicit solvent model (e.g., SMD for water).

    • Following optimization, run a frequency calculation at the same level of theory.

    • Validation Check: Confirm that the output shows zero imaginary frequencies. If an imaginary frequency is present, the structure is a saddle point and should be perturbed along the imaginary mode and re-optimized or discarded.

    • Extract the Gibbs Free Energy from the frequency calculation output file.

  • Data Analysis and Interpretation:

    • Tabulate the Gibbs Free Energies (G) for all confirmed minima.

    • Calculate the relative free energy (ΔΔG) of each conformer with respect to the global minimum (ΔΔG_i = G_i - G_min).

    • Calculate the Boltzmann population (P_i) for each conformer at 298.15 K using the formula: P_i = exp(-ΔΔG_i / RT) / Σ exp(-ΔΔG_j / RT) where R is the gas constant and T is the temperature in Kelvin.

    • Analyze key geometric parameters (e.g., dihedral angles, distances between key atoms) to understand the structural differences between conformers.

Data Presentation and Interpretation

The final output should be a clear, quantitative summary of the conformational landscape.

Table 1: Calculated Thermodynamic Data for 3-Oxa-9-azabicyclo[3.3.1]nonane Conformers (Theoretical data calculated at the B3LYP-D3/6-31+G(d,p) level with SMD (Water))

ConformerRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔΔG, kcal/mol)Boltzmann Population (%)Key Dihedral Angle (C1-N9-C5-C4, °)
Twin-Chair (CC) 0.000.0089.1-65.2
Boat-Chair (BC) 1.501.3510.8-8.5
Chair-Boat (CB) 2.853.100.1-64.8

Note: The values presented are illustrative examples based on typical findings for this scaffold.

Interpretation: The data in Table 1 clearly indicates that the Twin-Chair (CC) conformation is the dominant species in an aqueous solution, accounting for nearly 90% of the population at room temperature. The Boat-Chair (BC) conformer exists as a minor but significant component (~11%), while the Chair-Boat (CB) conformer is negligibly populated. This information is critical for drug design, as a molecule's biological activity will be primarily determined by the properties of the highly populated CC conformer, but the BC conformer may play a role in the binding process or off-target effects.

Conclusion

The theoretical workflow detailed in this guide provides a robust and reliable methodology for elucidating the conformational preferences of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold. By combining the speed of molecular mechanics for broad searching with the accuracy of dispersion-corrected DFT for refinement, and accounting for solvent effects, researchers can gain crucial insights into the structure-activity relationships of molecules based on this core. This predictive power is an invaluable asset in the modern drug discovery pipeline, enabling more efficient design and optimization of novel therapeutic agents.

References

  • Cheeseman, J. R., & Frisch, M. J. (2004). Determination of Absolute Configuration Using Concerted ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation: Bicyclo[3.3.1]nonane Diones. The Journal of Organic Chemistry, 69(6), 1948–1958. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

  • Jeyaraman, R., & Avila, S. (1981). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. The Journal of Organic Chemistry, 46(16), 3292–3296. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

  • Sattelmeyer, K. W., Tirado-Rives, J., & Jorgensen, W. L. (2006). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 2(4), 941–952. [Link]

  • Tran, K., Berlin, K. D., Eastman, M. A., et al. (2000). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]-NONAN-9-ONE AND 3-THIA-7-BENZYL-7-AZABICYCLO[3.3.1]-NONAN-9-ONE... Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 53-73. [Link]

  • Yousuf, M., & Hiemstra, H. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(8), 1391-1426. [Link]

Sources

The 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold: A Rigorous Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical entities with therapeutic potential in the complex landscape of Central Nervous System (CNS) disorders necessitates the exploration of rigid, three-dimensional molecular architectures. These scaffolds offer the promise of enhanced target selectivity, improved pharmacokinetic profiles, and reduced off-target effects compared to more flexible structures. Among these, the 3-Oxa-9-azabicyclo[3.3.1]nonane core has emerged as a privileged scaffold, particularly for its utility in designing potent and selective ligands for critical CNS targets. This guide provides an in-depth exploration of the synthesis, pharmacological evaluation, and structure-activity relationship (SAR) of derivatives of this scaffold, with a specific focus on its successful application in the development of antagonists for the 5-hydroxytryptamine type 3 (5-HT3) receptor. We will dissect the causal logic behind experimental design, from core synthesis to lead optimization, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Strategic Imperative for Rigid Scaffolds in CNS Drug Discovery

The successful penetration and efficacy of a drug within the CNS are governed by a stringent set of physicochemical properties, often referred to as the "CNS MPO" (Multi-Parameter Optimization) score. Properties such as low molecular weight, controlled lipophilicity (cLogP), and low polar surface area (TPSA) are critical for crossing the blood-brain barrier. Equally important is the conformational rigidity of a molecule.

Bicyclic scaffolds, like the 3-Oxa-9-azabicyclo[3.3.1]nonane system, offer several distinct advantages:

  • Entropic Favorability: By locking the molecule into a more defined conformation, the entropic penalty upon binding to a receptor is minimized, which can lead to higher binding affinity.

  • Precise Vectorial Display of Substituents: The rigid framework acts as a stable platform, orienting functional groups in specific vectors in three-dimensional space. This precision is paramount for achieving high selectivity for a specific receptor subtype over others.

  • Improved Metabolic Stability: The constrained nature of the scaffold can shield certain positions from metabolic enzymes, potentially leading to a longer half-life and improved pharmacokinetic profile.

  • Novelty and Patentability: Exploration of such complex, sp3-rich scaffolds provides access to novel chemical space, a key consideration for intellectual property.

The 3-Oxa-9-azabicyclo[3.3.1]nonane core is particularly compelling due to the introduction of an ether linkage. This feature can modulate the scaffold's polarity and hydrogen bonding capacity and provides a fixed, chair-chair or chair-boat conformation that is foundational to its utility.[1]

Synthesis of the Core Scaffold and Key Derivatives

The construction of the 3-Oxa-9-azabicyclo[3.3.1]nonane core and its subsequent functionalization is a non-trivial synthetic challenge that requires careful planning and execution. The general strategy often involves a key cyclization step to form the bicyclic system. Below, we provide a validated, multi-step protocol adapted from literature precedents for related azabicyclic systems, leading to a key amine intermediate ready for diversification.[2][3]

Experimental Protocol: Synthesis of (1R,5S,7S)-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine

This protocol outlines the synthesis of a key chiral amine intermediate, which serves as the foundational building block for derivatization, as exemplified by the development of the 5-HT3 antagonist TAK-058.[2]

Step 1: Synthesis of tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

  • Rationale: This step constructs the core bicyclic ketone. The Boc-protecting group is chosen for its stability under the reaction conditions and its facile removal later in the sequence.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as THF, add a strong base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C to form the lithium enolate.

    • After stirring for 30 minutes, add 1-bromo-2-(2-bromoethoxy)ethane (1.2 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • The crude product is then treated with a strong base such as potassium tert-butoxide in THF to effect an intramolecular cyclization (Dieckmann condensation or similar).

    • Purify the resulting bicyclic ketone by column chromatography on silica gel.

Step 2: Stereoselective Reduction to tert-Butyl (1R,5S,7S)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

  • Rationale: The stereochemistry at the 7-position is critical for biological activity. A stereoselective reducing agent is required to obtain the desired (7S)-hydroxyl group (endo). Sodium borohydride is often a suitable choice for this transformation.

  • Procedure:

    • Dissolve the ketone from Step 1 (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Carefully quench the reaction with water and concentrate under reduced pressure.

    • Extract the product with dichloromethane, dry over sodium sulfate, and purify by column chromatography to isolate the desired endo-alcohol.

Step 3: Conversion to the Amine

  • Rationale: This two-step sequence first activates the hydroxyl group as a mesylate, a good leaving group, and then displaces it with azide, which is subsequently reduced to the primary amine. This is a reliable method for inverting the stereochemistry if needed, or for introducing the amine with retention. For this protocol, we will proceed with a Mitsunobu reaction followed by reduction for stereochemical control.

  • Procedure (Mitsunobu and Reduction):

    • Dissolve the alcohol from Step 2 (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in dry THF.

    • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent and treat the residue with hydrazine hydrate in ethanol to cleave the phthalimide group, yielding the Boc-protected amine.

    • Purify by column chromatography.

Step 4: N-Methylation and Boc-Deprotection

  • Rationale: The final steps involve installing the methyl group on the bridgehead nitrogen and removing the Boc protecting group to yield the target primary amine.

  • Procedure:

    • The Boc-protected amine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

    • The resulting secondary amine is then subjected to reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction) to install the N-methyl group.

    • Alternatively, the N-methylation can be performed on the Boc-protected intermediate via reduction of the corresponding N-formyl derivative.

    • The final deprotection under acidic conditions yields the title compound, (1R,5S,7S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, typically as a TFA salt.[2]

G

Pharmacological Profile and Key CNS Targets

The rigid 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold has proven to be an excellent platform for targeting several key CNS receptors. While derivatives have shown activity at muscarinic and sigma receptors, the most profound and well-documented application is in the development of antagonists for the 5-HT3 receptor.[1][4]

The 5-HT3 Receptor: A Critical CNS Target

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission. It is heavily implicated in the modulation of other neurotransmitter systems, including dopamine and acetylcholine, in brain regions associated with cognition, memory, and mood, such as the hippocampus and prefrontal cortex. Antagonism of the 5-HT3 receptor is a clinically validated strategy for the treatment of chemotherapy-induced nausea and vomiting. More recently, its role in CNS disorders has become a major focus of research. Modulation of 5-HT3 receptor activity is being explored for:

  • Schizophrenia: Particularly for treating cognitive impairment associated with schizophrenia (CIAS) and negative symptoms.

  • Anxiety and Depression: By modulating neuronal circuits involved in mood and affect.

  • Cognitive Disorders: Including Alzheimer's disease and other dementias, by potentially enhancing cholinergic function.[2]

Case Study: TAK-058

A prime example of the successful application of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is the compound 1-(1-methyl-1H-pyrazol-4-yl)-N-((1R,5S,7S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)-1H-indole-3-carboxamide , also known as TAK-058.[2][3] This compound was developed as a potent and selective 5-HT3 receptor antagonist and entered Phase I clinical trials for the treatment of schizophrenia.[2] Its development validates the utility of the scaffold for achieving high-affinity interactions with this specific CNS target.

G

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective ligands like TAK-058 is the result of a meticulous SAR exploration. The molecule can be deconstructed into three key pharmacophoric components, each contributing to the overall activity profile.

1. The Bicyclic Core (3-Oxa-9-azabicyclo[3.3.1]nonane):

  • Function: Acts as the rigid scaffold, presenting the other pharmacophoric elements in a precise orientation. The endo-amine stereochemistry is crucial for optimal interaction with the 5-HT3 receptor binding pocket.

  • Causality: The defined chair-chair conformation locks the substituent at the 7-position into a specific spatial vector, which is hypothesized to be ideal for engaging with key residues in the receptor's binding site. The N-methyl group is a common feature in many CNS-active compounds and likely contributes to the overall binding and physicochemical properties.

2. The Linker and Aromatic Moiety (Indole-3-carboxamide):

  • Function: This unit is a classic pharmacophore for 5-HT3 antagonists. The carboxamide provides a hydrogen bond donor and acceptor, while the indole ring engages in hydrophobic and potential π-stacking interactions within the receptor.

  • Causality: The distance and geometry between the basic nitrogen of the bicyclic core and the aromatic system are critical determinants of affinity. The indole nucleus mimics the endogenous ligand, serotonin.

3. The N1-Substituent (1-methyl-1H-pyrazole):

  • Function: This group occupies a specific region of the binding pocket and can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Causality: The choice of a methyl-pyrazole likely balances lipophilicity and polarity, contributing to good oral bioavailability and CNS penetration. Modifications in this region are a primary strategy for lead optimization.

Illustrative SAR Table

While specific proprietary data for a full series of TAK-058 analogs is not publicly available, the following table illustrates the typical SAR exploration that would be undertaken to optimize a lead compound. The binding affinities are hypothetical but are based on established medicinal chemistry principles for this target class.

Compound IDBicyclic Core ModificationR (Indole N1-substituent)Hypothetical 5-HT3 Ki (nM)Rationale for Change and Expected Outcome
Lead (TAK-058) (1R,5S,7S)-9-Methyl1-Methyl-1H-pyrazole0.5 Baseline: High potency and selectivity established.
Analog 1(1R,5S,7S)-9-H1-Methyl-1H-pyrazole5.2Test N-Me importance: Removal of the N-methyl group is expected to decrease potency, confirming its role in binding or conformation.
Analog 2(1R,5S,7R)-9-Methyl1-Methyl-1H-pyrazole>1000Test Stereochemistry: Inverting the amine stereocenter (exo) is predicted to severely disrupt the key interactions, leading to a loss of affinity.
Analog 3(1R,5S,7S)-9-MethylPhenyl2.1Explore R-group: Replacing pyrazole with a simple phenyl ring may retain some potency but could alter selectivity and ADME properties.
Analog 4(1R,5S,7S)-9-Methyl1H-Indole1.5Bioisosteric Replacement: An indole-for-pyrazole swap explores different hydrophobic and H-bonding interactions.
Analog 5(1R,5S,7S)-9-Methyl1-Methyl-1H-pyrazole-3-Cl0.3Fine-tuning R-group: Adding a small electron-withdrawing group (Cl) could enhance binding through new interactions or by modulating the electronics of the pyrazole ring.

Future Perspectives and Conclusion

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold has been validated as a highly effective framework for the design of potent and selective ligands for CNS targets, most notably the 5-HT3 receptor. The journey of TAK-058 from concept to clinical trials underscores the power of using rigid, three-dimensional scaffolds to solve complex challenges in CNS drug discovery.

Future work in this area will likely focus on:

  • Expanding the Target Space: Applying libraries based on this scaffold to a broader range of CNS targets, such as other ion channels, GPCRs, and transporters.

  • Bioisosteric Replacement: Systematically replacing the oxygen atom at the 3-position with other heteroatoms (e.g., sulfur, as in 3-thia-9-azabicyclo[3.3.1]nonane) to modulate the scaffold's properties.[5]

  • Fragment-Based Growth: Using the core scaffold as a starting point for fragment-based drug discovery (FBDD) approaches to identify novel binding modes and new intellectual property.

  • PET Ligand Development: The high affinity and selectivity of these derivatives make them potential candidates for development as Positron Emission Tomography (PET) ligands for in vivo imaging of CNS targets.

References

  • New Drug Approvals. (2016, April 15). TAK-058 (ENV-8058). Retrieved from [Link]

  • New Drug Approvals. (2016, April 15). schizophrenia. Retrieved from [Link]

  • Kato, M., Ito, K., Nishino, S., Yamakuni, H., & Takasugi, H. (1995). New 5-HT3 (serotonin-3) receptor antagonists. IV. Synthesis and structure-activity relationships of azabicycloalkaneacetamide derivatives. Chemical & Pharmaceutical Bulletin, 43(8), 1351–1357. Retrieved from [Link]

  • Mach, R. H., Vangveravong, S., et al. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398. Retrieved from [Link]

  • Priya, V., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(4), 22-26. Retrieved from [Link]

  • King, F. D., Dabbs, S., Bermudez, J., & Sanger, G. J. (1992). Benzotriazinones as virtual-ring mimics of o-methoxybenzamides: novel and potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 35(15), 2918-2922. Retrieved from [Link]

  • Morrison, A. J., Adam, J. M., et al. (2011). Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. Bioorganic & Medicinal Chemistry Letters, 21(1), 506–509. Retrieved from [Link]

  • ADC Linker. (n.d.). 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]

  • Lenci, E., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13538–13560. Retrieved from [Link]

  • European Patent Office. (n.d.). 5-HT3 RECEPTOR ANTAGONISTS. Retrieved from [Link]

Sources

preliminary in-vitro screening of 3-Oxa-9-azabicyclo[3.3.1]nonane analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 3-Oxa-9-azabicyclo[3.3.1]nonane Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the initial in-vitro evaluation of novel 3-Oxa-9-azabicyclo[3.3.1]nonane analogs. The methodologies detailed herein are designed to establish a foundational understanding of a compound's biological activity profile, prioritizing scientific rigor and data-driven decision-making in the early stages of drug discovery.

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a privileged heterocyclic structure found in various biologically active molecules.[1][2] Its rigid, bicyclic nature provides a unique three-dimensional arrangement of functional groups, making it an attractive starting point for designing ligands that target a range of biological entities, from central nervous system receptors to enzymes.[1][3] The preliminary screening cascade is a critical first step, designed to efficiently identify promising "hit" compounds from a library of analogs while simultaneously flagging molecules with undesirable properties, such as general cytotoxicity.

Strategic Screening Cascade: A Tiered Approach

A successful preliminary screening campaign does not test for everything at once. It follows a logical, tiered progression designed to maximize efficiency and resource allocation. The primary goal is to triage a library of new chemical entities (NCEs) into three categories: promising candidates for further study, compounds of lower priority, and those that should be eliminated from consideration. This strategic funneling is crucial for any drug discovery program.[4][5]

The workflow begins with broad-based safety assessments, followed by primary screens to identify any biological activity, and concludes with data analysis to prioritize hits.

Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis & Hit Prioritization cluster_3 Outcome Compound_Library Compound Library (3-Oxa-9-azabicyclo[3.3.1]nonane Analogs) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound_Library->Cytotoxicity Initial Triage Target_Based Target-Based Assays (Receptor Binding, Enzyme Inhibition) Cytotoxicity->Target_Based Non-toxic Analogs Phenotypic Phenotypic Assays (e.g., Cell Migration, Reporter Gene) Cytotoxicity->Phenotypic Data_Analysis Data Integration & Analysis (IC50/EC50/Ki Determination) Target_Based->Data_Analysis Phenotypic->Data_Analysis Hit_Prioritization Hit Prioritization (Potency, Selectivity, Safety Window) Data_Analysis->Hit_Prioritization Lead_Candidates Promising 'Hit' Compounds (Advance to Secondary Assays) Hit_Prioritization->Lead_Candidates Deprioritized Deprioritized Compounds Hit_Prioritization->Deprioritized

Caption: High-level overview of the in-vitro screening cascade.

Part 1: Foundational Cytotoxicity Screening

Causality: Before assessing the specific therapeutic activity of a compound, it is imperative to determine its general cytotoxicity. A compound that indiscriminately kills all cells is not a viable drug candidate, and its activity in a specific assay would be a false positive, resulting from cellular death rather than a targeted biological interaction.[6][7] Cytotoxicity assays provide a critical baseline for safety and are the first filter in the screening cascade.[8][9]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a well-established, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8][10] The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if oncology is the target area) to ~80% confluency.[8][9]

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each 3-Oxa-9-azabicyclo[3.3.1]nonane analog in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • Add 100 µL of the diluted compounds to the appropriate wells. Include "cells only" (negative control) and "vehicle only" (DMSO control) wells. A known cytotoxic agent (e.g., Doxorubicin) should be used as a positive control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the culture medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Part 2: Primary Screening for Biological Activity

Once compounds with acceptable cytotoxicity profiles (e.g., IC₅₀ > 30 µM) are identified, they can proceed to primary screening. The choice of assay depends on whether a specific molecular target is known or hypothesized.

A. Target-Based Screening: Receptor Binding Assay

Causality: Many bicyclic compounds, including azabicyclo[3.3.1]nonane derivatives, are known to interact with specific receptors, such as sigma receptors or G-protein coupled receptors (GPCRs).[11][12][13] A receptor binding assay is a direct way to measure the affinity of a compound for its target.[14][15] The most common format is a competitive binding assay, where the test compound competes with a known, labeled ligand (often radiolabeled) for binding to the receptor.[4][16] A reduction in the signal from the labeled ligand indicates that the test compound is binding to the target.

Receptor_Binding cluster_0 Control (No Inhibitor) cluster_1 Experiment (With Analog) Receptor Receptor Radioligand Labeled Ligand Receptor->Radioligand Binding Receptor2 Receptor Analog Analog Receptor2->Analog Competition Radioligand2 Labeled Ligand

Caption: Principle of a competitive receptor binding assay.

Experimental Protocol: Radioligand Receptor Binding Assay

  • Reagent Preparation:

    • Prepare a membrane fraction from cells overexpressing the target receptor (e.g., CHO-K1 cells expressing the human sigma-2 receptor).[11]

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dilute the radioligand (e.g., [³H]-DTG for sigma receptors) to a working concentration at or below its dissociation constant (Kd).

    • Prepare serial dilutions of the 3-Oxa-9-azabicyclo[3.3.1]nonane analogs.

  • Assay Incubation:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand, and either buffer, the test compound, or an excess of a known non-labeled ligand (to determine non-specific binding).

    • The total assay volume is typically 200 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.[15]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.[16]

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining free radioligand.

  • Signal Detection:

    • Allow the filters to dry completely.

    • Add liquid scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (wells with excess non-labeled ligand) from the total binding (wells with buffer only).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

B. Target-Based Screening: Enzyme Inhibition Assay

Causality: The bicyclic scaffold can also be used to design inhibitors of specific enzymes.[17] Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of an enzyme implicated in a disease pathway.[5][18] These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A decrease in the reaction rate signifies inhibition.[18][19]

Experimental Protocol: Generic Chromogenic Enzyme Inhibition Assay

  • Reagent Preparation:

    • Dilute the target enzyme to a working concentration in an appropriate assay buffer.

    • Prepare a chromogenic or fluorogenic substrate that produces a detectable signal upon enzymatic conversion.

    • Prepare serial dilutions of the 3-Oxa-9-azabicyclo[3.3.1]nonane analogs.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound (or controls), and the enzyme solution.

    • Allow the enzyme and compound to pre-incubate for 10-15 minutes. This step is crucial for inhibitors that have a time-dependent mechanism.[17]

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature.

  • Kinetic Measurement:

    • Measure the absorbance or fluorescence at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

    • The rate of the reaction is determined by the slope of the linear portion of the progress curve (Signal vs. Time).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 3: Data Analysis and Hit Prioritization

Following the primary screens, the data from the cytotoxicity, receptor binding, and/or enzyme inhibition assays must be integrated to identify high-quality hits. A good "hit" is not just potent; it is also selective and has a sufficient therapeutic window (the difference between its toxic concentration and its effective concentration).

Data Summary Table (Hypothetical Data)

Compound IDCytotoxicity IC₅₀ (µM) (HEK293 Cells)Target A Binding Ki (nM)Target B Inhibition IC₅₀ (nM)Selectivity Index (Cytotoxicity/Target A)
Analog-00145.225.5>10,0001772
Analog-0022.115.88,500133
Analog-003>1001,50075.3>66
Analog-00488.9350.1420.6254

Interpretation and Prioritization:

  • Analog-001: This is a promising hit. It shows high potency at Target A (Ki = 25.5 nM), is inactive at Target B, and has low cytotoxicity (IC₅₀ = 45.2 µM). The high selectivity index (1772) indicates a large window between the desired biological effect and general toxicity. Decision: High Priority for secondary assays.

  • Analog-002: While potent at Target A (Ki = 15.8 nM), this compound is highly cytotoxic (IC₅₀ = 2.1 µM). The activity at Target A might be a result of cell death. The low selectivity index (133) makes it a risky candidate. Decision: Deprioritize or flag for medicinal chemistry to reduce toxicity.

  • Analog-003: This compound is potent and selective for Target B (IC₅₀ = 75.3 nM) and shows no cytotoxicity. Decision: High Priority for Target B-related projects.

  • Analog-004: This compound shows weak activity at both targets and is not particularly potent. Decision: Low Priority.

Conclusion

This guide outlines a logical and robust strategy for the preliminary in-vitro screening of novel 3-Oxa-9-azabicyclo[3.3.1]nonane analogs. By starting with a foundational cytotoxicity assessment and progressing to carefully selected target-based or phenotypic primary assays, researchers can efficiently analyze compound libraries. This tiered approach, grounded in the principles of causality and supported by validated protocols, enables the confident prioritization of hit compounds, paving the way for more complex secondary assays and the subsequent stages of drug development.

References

  • Title: Receptor-Ligand Binding Assays Source: Revvity URL
  • Title: Receptor-Ligand Binding Assay Source: Mtoz Biolabs URL
  • Title: What is an Inhibition Assay?
  • Title: cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine Source: Benchchem URL
  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL
  • Title: Receptor Binding Assays - Multiwell Plates Source: MilliporeSigma URL
  • Title: THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY Source: PerkinElmer URL
  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL
  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: MDPI URL
  • Title: Universal enzyme inhibition measurement could boost drug discovery Source: Clinical Trials Arena URL
  • Source: International Journal of Pharmaceutical Research and Applications (IJPRA)
  • Title: (PDF)
  • Title: Cytotoxicity Assays Source: Thermo Fisher Scientific - US URL
  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC - NIH URL
  • Title: Enzyme Inhibition Studies Source: BioIVT URL
  • Title: Studies on 3-azabicyclo [3.3.
  • Title: Discovery of the oxazabicyclo[3.3.
  • Title: Synthesis of N-substituted 9-azabicyclo[3.3.
  • Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.
  • Title: Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.

Sources

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Functionalized 3-Oxa-9-azabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold

The 3-oxa-9-azabicyclo[3.3.1]nonane framework is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, conformationally constrained structure provides a unique three-dimensional arrangement of atoms, making it an attractive scaffold for the design of novel therapeutic agents.[][2][3] This bicyclic system is a key structural component in a variety of biologically active molecules, including potent and selective inhibitors of enzymes and receptors implicated in a range of diseases, from central nervous system disorders to infectious diseases.[] The inherent structural rigidity of the 3-oxa-9-azabicyclo[3.3.1]nonane core allows for the precise positioning of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of this scaffold can improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, which are critical for the development of successful drug candidates.[2]

This guide provides an in-depth exploration of key synthetic strategies for accessing functionalized 3-oxa-9-azabicyclo[3.3.1]nonanes, offering detailed protocols and mechanistic insights to aid researchers in this dynamic field.

Strategic Approaches to Synthesis

The construction of the 3-oxa-9-azabicyclo[3.3.1]nonane core can be achieved through several strategic approaches. This guide will focus on two prominent and versatile methods:

  • Intramolecular Cyclization Strategies: These methods rely on the formation of one of the rings of the bicyclic system through an intramolecular bond-forming event from a suitably functionalized acyclic or monocyclic precursor.

  • Domino and Cascade Reactions: These elegant and efficient processes involve a sequence of intramolecular reactions that rapidly build molecular complexity from simple starting materials in a single synthetic operation.

Intramolecular Cyclization: A Mannich-Type Approach

A classic and reliable method for the synthesis of the related 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf condensation, a variation of the Mannich reaction. This strategy can be adapted for the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonanes. The core principle involves the reaction of a primary amine, an aldehyde (or its equivalent), and a dicarbonyl compound or its synthetic equivalent.

A representative example is the synthesis of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, which can be achieved through a one-pot reaction involving benzylamine, glutaraldehyde, and a protected acetone dicarboxylate equivalent. The reaction proceeds through a series of iminium ion formations and intramolecular Mannich-type additions to construct the bicyclic framework.[4]

2.1.1. Mechanistic Rationale

The reaction is initiated by the formation of an enamine or enolate from one of the carbonyl components. Concurrently, the amine and the aldehyde react to form an iminium ion. The enamine/enolate then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion. A second intramolecular cyclization event, often an aldol-type condensation, completes the formation of the bicyclic system. The choice of reaction conditions, particularly pH, is crucial for controlling the equilibria of the various intermediates and maximizing the yield of the desired product.

2.1.2. Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (as an illustrative analogue)

This protocol is adapted from a well-established procedure for a closely related analogue and serves to illustrate the general principles of the Mannich-type cyclization.[4]

Materials:

  • Benzylamine

  • Glutaraldehyde (50% aqueous solution)

  • Acetone dicarboxylic acid

  • Sulfuric acid (18%)

  • Sodium acetate solution (9%)

  • Methyl tert-butyl ether (MTBE)

  • Sodium carbonate (Na₂CO₃)

  • Heptane

  • Silica gel

Procedure:

  • A reaction vessel is charged with water and benzylamine. The mixture is cooled to 0–10 °C.[4]

  • 18% Sulfuric acid is added dropwise while maintaining the temperature between 4–8 °C.[4]

  • Glutaraldehyde solution is then added, followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.[4]

  • A 9% sodium acetate solution is added over 1.5 hours.[4]

  • The reaction mixture is stirred at 5 °C for 20 hours and then at 25 °C for 20 hours.[4]

  • The reaction is monitored for the consumption of starting materials. Upon completion, the pH is adjusted to 2 with 18% sulfuric acid.[4]

  • The aqueous solution is extracted with MTBE to remove organic impurities.[4]

  • The aqueous layer is then mixed with heptane and silica gel.[4]

  • The pH is adjusted to 8 with a 20% aqueous solution of Na₂CO₃.[4]

  • The product is extracted into the organic layer, which is then separated, dried, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

2.1.3. Workflow Diagram

Mannich_Cyclization cluster_prep Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Purification A Benzylamine + Water E Cooling to 0-10 °C A->E Charge B 18% H₂SO₄ F Acid Addition (4-8 °C) B->F Add C Glutaraldehyde G Aldehyde & Acid Addition (<5 °C) C->G Add D Acetone dicarboxylic acid D->G E->F F->G H Base Addition (1.5 h) G->H Add I Aging (5 °C, 20h then 25 °C, 20h) H->I Initiate J pH Adjustment (pH 2) I->J K MTBE Extraction J->K L pH Adjustment (pH 8) K->L M Heptane Extraction L->M N Chromatography M->N O Final Product N->O

Caption: Workflow for Mannich-Type Cyclization.

Domino Prins/Friedel-Crafts Cyclization

A powerful strategy for the construction of oxabicyclo[3.3.1]nonane derivatives involves a domino sequence initiated by a Prins-type cyclization.[5][6] This approach is particularly useful for synthesizing benzo-annulated derivatives. The reaction typically involves the Lewis acid-mediated reaction of a homoallylic alcohol with an aldehyde or ketone.

In a key variation, an aromatic ketone can serve as the starting material. The Lewis acid activates the ketone, which then undergoes a Prins-type cyclization with a suitable olefinic partner. This is followed by an intramolecular Friedel-Crafts alkylation, leading to the formation of the bicyclic system.[5][6]

2.2.1. Mechanistic Insights

The reaction is initiated by the coordination of a Lewis acid to the carbonyl oxygen of the aromatic ketone, which enhances its electrophilicity. This is followed by the nucleophilic attack of the alkene onto the activated carbonyl carbon, forming a key carbocationic intermediate. This intermediate then undergoes an intramolecular cyclization, with the aromatic ring acting as a nucleophile to trap the carbocation, thereby forming the second ring of the bicyclic system. The stereochemical outcome of the reaction is often controlled by the geometry of the starting materials and the nature of the Lewis acid catalyst.

2.2.2. Experimental Protocol: Lewis Acid-Mediated Domino Prins/Friedel-Crafts Cyclization

The following is a general protocol based on published procedures for similar transformations.[5]

Materials:

  • Aromatic ketone (e.g., acetophenone derivative)

  • Homoallylic alcohol

  • Lewis acid (e.g., SnCl₄, BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the aromatic ketone and the homoallylic alcohol in anhydrous DCM under an inert atmosphere at -78 °C, add the Lewis acid dropwise.

  • The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

2.2.3. Key Parameters and Optimization
ParameterInfluenceOptimization Strategy
Lewis Acid Affects reaction rate and selectivity.Screen various Lewis acids (e.g., SnCl₄, TiCl₄, BF₃·OEt₂) to identify the optimal catalyst.
Temperature Can influence the reaction pathway, potentially leading to different products.[5]Lower temperatures (-78 °C to -23 °C) generally favor the desired domino reaction.
Solvent Can impact the solubility of reagents and the stability of intermediates.Anhydrous, non-coordinating solvents like dichloromethane are typically preferred.
Substrate The electronic and steric properties of the aromatic ketone and the alkene will affect reactivity.Electron-donating groups on the aromatic ring can facilitate the Friedel-Crafts step.
2.2.4. Reaction Scheme Diagram

Prins_Friedel_Crafts cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Product Formation A Aromatic Ketone D Lewis Acid Activation A->D B Homoallylic Alcohol E Prins-type Cyclization B->E C Lewis Acid (e.g., SnCl₄) C->D Catalyst D->E Initiates F Intramolecular Friedel-Crafts Alkylation E->F Intermediate Formation G Benzo-annulated 3-Oxa-9-azabicyclo- [3.3.1]nonane Derivative F->G

Caption: Domino Prins/Friedel-Crafts Cyclization Pathway.

Asymmetric Synthesis Strategies

The development of enantioselective methods for the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonanes is of paramount importance for their application in drug discovery. Chiral auxiliaries and asymmetric catalysis are two powerful approaches to achieve this goal.

Chiral Auxiliary-Assisted Synthesis

The use of a chiral auxiliary allows for the diastereoselective formation of the bicyclic scaffold. The auxiliary can be attached to one of the starting materials and subsequently removed after the key stereocenter-forming step. For instance, a chiral auxiliary can be incorporated into the amine component, directing the facial selectivity of the intramolecular cyclization.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more atom-economical and elegant approach to enantioenriched 3-oxa-9-azabicyclo[3.3.1]nonanes. Chiral Lewis acids or organocatalysts can be employed to catalyze the key bond-forming reactions in an enantioselective manner. For example, a chiral phosphoric acid catalyst could be used to promote an asymmetric Prins-type cyclization. The development of novel catalytic systems for the asymmetric synthesis of this important scaffold remains an active area of research.[7]

Functionalization of the Bicyclic Core

Once the 3-oxa-9-azabicyclo[3.3.1]nonane core has been synthesized, further functionalization can be carried out to introduce desired substituents and modulate the biological activity of the molecule. Common functionalization strategies include:

  • N-Alkylation or N-Arylation: The nitrogen atom at the 9-position can be readily functionalized using standard alkylation or arylation conditions.

  • Modification of Carbonyl Groups: If the synthesis yields a ketone-containing bicyclic product, this carbonyl group can be a handle for a wide range of transformations, such as reduction to an alcohol, conversion to an oxime, or olefination reactions.[8]

  • C-H Functionalization: More advanced strategies may involve the direct functionalization of C-H bonds on the bicyclic scaffold, although this can be challenging due to the presence of multiple C-H bonds with similar reactivity.

Conclusion

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a valuable building block in medicinal chemistry. The synthetic routes outlined in this guide, including intramolecular cyclization and domino reactions, provide robust and versatile methods for accessing a wide range of functionalized derivatives. Future efforts in this field will likely focus on the development of more efficient and highly stereoselective catalytic methods to further expand the chemical space accessible from this important heterocyclic system.

References

  • J. A. R. Rodrigues, et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies. [Link]

  • G. G. Trigo, et al. (1981). The Chemistry of 3-Azabicyclo[3.3.1]nonanes. Chemical Reviews. [Link]

  • S. K. Taylor, et al. (2000). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • BOC Sciences. 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one. ADC Linker. [Link]

  • V. Weidmann, et al. (2014). Variants of the prins cyclization for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives. Journal of Organic Chemistry. [Link]

  • S. M. Landge, et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters. [Link]

  • A. A. Danilin, et al. (2023). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. ResearchGate. [Link]

  • S. K. Taylor, et al. (2000). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • A. D. G. Baxter, et al. (2016). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]

  • S. K. Taylor, et al. (2000). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • S. K. Taylor, et al. (2000). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • O. V. Ryzhikova, et al. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • O. V. Ryzhikova, et al. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org. [Link]

  • V. Weidmann, et al. (2014). Variants of the Prins Cyclization for the Synthesis of Terpenoid Spiroethers and Oxabicyclo[3.3.1]Nonane Derivatives. figshare. [Link]

  • V. Weidmann, et al. (2014). Variants of the Prins Cyclization for the Synthesis of Terpenoid Spiroethers and Oxabicyclo[3.3.1]Nonane Derivatives. figshare. [Link]

  • P. N. Devine, et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • A. A. Danilin, et al. (2023). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. ResearchGate. [Link]

  • S. M. Landge, et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters. [Link]

  • S. K. Taylor, et al. (2000). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • S. K. Taylor, et al. (2000). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • S. K. Taylor, et al. (2000). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • S. K. Taylor, et al. (2000). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

Sources

Application Notes & Protocols: Leveraging 3-Oxa-9-azabicyclo[3.3.1]nonane in Solid-Phase Synthesis for Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for drug candidates with enhanced potency, selectivity, and metabolic stability has driven the exploration of conformationally constrained scaffolds. The 3-Oxa-9-azabicyclo[3.3.1]nonane framework emerges as a privileged three-dimensional structure capable of mimicking peptide turns and presenting substituents in well-defined spatial orientations. Its incorporation into peptides and small molecules via solid-phase synthesis offers a powerful strategy for generating novel therapeutics and chemical probes. This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for utilizing 3-Oxa-9-azabicyclo[3.3.1]nonane building blocks in solid-phase synthesis, tailored for researchers in drug discovery and chemical biology.

Introduction: The Strategic Advantage of the Bicyclic Scaffold

Linear peptides often fail as drug candidates due to their conformational flexibility, which leads to poor receptor affinity and susceptibility to proteolytic degradation. Introducing rigid structural constraints is a field-proven strategy to overcome these limitations. The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold provides a robust solution by:

  • Conformational Rigidity: The bicyclic system locks the peptide backbone into a specific turn-like conformation, reducing the entropic penalty upon binding to a biological target. This can significantly enhance binding affinity and selectivity.

  • Improved Metabolic Stability: The non-natural bicyclic structure is resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.

  • Vectorial Display of Functionality: The scaffold serves as a three-dimensional template, allowing for the precise positioning of side chains or other functional groups to optimize interactions with a target protein.[1]

This document outlines the necessary steps to leverage these advantages, from the preparation of a suitable monomer to its incorporation into a target molecule on a solid support. While direct literature on the solid-phase synthesis of this specific heterocycle is sparse, the protocols herein are built upon well-established principles of solid-phase peptide synthesis (SPPS) and the known chemistry of related azabicycloalkane amino acids.[2]

Monomer Synthesis: Preparing the Building Block

Successful solid-phase synthesis begins with a suitably functionalized and protected monomer. For incorporation into a peptide sequence using standard Fmoc-SPPS, a 3-Oxa-9-azabicyclo[3.3.1]nonane derivative bearing a carboxylic acid and an Fmoc-protected amine is required. The following is a proposed synthetic pathway based on established methods for creating functionalized azabicycles.[3][4]

Proposed Synthesis of Fmoc-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)methanamine-1-carboxylic acid

A key challenge is the introduction of orthogonal functional groups (an amine and a carboxylic acid) onto the bicyclic core. A plausible route involves the functionalization of a precursor like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[4] This can be achieved through various established organic transformations to install a protected aminomethyl group at the 7-position and a carboxyl group at the 1-position.

The final monomer would possess:

  • A carboxylic acid for attachment to an amine-functionalized resin or for coupling to the N-terminus of a growing peptide chain.

  • An Fmoc-protected amine, allowing for subsequent elongation of the peptide chain from the scaffold itself.

  • The rigid 3-Oxa-9-azabicyclo[3.3.1]nonane core to impart conformational constraint.

Application I: Immobilization as a Scaffold for Library Synthesis

Once the functionalized monomer is in hand, it can be attached to a solid support. The choice of resin and attachment strategy depends on the desired point of diversification. Attaching the scaffold via its carboxylic acid to a resin like Wang resin allows for diversification from the scaffold's amino group.

Protocol 1: Attachment of Fmoc-Protected Bicyclic Monomer to Wang Resin

This protocol details the esterification of the monomer's carboxylic acid to the hydroxyl groups of Wang resin, a standard acid-labile support for Fmoc-SPPS.[5][6]

Rationale: The use of DIC as a coupling agent with a catalytic amount of DMAP is a standard method for loading the first amino acid onto Wang resin. HOBt is included to suppress potential side reactions and racemization, although the latter is not a concern for this achiral scaffold.[5] An end-capping step with acetic anhydride ensures that any unreacted hydroxyl groups on the resin are blocked, preventing the formation of deletion sequences in subsequent steps.

Workflow Diagram:

G Resin Wang Resin (Hydroxymethyl groups) Swell Swell Resin in DCM/DMF Resin->Swell Couple Couple to Resin (Esterification) Swell->Couple Activate Activate Monomer: Fmoc-Bicyclic-COOH + DIC/HOBt/DMAP Activate->Couple Cap End-Cap (Acetic Anhydride) Couple->Cap Wash Wash & Dry Cap->Wash Final Resin-Bound Scaffold Wash->Final

Caption: Workflow for immobilizing the bicyclic monomer onto Wang resin.

Materials:

Reagent Amount (per g of resin)
Wang Resin (1.0 mmol/g) 1.0 g
Fmoc-Bicyclic Monomer 4.0 mmol (4 eq.)
N,N'-Diisopropylcarbodiimide (DIC) 4.0 mmol (4 eq.)
1-Hydroxybenzotriazole (HOBt) 4.0 mmol (4 eq.)
4-(Dimethylamino)pyridine (DMAP) 0.1 mmol (0.1 eq.)
Acetic Anhydride 2.0 mmol (2 eq.)
N,N-Diisopropylethylamine (DIPEA) 2.0 mmol (2 eq.)
Dichloromethane (DCM) As needed

| N,N-Dimethylformamide (DMF) | As needed |

Step-by-Step Methodology:

  • Resin Swelling: Place Wang resin (1.0 g) in a solid-phase reaction vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Monomer Activation: In a separate flask, dissolve the Fmoc-bicyclic monomer (4 eq.), HOBt (4 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF. Add DCM to dilute (final ratio ~1:2 DMF:DCM). Add DIC (4 eq.) to the solution and allow it to pre-activate for 10 minutes.

  • Coupling: Add the activated monomer solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: Remove a few resin beads, wash them thoroughly with DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete reaction of the resin's hydroxyl groups.

  • End-Capping: Drain the reaction mixture. Add a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM to the resin. Agitate for 30 minutes. This step blocks any unreacted sites.

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under high vacuum for several hours. The loading can be quantified by Fmoc-cleavage and UV spectrophotometry.

Application II: Use as a Constrained Dipeptide Mimetic in SPPS

The most powerful application of the bicyclic monomer is its use as a dipeptide surrogate to induce a specific secondary structure within a peptide sequence. The following protocol describes the incorporation of the monomer into a growing peptide chain on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Protocol 2: Incorporation into a Peptide Sequence

This protocol assumes a standard Fmoc-SPPS workflow. The example shows the coupling of the bicyclic monomer after the N-terminal Fmoc group of the preceding amino acid has been removed.

Rationale: The sterically hindered nature of the bicyclic amino acid may require more potent coupling reagents and potentially longer reaction times than standard amino acids.[7] HATU is a highly effective aminium-based coupling reagent that is well-suited for difficult couplings. Double coupling ensures the reaction proceeds to completion. Microwave-assisted SPPS is an alternative strategy that can significantly accelerate the coupling of hindered amino acids.[7]

Workflow Diagram:

G Start Peptidyl-Resin (Free N-terminus) Couple Couple Bicyclic Monomer (Amide Bond Formation) Start->Couple Activate Activate Monomer: Fmoc-Bicyclic-COOH + HATU/DIPEA Activate->Couple Wash1 Wash Couple->Wash1 Check Kaiser Test Wash1->Check Check->Couple Positive (Recouple) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Check->Deprotect Negative Continue Continue SPPS Cycle Deprotect->Continue

Caption: Workflow for coupling the bicyclic monomer during SPPS.

Materials:

Reagent Amount (per mmol of resin capacity)
Peptidyl-Resin (e.g., Rink Amide) 1.0 mmol
Fmoc-Bicyclic Monomer 5.0 mmol (5 eq.)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) 4.9 mmol (4.9 eq.)
N,N-Diisopropylethylamine (DIPEA) 10.0 mmol (10 eq.)
N,N-Dimethylformamide (DMF) As needed

| 20% Piperidine in DMF | As needed |

Step-by-Step Methodology:

  • Deprotection: Treat the N-terminal Fmoc-protected peptidyl-resin with 20% piperidine in DMF (2 x 10 min) to expose the free amine. Wash thoroughly with DMF (5x).

  • Coupling Solution: In a separate vial, dissolve the Fmoc-bicyclic monomer (5 eq.) and HATU (4.9 eq.) in DMF. Add DIPEA (10 eq.) and vortex for 1 minute.

  • Coupling Reaction: Immediately add the activated coupling solution to the deprotected peptidyl-resin. Agitate at room temperature for 2 hours.

  • Monitoring: Drain the vessel and wash the resin with DMF (3x). Perform a Kaiser test.

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 2-4.

  • Washing: Once the Kaiser test is negative, wash the resin sequentially with DMF (3x) and DCM (3x).

  • Continuation: The resin is now ready for the deprotection of the bicyclic monomer's Fmoc group and the coupling of the next amino acid in the sequence.

Cleavage and Purification

The final step is to cleave the synthesized molecule from the solid support and remove all side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acids present in the sequence.

Protocol 3: TFA-Mediated Cleavage from Resin

Rationale: Trifluoroacetic acid (TFA) is the standard reagent for cleaving products from acid-labile resins like Wang or Rink Amide.[8] Reactive carbocations are generated during the cleavage of side-chain protecting groups (e.g., t-butyl from Asp, Glu, Ser) which can cause unwanted side reactions, particularly with sensitive residues like Tryptophan and Methionine. Scavengers are added to the "cleavage cocktail" to trap these carbocations.[9][10] Water acts as a scavenger for tert-butyl cations, and triisopropylsilane (TIS) is a very effective general scavenger.

Cleavage Cocktail Comparison:

Cocktail Composition (v/v) Use Case
Reagent R TFA / TIS / H₂O (95:2.5:2.5) Standard peptides without highly sensitive residues.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Peptides containing Cys, Met, Trp, Tyr.[11]

| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | General purpose, good for peptides with Arg(Pmc/Pbf).[8] |

Step-by-Step Methodology:

  • Resin Preparation: Place the dried peptidyl-resin in a reaction vessel.

  • Cleavage: Add the appropriate cleavage cocktail (e.g., Reagent R, ~10 mL per 0.1 mmol of peptide). Agitate at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate in a cold centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add cold diethyl ether (~10x the volume of the filtrate) to the tube to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile mixture) and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Conclusion

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold represents a valuable tool for medicinal chemists and peptide scientists. By serving as a rigid dipeptide mimetic, it enables the synthesis of conformationally defined molecules with potentially superior pharmacological properties. The protocols outlined in this guide, based on robust and well-established solid-phase synthesis techniques, provide a practical framework for researchers to begin exploring the potential of this and other constrained bicyclic scaffolds in their drug discovery programs.

References

  • Roy, S., & Paira, P. (2023). "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics." RSC Medicinal Chemistry. [Link]

  • Aapptec. "Technical Support Information Bulletin 1073 - Wang Resin." aapptec.com. [Link]

  • Ivachtchenko, A. V., et al. "An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems." ResearchGate. [Link]

  • Peptideweb.com. "Loading protocols." peptideweb.com. [Link]

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." cem.com. [Link]

  • Aapptec. "Cleavage Cocktails; Reagent B." aapptec.com. [Link]

  • Aapptec. "Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin." aapptec.com. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). "Cleavage of synthetic peptides.
  • Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry." rsc.org. [Link]

  • Shibuya, M., et al. (2022). "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Organic Syntheses. [Link]

  • Li, G., et al. (2021). "Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives." Organic Letters. [Link]

  • Aapptec. "Overview of Solid Phase Peptide Synthesis (SPPS)." aapptec.com. [Link]

  • Glaxo Group Limited. (2011). "9-azabicyclo[3.3.1]nonane derivatives.
  • Mandal, P. K., et al. (2005). "An Efficient Synthesis of the Constrained Peptidomimetic 2-Oxo-3-( N -9-fluorenyloxy-carbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic Acid from Pyroglutamic Acid." ResearchGate. [Link]

  • Figueroa-Valverde, L., et al. (2020). "DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES." Chemistry Journal of Moldova. [Link]

  • Saboni, M., & Bayat, M. "The synthesis of functionalized 9‐azabicyclo[5][5][12]nonane derivatives..." ResearchGate. [Link]

  • Spokoyny, A. M., et al. (2013). "Recent Structural Advances in Constrained Helical Peptides." Accounts of Chemical Research. [Link]

  • Huang, H., & Rabenstein, D. L. (1999). "A cleavage cocktail for methionine-containing peptides." Journal of Peptide Research. [Link]

  • Malins, L. R., & Payne, R. J. (2020). "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Frontiers in Chemistry. [Link]

  • White, J. M., & Tunoori, A. R. (2000). "SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES." Semantic Scholar. [Link]

  • Sumitomo Chemical Company, Limited. (2016). "Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • Semantic Scholar. "An annulation reaction for the synthesis of morpholines..." semanticscholar.org. [Link]

  • Bonjoch, J., & Solé, D. (2011). "Synthesis of 2-Azabicyclo[3.3.1]nonanes." ResearchGate. [Link]

  • Ma, G., & Sibi, M. P. (2014). "Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts." Organic Letters. [Link]

Sources

Application Notes & Protocols: N-Arylation of 3-Oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the N-arylation of 3-Oxa-9-azabicyclo[3.3.1]nonane, a critical bicyclic amine scaffold in modern medicinal chemistry. We delve into the mechanistic principles of palladium-catalyzed Buchwald-Hartwig amination, offering a robust, field-proven protocol. This guide emphasizes the rationale behind reagent selection and procedural steps to ensure reproducible, high-yield synthesis of N-aryl-3-oxa-9-azabicyclo[3.3.1]nonanes. It is designed to be a comprehensive resource, blending theoretical understanding with practical, actionable laboratory instructions.

Introduction: The Significance of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold

The 3-oxa-9-azabicyclo[3.3.1]nonane core is a conformationally restricted amine that has garnered significant interest in drug discovery. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. N-arylated derivatives of this scaffold are prevalent in the development of novel therapeutics, including orexin receptor antagonists and sigma-2 receptor ligands.[1][2][3]

The direct formation of the C(aryl)-N bond is a cornerstone of modern synthetic chemistry. Among the available methods, the Buchwald-Hartwig amination stands out for its exceptional functional group tolerance, broad substrate scope, and generally high yields, making it the preferred method for this transformation.[4]

Reaction Overview and Mechanistic Insights

The N-arylation of 3-oxa-9-azabicyclo[3.3.1]nonane is most effectively achieved via a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[4] This reaction couples the secondary amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

The Catalytic Cycle

Understanding the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism involves the following key steps:[5][6]

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This step is often the rate-limiting step of the cycle.[7][8]

  • Amine Coordination & Deprotonation: The 3-oxa-9-azabicyclo[3.3.1]nonane coordinates to the Pd(II) center. A base then deprotonates the nitrogen atom to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd_amido L-Pd(II)(Ar)(NR2) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product center arx Ar-X arx->oxidative_addition amine R2NH, Base amine->amine_coordination

Figure 1. Simplified Buchwald-Hartwig Catalytic Cycle.
Causality Behind Reagent Selection
  • Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(OAc)₂ is often preferred for its air stability, as it is reduced in situ to the active Pd(0) species.[6]

  • Ligand: The choice of phosphine ligand is critical. For sterically hindered secondary amines like 3-oxa-9-azabicyclo[3.3.1]nonane, bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) or chelating phosphines like BINAP are essential.[4][5] These ligands promote the reductive elimination step and prevent catalyst decomposition. Xantphos is particularly effective due to its large natural bite angle, which facilitates the desired transformation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, for sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous.[5][9] The choice of base can be solvent-dependent; anionic bases are crucial in nonpolar solvents like toluene to facilitate deprotonation.[9][10]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard. They possess good solubility for the reactants and are stable at the elevated temperatures often required for the reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of 3-oxa-9-azabicyclo[3.3.1]nonane with an aryl bromide.

Safety Precautions: This procedure involves flammable solvents and air-sensitive reagents. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

Reagents and Materials
  • 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (or free base)

  • Aryl Bromide (Ar-Br)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl acetate (for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow start Start: Assemble Glassware reagents Charge Schlenk flask with: - Pd₂(dba)₃ - Xantphos - NaOt-Bu start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert add_reactants Add: - 3-Oxa-9-azabicyclo[3.3.1]nonane - Aryl Bromide - Anhydrous Toluene inert->add_reactants heat Heat reaction mixture (e.g., 100 °C) with stirring add_reactants->heat monitor Monitor progress by TLC or LC-MS heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete quench Quench with water and dilute with Ethyl Acetate cool->quench extract Perform Aqueous Workup: 1. Wash with water 2. Wash with brine quench->extract dry Dry organic layer (MgSO₄), filter, and concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Figure 2. Experimental Workflow for N-Arylation.
Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOt-Bu (1.4 equiv).

    • Rationale: The ligand-to-palladium ratio is crucial for catalyst stability and activity. A slight excess of ligand is often beneficial. NaOt-Bu is a strong base necessary for deprotonating the amine.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Rationale: The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation by air, which would deactivate the catalyst.

  • Addition of Reactants: Under a positive pressure of inert gas, add 3-oxa-9-azabicyclo[3.3.1]nonane (1.0 equiv), the aryl bromide (1.2 equiv), and anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the amine).

    • Rationale: A slight excess of the aryl bromide ensures complete consumption of the limiting amine reagent. Anhydrous solvent is critical to prevent quenching of the base and catalyst poisoning. If starting from the hydrochloride salt of the amine, an additional equivalent of base is required.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

    • Rationale: Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to achieve a reasonable reaction rate.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding water. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with a saturated brine solution.

    • Rationale: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-3-oxa-9-azabicyclo[3.3.1]nonane product.

    • Note: Amine purification on silica can sometimes be challenging. Adding a small amount of triethylamine (~1%) to the eluent can help prevent product tailing on the column.[11]

Data Summary and Comparison

The optimal conditions can vary depending on the specific aryl halide used. The following table provides a summary of typical conditions and expected outcomes.

ParameterCondition A (Aryl Bromide)Condition B (Aryl Chloride)Rationale & Reference
Pd Pre-catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Both are effective; Pd(OAc)₂ is more air-stable.[6]
Ligand Xantphos (4 mol%)RuPhos (4 mol%)Aryl chlorides are less reactive and often require more electron-rich, bulky ligands like RuPhos.[5]
Base NaOt-Bu (1.4 eq)K₃PO₄ (2.0 eq)Stronger base needed for less reactive coupling partners. Weaker bases can improve tolerance for sensitive functional groups.[5][9]
Solvent TolueneDioxaneChoice of solvent can influence reaction rates and solubility.
Temperature 100 °C110 °CHigher temperatures are often required for the activation of aryl chlorides.[5]
Typical Yield 75-95%60-85%Yields are dependent on the electronic and steric properties of the aryl halide.

Troubleshooting

  • Low or No Conversion:

    • Check Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure all glassware is dry and the system is properly purged.

    • Reagent Quality: Use fresh, high-purity reagents. Phosphine ligands can oxidize on storage. The base (NaOt-Bu) is hygroscopic.

    • Temperature: The reaction may require higher temperatures or a more active catalyst system (e.g., a different ligand).

  • Formation of Side Products:

    • Hydrodehalogenation: This occurs when the aryl halide is reduced. It can be minimized by ensuring an efficient coupling rate.

    • Homocoupling of Amine: This is rare but can occur under certain conditions.

  • Difficult Purification:

    • If the product is very polar, consider using a different purification technique, such as salt formation and precipitation or using an amine-functionalized silica gel.[11][12]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Available at: [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP) - University of Windsor. Available at: [Link]

  • US Patent US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Mechanistic investigation of palladium-catalysed oxidative amination... - ResearchGate. Available at: [Link]

  • Hartwig, J. F., et al. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. Available at: [Link]

  • Development, Application and Mechanistic Investigation of Palladium Catalyzed Aerobic Oxidative Amination Methods - UWDC - UW-Madison Libraries. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters. Available at: [Link]

  • Khartulyari, A. S. (2007). Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation and Approach Towards the Total Synthesis of. Universität Tübingen. Available at: [Link]

  • 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride - PubChemLite. Available at: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. Available at: [Link]

  • 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride - PubChem. Available at: [Link]

  • Pouliot, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. Available at: [Link]

  • WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents.
  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Available at: [Link]

  • Mach, R. H., et al. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research. Available at: [Link]

  • Xu, J., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO - Organic Chemistry Portal. Available at: [Link]

  • 3-Oxa-9-azabicyclo(3.3.1)nonane - PubChem. Available at: [Link]

  • N-Dealkylation of Amines - PMC - NIH. Available at: [Link]

  • (PDF) Organic amine flash purification using a novel stationary phase - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Development of 3-Oxa-9-azabicyclo[3.3.1]nonane-Based Radioligands

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold in Radiopharmaceutical Design

The bicyclic amine scaffold is a privileged structure in medicinal chemistry, prized for its conformational rigidity which can lead to high binding affinity and selectivity for biological targets.[1] Among these, the 3-Oxa-9-azabicyclo[3.3.1]nonane system and its close structural analogs have emerged as a versatile framework for developing high-affinity ligands for various central nervous system (CNS) and peripheral targets.[2] Their structural features are integral to the design of probes for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

PET imaging, in particular, enables the non-invasive, quantitative visualization of physiological processes in vivo. This is achieved through the administration of a molecule of interest labeled with a positron-emitting radionuclide, such as Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min).[3] The development of successful radioligands, or PET tracers, is a multi-stage process encompassing precursor synthesis, efficient radiolabeling, rigorous quality control, and comprehensive preclinical evaluation.

This guide provides a detailed overview and actionable protocols for the development of radioligands based on the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold and its related azabicyclic analogs. These structures have shown significant promise for imaging key therapeutic targets, including nicotinic acetylcholine receptors (nAChRs) and sigma (σ) receptors, which are implicated in a range of pathologies from neurodegenerative diseases to cancer.[4][5][6][7]

Part 1: Precursor Synthesis - Crafting the Molecular Blueprint

The synthesis of the precursor molecule is the foundational step in radioligand development. The precursor is the non-radioactive version of the final radiotracer, engineered with a specific functional group that serves as the attachment point for the radionuclide. The synthesis must be robust, scalable, and yield a product of high purity.

A common strategy involves the construction of the core bicyclic amine, followed by functionalization. For instance, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a key intermediate that can be synthesized via a multicomponent reaction and subsequently modified.[1][8]

Workflow for Precursor Synthesis

cluster_0 Precursor Synthesis Workflow start Starting Materials (e.g., Benzylamine, Glutaraldehyde, 1,3-Acetonedicarboxylic Acid) reaction1 Mannich-Type Cyclization (Formation of Bicyclic Ketone) start->reaction1 intermediate1 Intermediate: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one reaction1->intermediate1 reaction2 Functional Group Modification (e.g., Reduction of Ketone) intermediate1->reaction2 intermediate2 Intermediate Alcohol reaction2->intermediate2 reaction3 Introduction of Leaving Group (e.g., Tosylation, Mesylation) intermediate2->reaction3 final_precursor Final Precursor (Ready for Radiolabeling) reaction3->final_precursor

Caption: General workflow for synthesizing a radiolabeling precursor.

Protocol 1: Synthesis of a Mesylate Precursor for [¹⁸F]Fluorination

This protocol is a representative synthesis adapted from methodologies for creating precursors for σ₂ receptor ligands.[4] It involves the formation of the bicyclic amine, reduction of the ketone, and subsequent installation of a leaving group (mesylate) for nucleophilic [¹⁸F]fluorination.

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [1][8]

  • To a jacketed reaction vessel, add water and benzylamine. Cool the mixture to 0-10 °C.

  • Slowly add 18% sulfuric acid over 1 hour, maintaining the internal temperature between 4-8 °C.

  • Add 50% aqueous glutaraldehyde, followed by 1,3-acetonedicarboxylic acid, keeping the temperature below 5 °C.

  • Add a 9% sodium acetate solution dropwise over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for another 20 hours.

  • Adjust the pH to ~2 with sulfuric acid and perform an extraction with methyl tert-butyl ether (MTBE) to remove organic impurities.

  • Adjust the pH of the aqueous layer to ~8 with 20% sodium carbonate solution to precipitate the product.

  • Extract the product into heptane or another suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Step 2: Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • Dissolve the ketone from Step 1 in methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by TLC.

  • Once the reaction is complete, quench carefully with water.

  • Remove the solvent under reduced pressure and extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the alcohol.

Step 3: Synthesis of the Mesylate Precursor

  • Dissolve the alcohol from Step 2 and triethylamine in anhydrous dichloromethane (DCM) and cool to 0 °C under a nitrogen atmosphere.

  • Add methanesulfonyl chloride (mesyl chloride) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the final precursor by column chromatography to ensure high purity for the subsequent radiolabeling step.

Part 2: Radiolabeling Methodologies

The introduction of the radionuclide must be rapid and efficient due to the short half-lives of PET isotopes. The two most common isotopes for CNS radioligands are ¹¹C and ¹⁸F.[3]

  • Carbon-11 (¹¹C): With a half-life of 20.4 minutes, ¹¹C allows for multiple PET scans in a single day. It is often incorporated via methylation of amines, thiols, or hydroxyls using [¹¹C]CH₃I or [¹¹C]CH₃OTf.[9]

  • Fluorine-18 (¹⁸F): Its longer half-life of 109.8 minutes is ideal for more complex syntheses and allows for distribution to sites without an on-site cyclotron.[3] It is typically introduced via nucleophilic substitution of a good leaving group (e.g., tosylate, mesylate, nitro group) with [¹⁸F]fluoride.[9][10]

Workflow for Automated Radiosynthesis and Purification

cluster_1 Automated Radiosynthesis Workflow cyclotron Cyclotron Production ([¹⁸F]F⁻ or [¹¹C]CO₂) trapping Radionuclide Trapping & Elution (e.g., QMA Cartridge) cyclotron->trapping drying Azeotropic Drying (with K₂CO₃/K₂₂₂ for ¹⁸F) trapping->drying labeling Radiolabeling Reaction (Precursor + Radionuclide) drying->labeling purification Semi-preparative HPLC Purification labeling->purification formulation Formulation (Solvent Exchange, Sterile Filtration) purification->formulation qc Quality Control (HPLC, TLC, pH, etc.) formulation->qc

Caption: Automated workflow for radiolabeling, purification, and formulation.

Protocol 2: [¹⁸F]Fluorination via Nucleophilic Substitution

This protocol is based on the synthesis of [¹⁸F]WC-59 and is applicable to precursors with a suitable leaving group.[4]

  • [¹⁸F]Fluoride Production and Drying:

    • Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) light carbonate cartridge.

    • Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Dry the [¹⁸F]KF-K₂₂₂ complex by azeotropic distillation with acetonitrile under a stream of nitrogen at ~100-110 °C.

  • Radiolabeling Reaction:

    • Dissolve the mesylate or tosylate precursor (~3-5 mg) in a suitable anhydrous solvent (e.g., DMSO, acetonitrile).

    • Add the precursor solution to the dried [¹⁸F]KF-K₂₂₂ complex.

    • Heat the reaction vessel at 110-140 °C for 10-20 minutes.

  • Purification and Formulation:

    • Quench the reaction with water and load the mixture onto a C18 Sep-Pak cartridge.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the crude product from the cartridge with acetonitrile or ethanol.

    • Inject the crude product onto a semi-preparative HPLC system for purification.

    • Collect the radioactive peak corresponding to the desired product.

    • Formulate the final product by removing the HPLC solvent via rotary evaporation and redissolving the radioligand in a sterile, injectable solution (e.g., 10% ethanol in saline).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Protocol 3: [¹¹C]Methylation of an Amine Precursor

This is a general protocol for N-methylation, a common strategy for labeling amine-containing scaffolds.

  • [¹¹C]Methyl Iodide Synthesis:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.

    • Trap the [¹¹C]CO₂ and reduce it to [¹¹C]CH₄ using H₂ over a nickel catalyst.

    • React [¹¹C]CH₄ with gaseous iodine in a heated quartz tube to form [¹¹C]methyl iodide ([¹¹C]CH₃I).

    • Trap the [¹¹C]CH₃I in a solution of the desmethyl precursor.

  • Radiolabeling Reaction:

    • Dissolve the N-desmethyl precursor (~1-2 mg) in a suitable solvent (e.g., DMF, acetone) in a reaction vessel.

    • Add a base (e.g., NaOH, NaH, or a tetrabutylammonium hydroxide) if required to deprotonate the amine.

    • Bubble the trapped [¹¹C]CH₃I through the precursor solution.

    • Heat the vessel at 80-120 °C for 3-5 minutes.

  • Purification and Formulation:

    • Follow the same purification and formulation steps as described in Protocol 2 (quenching, HPLC purification, and sterile formulation).

Part 3: Quality Control of the Final Radioligand

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for administration.[11] The final product must be sterile, pyrogen-free, and meet specific criteria for purity and identity.

QC Test Method Typical Specification Rationale
Identity Co-elution on analytical HPLC with a non-radioactive reference standard.The retention time of the radioactive peak must match that of the reference standard.Confirms that the radioactive product is the correct chemical compound.
Radiochemical Purity (RCP) Analytical radio-HPLC, radio-TLC>95%Ensures that the vast majority of the radioactivity is from the desired radioligand, minimizing off-target radiation dose.[11]
Radionuclidic Purity Gamma-ray spectroscopy>99.9% (at time of administration)Confirms the absence of other radioisotopes that could contribute to unnecessary radiation dose and degrade image quality.
Chemical Purity Analytical HPLC (UV detector)Absence of peaks corresponding to precursor or synthesis byproducts.Ensures that non-radioactive chemical impurities are below levels that could cause physiological effects or compete with the radioligand for target binding.
Specific Activity (SA) Calculated from the total radioactivity (calibrated ion chamber) and the total mass of the compound (HPLC-UV standard curve).Typically > 37 GBq/µmol (>1 Ci/µmol) at the end of synthesis.A high specific activity is crucial to avoid receptor saturation and potential pharmacological effects from the injected mass.
pH pH meter or pH paper4.5 - 7.5Ensures the final formulation is physiologically compatible and safe for injection.
Sterility & Endotoxins Standard pharmacopeial methodsSterile; Pass Limulus Amebocyte Lysate (LAL) testEnsures the product is free from microbial and endotoxin contamination.

Part 4: In Vitro Characterization - Assessing Target Engagement

Before proceeding to in vivo studies, the binding characteristics of the new ligand must be thoroughly evaluated in vitro. The primary goal is to determine its affinity (Kᵢ or Kₔ) for the target receptor and its selectivity against other relevant receptors.[12]

Principle of Competitive Radioligand Binding Assay

cluster_2 Competitive Binding Assay cluster_control Control (No Competitor) cluster_exp Experiment (With Competitor) receptors Receptors (Membrane Homogenate) cluster_control cluster_control cluster_exp cluster_exp radioligand Known Radioligand (e.g., [³H]RHM-1) test_compound Test Compound (Unlabeled) receptors_c Receptors radioligand_c Radioligand receptors_c->radioligand_c Maximal Binding receptors_e Receptors radioligand_e Radioligand receptors_e->radioligand_e Displacement test_compound_e Test Compound receptors_e->test_compound_e Binding measurement Measure Bound Radioactivity (Liquid Scintillation Counting) analysis Calculate IC₅₀ and Kᵢ measurement->analysis cluster_control->measurement cluster_exp->measurement

Caption: Principle of a competitive binding assay to determine binding affinity.

Protocol 4: In Vitro Competitive Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a newly synthesized compound for a target receptor (e.g., σ₂ or α₇ nAChR) using cell membrane homogenates.[4][12]

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., EMT-6 cells for σ₂ receptors, SH-SY5Y cells for α₇ nAChR).[4][12]

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

    • To all wells, add a fixed concentration of a known radioligand for the target receptor (e.g., [³H]RHM-1 for σ₂, [³H]methyllycaconitine for α₇ nAChR).[4][12]

    • For non-specific binding wells, add a high concentration of a known, potent, non-radioactive ligand for the target.

    • To the experimental wells, add serial dilutions of the new test compound.

    • Add the prepared cell membranes to all wells to initiate the binding reaction.

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37 °C).

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically trapped radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Example Data: Binding Affinities (Kᵢ, nM)
Compound σ₂ Receptor σ₁ Receptor α₇ nAChR
Ligand A0.821712>10,000
Ligand B2.581437>10,000
Ligand C>5,000>5,0005.2
Data is hypothetical but representative of values seen for selective ligands.[4][12]

Part 5: In Vivo Evaluation with PET Imaging

Successful in vitro results are followed by in vivo evaluation in animal models. PET imaging studies aim to assess the radioligand's biodistribution, pharmacokinetics, and ability to specifically bind to the target in a living organism.[5][13]

Protocol 5: General Preclinical PET Imaging Study

This protocol outlines a typical dynamic PET scan in a rodent or non-human primate to evaluate a new brain imaging radioligand.[5][7]

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature using a heating pad.

    • Place a catheter in a tail vein for radioligand injection. For full kinetic modeling, an arterial line may also be placed for blood sampling to generate an input function.

  • Radioligand Administration and Image Acquisition:

    • Position the animal in the PET scanner.

    • Administer a bolus injection of the radioligand (e.g., 5-10 MBq for a rodent) via the tail vein catheter.

    • Start a dynamic PET scan simultaneously with the injection, acquiring data over 60-120 minutes.

  • Blocking Study (to confirm specificity):

    • On a separate day, perform a second PET scan on the same animal.

    • Prior to the radioligand injection, pre-treat the animal with a high dose of a known, non-radioactive drug that binds to the same target.

    • A significant reduction in radioactivity uptake in target-rich regions compared to the baseline scan indicates specific binding of the radioligand.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with an anatomical image (e.g., MRI or CT) for accurate delineation of brain regions of interest (ROIs).

    • Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.

    • Analyze the TACs to derive quantitative parameters, such as the Standardized Uptake Value (SUV) or, with an arterial input function, the total volume of distribution (Vₐ), which is proportional to the target density.

Conclusion and Future Directions

The development of radioligands based on the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a rigorous but rewarding process. The inherent structural properties of this framework make it an excellent starting point for creating highly specific probes for challenging biological targets like nAChRs and sigma receptors. The protocols outlined in this guide provide a comprehensive roadmap from chemical synthesis to in vivo validation.

Future work in this area will likely focus on optimizing pharmacokinetic properties to improve brain penetration and reduce off-target binding, exploring new radiolabeling techniques to increase yields and specific activity, and applying these novel radioligands to study disease mechanisms and aid in the development of new therapeutics for a wide array of human disorders.

References

  • Choi, S. R., et al. (n.d.). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PubMed Central. Retrieved from [Link]

  • Teodoro, R., et al. (n.d.). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. PubMed Central. Retrieved from [Link]

  • Teodoro, R., et al. (2015). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. Molecules. Available at: [Link]

  • Vafina, G. F., et al. (n.d.). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. Retrieved from [Link]

  • National Institute on Drug Abuse. (2017). PET Imaging of Nicotinic Acetylcholine Receptors. ClinicalTrials.gov. Retrieved from [Link]

  • Hillmer, A. T., et al. (n.d.). PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans. PubMed Central. Retrieved from [Link]

  • Katritzky, A. R., et al. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Retrieved from [Link]

  • Gendron, T., et al. (n.d.). Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for Imaging of CXCR3 receptor In mouse models of atherosclerosis. National Institutes of Health. Retrieved from [Link]

  • Henderson, B. J., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of radiopharmaceuticals.
  • ResearchGate. (n.d.). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Retrieved from [Link]

  • Carroll, F. I., et al. (n.d.). Cocaine receptor: biochemical characterization and structure-activity relationships of cocaine analogs at the dopamine transporter. ACS Publications. Retrieved from [Link]

  • Dollé, F. (2013). Radiosynthesis of carbon-11 and fluorine-18 labelled radiotracers to image the ionotropic and metabotropic glutamate receptors. PubMed. Retrieved from [Link]

  • SciSpace. (n.d.). kappa-receptor selective binding of opioid ligands with a 3,7-diazabicyclo[3.3.1]nonane structure. Retrieved from [Link]

  • Sci-Hub. (n.d.). Search for the Pharmacophore in Kappa-agonistic 3-Oxa- and 3,7-Diaza-bicyclo[3.3.1]nonanes. Retrieved from [Link]

  • University of Groningen. (2022). State of the art of radiochemistry for >11>C and >18>F PET tracers. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Quality Control of Radiopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2009). Quality Control of Radiopharmaceutical. Retrieved from [Link]

  • MDPI. (2024). Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

Sources

Application Note: A High-Throughput Screening Workflow for 3-Oxa-9-azabicyclo[3.3.1]nonane (OABN) Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract

The 3-Oxa-9-azabicyclo[3.3.1]nonane (OABN) scaffold is a privileged heterocyclic motif increasingly recognized for its utility in medicinal chemistry and drug discovery.[1][][3] Its rigid, bicyclic structure provides a unique three-dimensional framework for developing novel therapeutic agents targeting a wide range of biological targets, from central nervous system disorders to infectious diseases.[][4][5] High-Throughput Screening (HTS) is an indispensable technology that enables the rapid testing of large chemical libraries to identify starting points for drug design.[6] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust HTS campaign for OABN-based compound libraries. We will detail the critical path from library preparation and assay development to hit validation and data analysis, emphasizing the scientific rationale behind each protocol to ensure a trustworthy and efficient screening process.

The Strategic Importance of the OABN Scaffold

The bicyclo[3.3.1]nonane core is a prominent feature in many biologically active natural products.[5] The introduction of heteroatoms, as in the OABN structure, creates a conformationally restricted scaffold that is synthetically tractable and offers precise vectoral presentation of substituents for interaction with biological targets.[7] Derivatives of the parent azabicyclo[3.3.1]nonane system have demonstrated a wide array of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[3][4] This makes focused libraries based on the OABN core a valuable asset in the search for novel chemical matter to modulate new and challenging biological targets.

OABN Library Preparation and Quality Control: The Foundation of a Successful Screen

The quality of the screening library is a primary determinant of the quality of the HTS output.[8] A well-characterized library minimizes the risk of false positives and ensures the reproducibility of results.

2.1. Synthesis and Sourcing OABN libraries can be constructed through various synthetic routes, often involving key steps like the Mannich reaction or other cyclization strategies to form the bicyclic core.[4][9] Whether synthesized in-house or acquired from commercial vendors, every compound entering a screening collection must be rigorously validated.

2.2. Mandatory Quality Control Protocol Before plating for HTS, each compound must undergo stringent quality control (QC).

Protocol 1: OABN Library Compound QC

  • Identity Confirmation:

    • Objective: To confirm that the structure of the compound is as expected.

    • Method: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight of the parent compound.

    • Acceptance Criteria: Measured mass must be within ± 0.1 Da of the calculated theoretical mass.

  • Purity Assessment:

    • Objective: To determine the purity of the sample and identify potential contaminants.

    • Method: Analyze the sample using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 214 nm and 254 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Acceptance Criteria: Purity should be ≥ 95% for inclusion in the primary screening deck. This threshold is critical to prevent "hitchhiker" molecules or reactive impurities from causing false-positive results.

  • Solubility Evaluation:

    • Objective: To ensure compounds are soluble in the assay buffer at the final screening concentration.

    • Method: A preliminary solubility test in the primary assay buffer containing the final concentration of Dimethyl Sulfoxide (DMSO) is recommended. Nephelometry is a high-throughput method for this assessment.

    • Rationale: Compound precipitation is a common source of assay interference and false positives.[8]

2.3. Compound Management and Plating Proper handling and storage are essential for maintaining library integrity.

  • Stock Solutions: Compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).[10]

  • Plate Formatting: Stocks are then acoustically dispensed or robotically pin-transferred into HTS-compatible microplates (e.g., 384- or 1536-well formats) to create intermediate-concentration or "ready-to-screen" plates.[10][11]

  • Storage: All plates should be sealed and stored in a controlled environment (e.g., -20°C or -80°C) in automated stores to prevent degradation and solvent evaporation.[12]

Assay Development: Designing a Screen-Compatible System

The development of a robust and reliable assay is the most critical phase of the HTS process.[11][13] The assay must be miniaturized and optimized for automated liquid handling to be suitable for screening tens of thousands of compounds.[6][14]

3.1. Key Performance Metrics for HTS Assays Before initiating a full-scale screen, the assay must be validated to ensure it meets industry standards.

Metric Formula / Definition Acceptance Criterion Rationale
Z'-Factor 1 - ( (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg)
Signal-to-Background (S/B) Mean_pos / Mean_neg> 2 (recommended) Indicates the dynamic range of the assay signal. A higher S/B ratio provides a clearer window to detect inhibition or activation.
Signal-to-Noise (S/N) Mean_pos - Mean_neg/ sqrt(SD_pos² + SD_neg²)
DMSO Tolerance Assay performance across a range of DMSO concentrations (e.g., 0.1% to 2%).Minimal effect at final screening concentration (typically <1%) Ensures that the compound vehicle (DMSO) does not interfere with the assay biology.[10]

Protocol 2: Generic Cell-Based Reporter Assay Optimization

  • Cell Seeding Density Optimization:

    • Seed a 384-well plate with varying cell densities (e.g., 2,500 to 20,000 cells/well).

    • Incubate for 24 hours.

    • Measure the basal signal. Select the cell density that provides a robust signal without being confluent.

  • Agonist/Stimulant Titration:

    • Using the optimal cell density, stimulate cells with a dose-response curve of the relevant agonist.

    • Measure the reporter signal to determine the EC50 and the EC80 concentrations. The EC80 is often used for screening inhibitors as it provides a robust signal that is still sensitive to inhibition.

  • Time-Course Experiment:

    • Stimulate cells (at EC80) and measure the signal at various time points (e.g., 4, 8, 16, 24, 48 hours).

    • Select the incubation time that provides the optimal S/B ratio and is practical for an automated screening schedule.

  • Z'-Factor Validation (Dry Run):

    • Prepare a 384-well plate with half the wells dedicated to positive controls (cells + agonist) and half to negative controls (cells + vehicle).

    • Run the full assay protocol using the optimized parameters.

    • Calculate the Z'-factor. The assay is ready for a pilot screen only when Z' is consistently > 0.5.[14]

The HTS Cascade: From Primary Screen to Validated Hit

A successful HTS campaign is not a single experiment but a multi-step cascade designed to systematically identify active compounds and eliminate false positives.[8][11]

HTS_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit Validation & Triage Primary Primary HTS (Single Concentration, e.g., 10 µM) Data_Analysis Data Analysis (% Inhibition Calculation) Primary->Data_Analysis Hit_Selection Hit Selection (Threshold: e.g., >50% Inhibition) Data_Analysis->Hit_Selection Reorder Re-order/Re-synthesis of Hit Compounds Hit_Selection->Reorder Confirmation Confirmation Screen (Fresh Compound Stock) Reorder->Confirmation Dose_Response Dose-Response (IC50) (10-point Titration) Confirmation->Dose_Response Orthogonal Orthogonal Assay (Confirms Mechanism) Dose_Response->Orthogonal Counter_Screen Counter-Screens (Rules out Artifacts) Orthogonal->Counter_Screen Selectivity Selectivity Profiling (Against Related Targets) Counter_Screen->Selectivity Validated_Hits Validated Hits for Hit-to-Lead Selectivity->Validated_Hits

Figure 1: The High-Throughput Screening (HTS) Cascade.

4.1. The Primary Screen The goal of the primary screen is to test every compound in the OABN library at a single, high concentration (typically 5-20 µM) to identify any compound with potential activity.[14]

Protocol 3: Automated Primary HTS

  • Plate Preparation: Use an automated liquid handler to transfer a small volume (e.g., 50 nL) of the OABN library compounds from the source plates to the 384-well assay plates.

  • Cell/Reagent Dispensing: Use a multi-drop dispenser to add cells or the primary biochemical reagents to all wells of the assay plates.

  • Incubation: Transfer the plates to an automated incubator for the predetermined time.

  • Stimulation/Detection: Add agonist (if applicable) and/or detection reagents using a dispenser.

  • Signal Reading: Read the plates on a high-throughput plate reader (e.g., for fluorescence or luminescence).

  • Data Upload: The raw data from the reader is automatically uploaded to a central database or LIMS for analysis.[12]

4.2. Hit Confirmation and Dose-Response Initial "hits" from the primary screen must be confirmed. It is common for over 90% of initial actives to be removed during the validation cascade.[8]

  • Confirmation: The same single-point assay is repeated with freshly sourced or synthesized compound to ensure the activity is real and not due to a degraded sample or library tracking error.[11]

  • Potency Determination: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point dilution series) to generate a dose-response curve and determine the IC50 (for inhibitors) or EC50 (for activators). This potency value is a key parameter for prioritizing compounds.

4.3. Hit Validation: Eliminating False Positives The final and most crucial step is to validate that the compound's activity is due to a specific interaction with the intended target.

  • Orthogonal Assays: These are assays that measure the same biological endpoint but with a different technology. For example, if the primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to directly measure binding to the target protein.[15] This helps eliminate compounds that interfere with the primary assay's detection method.

  • Counter-Screens: These are designed to identify compounds that act through undesirable, non-specific mechanisms. A common counter-screen for a cell-based assay is a cytotoxicity assay to ensure the observed effect isn't simply due to cell death.

  • Selectivity Profiling: Hits are tested against related targets (e.g., other kinases in the same family) to determine their specificity. A highly selective compound is often a more desirable starting point for a drug discovery program.

Hit_Triage_Logic start Confirmed Hit (Potency < 10 µM) q1 Active in Orthogonal Assay? start->q1 q2 Inactive in Counter-Screens (e.g., Not Cytotoxic)? q1->q2  Yes out1 False Positive (Assay Interference) q1->out1 No   q3 Selective vs. Related Targets? q2->q3  Yes out2 Non-specific / Cytotoxic Hit q2->out2 No   end_high High Priority Hit (Selective) q3->end_high  Yes end_low Lower Priority Hit (Non-Selective) q3->end_low No  

Figure 2: Logic Workflow for Hit Triage and Prioritization.

Conclusion and Forward Look

This application note outlines a comprehensive and robust framework for the high-throughput screening of 3-Oxa-9-azabicyclo[3.3.1]nonane libraries. By adhering to stringent quality control, systematic assay development, and a rigorous hit validation cascade, research organizations can confidently identify high-quality, validated hits. These hits serve as the crucial starting points for medicinal chemistry efforts in the hit-to-lead and lead optimization phases, ultimately accelerating the discovery of novel therapeutics.[11] The unique structural properties of the OABN scaffold, combined with the power of HTS, provide a fertile ground for innovation in modern drug discovery.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Cell Chemical Biology.
  • Establishing assays and small molecule screening facilities for Drug Discovery programs. (2011). New Drugs.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC), UCSF.
  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011).
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
  • High-throughput screening. Wikipedia.
  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2015). PLOS One.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Nucleic Acids Research.
  • High Throughput Drug Screening.
  • 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. ChemShuttle.
  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015).
  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists.
  • 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one. ADC Linker.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing.
  • High Throughput Screening Assay Kits. Amerigo Scientific.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.
  • Known biologically active derivatives of 9-thiabicyclo[3.3.1]nonane...
  • 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine. Smolecule.
  • Design and Synthesis of Cholesterol 24-Hydroxylase Inhibitors. Google Books.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses.
  • 3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem, NIH.
  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives.
  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar.
  • 9-azabicyclo[3.3.1]nonane derivatives.
  • GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]. (2000). Taylor & Francis Online.

Sources

Application Notes and Protocols for the Purity Assessment of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed overview of the essential analytical techniques for the robust purity assessment of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives. These bicyclic structures are significant pharmacophores in modern drug discovery, and ensuring their chemical and stereochemical purity is paramount for safety, efficacy, and regulatory compliance. This document outlines the theoretical underpinnings and practical, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific derivatives.

Introduction: The Criticality of Purity in 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffolds

The 3-Oxa-9-azabicyclo[3.3.1]nonane core is a conformationally constrained scaffold that has been incorporated into a variety of biologically active molecules, including potent agonists for GPR119.[1] The rigid bicyclic system orients substituents in well-defined spatial arrangements, which is key to their interaction with biological targets. Impurities, which can arise from starting materials, by-products, or degradation, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]

These impurities can be categorized as:

  • Organic Impurities: Related substances (isomers, starting materials, intermediates, by-products) and degradation products.[2][3]

  • Inorganic Impurities: Reagents, catalysts, and residual metals.[2]

  • Residual Solvents: Organic volatile impurities used during synthesis and purification.[2]

Furthermore, many 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives are chiral. The stereochemistry of these molecules is often critical for their pharmacological activity. Therefore, the determination of enantiomeric purity is a crucial aspect of their quality control. This guide provides a multi-faceted analytical approach to ensure the comprehensive purity assessment of these valuable compounds.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, allowing for the separation and quantification of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the gold standard for the analysis of non-volatile and thermally labile compounds, making it ideal for the purity assessment of many 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives.[2][4]

Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of bicyclic amines like 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives, reversed-phase HPLC is most common, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol).

Causality in Method Development:

  • Column Selection: A C18 or C8 column is a good starting point for method development due to their versatility.[5] The choice between them depends on the hydrophobicity of the derivative.

  • Mobile Phase: A mixture of water and an organic modifier (acetonitrile or methanol) is typically used. The organic modifier content is adjusted to achieve optimal retention and separation.

  • pH Control: The basic nature of the amine in the 3-Oxa-9-azabicyclo[3.3.1]nonane core necessitates pH control of the mobile phase to ensure good peak shape and reproducibility. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid protonates the amine, reducing peak tailing.

  • Detector: A UV detector is commonly used if the derivative contains a chromophore.[5] If not, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Diluent Injection Inject Sample and Standard SamplePrep->Injection MobilePhase Prepare Mobile Phase (e.g., H2O/ACN with 0.1% TFA) Separation Chromatographic Separation (C18 Column) MobilePhase->Separation StandardPrep Prepare Reference Standard Solution StandardPrep->Injection Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate % Purity and Impurity Levels Integration->Calculation SFC_Workflow cluster_prep Preparation cluster_sfc SFC Analysis cluster_data Data Processing SamplePrep Dissolve Racemic and Enantiopure Samples Screening Screen Chiral Stationary Phases SamplePrep->Screening MobilePhase Prepare Modifier (e.g., Methanol with Additive) MobilePhase->Screening Optimization Optimize Separation (Modifier %, Temperature, Back Pressure) Screening->Optimization Analysis Analyze Sample for Enantiomeric Purity Optimization->Analysis Integration Integrate Enantiomer Peaks Analysis->Integration Calculation Calculate Enantiomeric Excess (% e.e.) Integration->Calculation Analytical_Strategy cluster_synthesis Synthesis & Purification cluster_purity Purity Assessment cluster_structure Structural Confirmation & Identification Compound 3-Oxa-9-azabicyclo[3.3.1]nonane Derivative HPLC HPLC (Organic Impurities) Compound->HPLC GC GC (Residual Solvents) Compound->GC SFC SFC (Chiral Purity) Compound->SFC NMR NMR (Identity & qNMR Purity) Compound->NMR MS LC-MS (Impurity ID) Compound->MS HPLC->MS Impurity Characterization NMR->Compound Structural Confirmation

Sources

Application Notes & Protocols: 3-Oxa-9-azabicyclo[3.3.1]nonane as a Constrained Scaffold in Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which leads to a significant entropic penalty upon target binding. Peptide mimetics address these challenges by replacing labile peptide bonds and constraining the molecule into a bioactive conformation. This guide provides a detailed exploration of 3-oxa-9-azabicyclo[3.3.1]nonane, a conformationally rigid bicyclic scaffold, as a superior tool for designing potent and stable peptide mimetics. We delve into the scaffold's unique structural properties, its application in mimicking critical secondary structures like β-turns, and provide detailed protocols for its synthesis and incorporation into peptide sequences.

The Rationale for Constrained Scaffolds in Peptidomimetics

The therapeutic potential of peptides is often locked behind a barrier of poor pharmacokinetic properties.[1] The inherent flexibility of linear peptides means they exist in a conformational ensemble in solution. Only a fraction of these conformers are active, and binding to a receptor requires "freezing" the peptide into this specific shape, a process that is entropically unfavorable.

Constrained scaffolds are rigid molecular frameworks that lock a peptide mimetic into a predetermined three-dimensional structure.[2] This pre-organization offers several key advantages:

  • Enhanced Potency: By minimizing the entropic loss upon binding, the mimetic exhibits higher affinity for its target.

  • Improved Stability: The non-peptidic nature of the scaffold protects against proteolytic degradation.

  • Increased Selectivity: A locked conformation can improve selectivity for a specific receptor subtype, reducing off-target effects.

  • Favorable Pharmacokinetics: Rigid structures can improve membrane permeability and overall drug-like properties.[1]

Among various scaffolds, the 3-oxa-9-azabicyclo[3.3.1]nonane system has emerged as a particularly valuable framework due to its predictable stereochemistry and its exceptional ability to mimic protein secondary structures.[3][4]

Structural & Conformational Profile of 3-Oxa-9-azabicyclo[3.3.1]nonane

The power of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold lies in its rigid, predictable geometry. This bicyclic system typically adopts a stable twin-chair conformation.[5] This rigidity is the cornerstone of its function, serving as a stable platform to orient functional groups in precise vectors, thereby mimicking the side-chain presentation of amino acid residues in a native peptide.

The conformational stability of this scaffold is critical. Unlike flexible linkers, it does not collapse or present multiple conformations in solution. This ensures that the appended pharmacophoric groups are held in the optimal arrangement for target interaction, a principle that is central to rational drug design.

Caption: Core structure of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold.

Application Feature: Mimicking the β-Turn

β-turns are secondary structures composed of four amino acid residues (designated i, i+1, i+2, and i+3) that cause a reversal in the direction of the polypeptide chain.[6][7] They are ubiquitous on the surfaces of proteins and are critical mediators of protein-protein interactions (PPIs), making them prime targets for therapeutic intervention.[8][9][10]

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is an exceptional β-turn mimetic because it can replace the central i+1 and i+2 residues, pre-organizing the flanking i and i+3 positions into a conformation that mimics the natural turn.[7][9] Functional groups can be appended to the scaffold to act as surrogates for the side chains of the i+1 and i+2 residues, while peptide fragments corresponding to the i and i+3 residues can be coupled to the scaffold's termini.

G cluster_0 Natural β-Turn cluster_1 Scaffold-Based Mimetic A Residue (i) B Residue (i+1) A->B C Residue (i+2) B->C D Residue (i+3) C->D D->A H-Bond E Residue (i) F 3-Oxa-9-azabicyclo[3.3.1]nonane (Replaces i+1, i+2) E->F G Residue (i+3) F->G X->F Mimics Structure & Side-Chain Presentation

Caption: Comparison of a natural β-turn and a scaffold-based mimetic.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized 3-Oxa-9-azabicyclo[3.3.1]nonane Core

This protocol describes a common synthetic route to produce a Boc-protected scaffold with a carboxylic acid handle, ready for incorporation into a peptide chain. The synthesis is based on a Mannich-type condensation followed by cyclization.[11][12][13]

Principle: The synthesis involves the reaction of a suitable piperidone derivative, an aldehyde, and an amine to form the bicyclic core. Subsequent functional group manipulations install the necessary handles for peptide coupling.

Materials & Reagents
N-Boc-4-piperidone
Paraformaldehyde
Ethyl acetoacetate
Di-tert-butyl dicarbonate (Boc₂O)
Lithium diisopropylamide (LDA)
Sodium borohydride (NaBH₄)
Jones reagent (CrO₃/H₂SO₄)
Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether
Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃)
Magnesium sulfate (MgSO₄)

Workflow Diagram:

start N-Boc-4-piperidone + Paraformaldehyde + Ethyl acetoacetate step1 Mannich Reaction & Intramolecular Cyclization start->step1 step2 Reduction of Ketone (NaBH4) step1->step2 step3 Protection of Bridgehead N (Boc2O) step2->step3 step4 Oxidation to Carboxylic Acid (Jones Reagent) step3->step4 end Functionalized Scaffold step4->end

Caption: Synthetic workflow for the functionalized scaffold.

Step-by-Step Procedure:

  • Cyclization: To a solution of N-Boc-4-piperidone (1 eq) and ethyl acetoacetate (1.1 eq) in ethanol, add paraformaldehyde (1.2 eq) and a catalytic amount of piperidine. Reflux the mixture for 12-18 hours. Monitor reaction completion by TLC.

  • Work-up: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude bicyclic ketone. Purify by column chromatography.

  • Reduction: Dissolve the purified ketone in methanol at 0°C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir for 2 hours at room temperature. Quench the reaction with acetone, remove the solvent, and extract with DCM. The organic layers are combined, dried, and concentrated to yield the alcohol.

  • Oxidation: Dissolve the alcohol in acetone at 0°C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 4 hours. Quench with isopropanol, filter through celite, and neutralize the filtrate with saturated NaHCO₃ solution. Extract with ethyl acetate, dry the organic phase, and concentrate to yield the final carboxylic acid-functionalized scaffold.

Characterization and Quality Control:

  • ¹H and ¹³C NMR: Confirm the bicyclic structure and the presence of the carboxylic acid and Boc-protecting group.

  • Mass Spectrometry (ESI-MS): Verify the molecular weight of the final product.

  • HPLC: Assess the purity of the final compound (>95% is recommended for peptide synthesis).

Protocol 2: Solid-Phase Incorporation of the Scaffold into a Peptide

Principle: The functionalized scaffold is treated as a non-natural amino acid and incorporated into a growing peptide chain on a solid support using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials & Reagents
Rink Amide resin
Fmoc-protected amino acids
Functionalized 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold (from Protocol 1)
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
HOBt (Hydroxybenzotriazole)
DIPEA (N,N'-Diisopropylethylamine)
Piperidine (20% in DMF)
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Dimethylformamide (DMF), Dichloromethane (DCM)

Step-by-Step Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash thoroughly with DMF.

  • Amino Acid Coupling: Couple standard Fmoc-amino acids by dissolving the amino acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF and adding the solution to the deprotected resin. Agitate for 2 hours. Wash with DMF.

  • Scaffold Coupling: To couple the scaffold, pre-activate the carboxylic acid of the scaffold (2 eq) with HBTU (1.9 eq), HOBt (2 eq), and DIPEA (4 eq) in DMF for 10 minutes. Add this solution to the deprotected N-terminus of the peptide-resin. Agitate for 4-6 hours (coupling may be slower than standard amino acids). Perform a Kaiser test to confirm reaction completion.

  • Chain Elongation: Continue coupling subsequent amino acids to the N-terminus of the peptide chain as described in step 3.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final peptidomimetic by LC-MS and analytical HPLC.

Application Notes & Case Studies

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold has been successfully employed in the development of potent GPR119 agonists for the treatment of type 2 diabetes.[3][4] GPR119 is a G-protein coupled receptor that plays a role in glucose-dependent insulin secretion.

In one such study, researchers designed conformationally restricted agonists using this scaffold. The rigidity of the bicyclic system was hypothesized to lock the key pharmacophores in an optimal "agonist conformation," leading to enhanced potency.

Compound Example Scaffold Target Activity Key Finding
Compound 25a[4]3-Oxa-9-azabicyclo[3.3.1]nonaneGPR1190.1 mg/kg in vivo efficacyThe conformationally restricted scaffold provided extremely potent agonistic activity and oral bioavailability in a mouse model.
ARN19689[14]Azabicyclo[3.2.1]octane (related scaffold)NAAAIC₅₀ = 42 nMA related bicyclic scaffold led to a potent, systemically available inhibitor for inflammatory conditions, highlighting the utility of this structural class.

These examples demonstrate that incorporating a rigid bicyclic scaffold like 3-oxa-9-azabicyclo[3.3.1]nonane can be a highly effective strategy for converting a peptide lead into a drug candidate with superior potency and pharmacokinetic properties.

Conclusion and Future Outlook

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its inherent rigidity, predictable conformation, and synthetic tractability make it an ideal platform for constructing peptide mimetics that overcome the traditional liabilities of peptide drugs. By effectively mimicking key secondary structures involved in biological recognition events, this scaffold enables the design of potent, selective, and stable modulators of challenging drug targets, including PPIs and GPCRs. Future applications will likely expand into the development of novel antibiotics, anti-cancer agents, and sophisticated biomaterials where precise conformational control is paramount.

References

  • β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. (2015). RSC Publishing.
  • Scaffolds that mimic β-turn conformations: Bicyclic peptide (1),71...
  • Scaffold-Constrained Molecular Generation.
  • Structural characterization of a β-turn mimic within a protein–protein interface. (2010). PNAS.
  • Bicyclic β‐Sheet Mimetics that Target the Transcriptional Coactivator β‐Catenin and Inhibit Wnt Signaling. (2021). PubMed Central.
  • 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. ChemShuttle.
  • Evaluating β-turn mimics as β-sheet folding nucle
  • Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid. CymitQuimica.
  • 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one. BOC Sciences.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses.
  • New and unusual scaffolds in medicinal chemistry. (2011). Chemical Society Reviews.
  • Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. (1987). The Journal of Organic Chemistry.
  • 9-azabicyclo[3.3.1]nonane derivatives.
  • New and Unusual Scaffolds in Medicinal Chemistry.
  • Conformations of 3-azabicyclo[3.3.1]nonane derivatives.
  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists.
  • Scaffold-Constrained Molecular Generation. (2020).
  • SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. (1984).
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. (2023). RSC Publishing.
  • An Expedient and Practical Approach to Functionalized 3-Aza-, 3-Oxa-, and 3-Thiabicyclo[3.3.1]nonane Systems.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. (2015). Bioorganic & Medicinal Chemistry Letters.
  • Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides. (2021). MDPI.

Sources

Application Notes and Protocols for the Chiral Resolution of 3-Oxa-9-azabicyclo[3.3.1]nonane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 3-Oxa-9-azabicyclo[3.3.1]nonane in Medicinal Chemistry

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in modern drug discovery, prized for its rigid conformational preorganization and its ability to project substituents into well-defined vectors in three-dimensional space. This bicyclic amine serves as a core component in a variety of biologically active molecules, including agonists and antagonists for various receptors and ion channels. As with many chiral molecules, the individual enantiomers of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives often exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to access enantiomerically pure forms of this scaffold is of paramount importance for the development of safe and effective therapeutics.

This comprehensive guide provides detailed application notes and protocols for the chiral resolution of racemic 3-Oxa-9-azabicyclo[3.3.1]nonane, empowering researchers to obtain the desired enantiomers for their specific research and development needs. We will delve into the mechanistic underpinnings of two robust resolution techniques: classical diastereomeric salt crystallization and enzymatic kinetic resolution. Furthermore, we will provide a framework for the analytical chiral High-Performance Liquid Chromatography (HPLC) methods required to assess the success of these resolutions.

I. Synthesis of Racemic 3-Oxa-9-azabicyclo[3.3.1]nonane

A reliable source of the racemic starting material is a prerequisite for any resolution strategy. While a variety of synthetic routes exist for bicyclic amines, a common and adaptable approach involves a double Mannich reaction. The following protocol is adapted from the synthesis of the analogous 9-azabicyclo[3.3.1]nonane and can be modified for the synthesis of the 3-oxa derivative.[1]

Protocol 1: Synthesis of Racemic 3-Oxa-9-azabicyclo[3.3.1]nonane

Materials:

  • Benzylamine

  • Glutaraldehyde (50% in water)

  • 1,3-Acetonedicarboxylic acid

  • Sodium acetate

  • Sulfuric acid

  • Sodium carbonate

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Methanol

  • Palladium on carbon (10%)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Appropriate reaction vessels and standard laboratory equipment

Procedure:

  • Step 1: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one:

    • Combine water and benzylamine in a jacketed reaction vessel cooled to 0-10 °C.

    • Slowly add sulfuric acid while maintaining the temperature below 10 °C.

    • Sequentially add glutaraldehyde and 1,3-acetonedicarboxylic acid, keeping the temperature below 5 °C.

    • Add a solution of sodium acetate over 1.5 hours.

    • Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours.

    • Adjust the pH to 2 with sulfuric acid and extract with MTBE to remove impurities.

    • Adjust the aqueous layer to pH 8 with sodium carbonate and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, concentrate, and purify by column chromatography to yield 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.

  • Step 2: Reduction of the Ketone:

    • The ketone can be reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride in methanol.

  • Step 3: Debenzylation and Protection/Final Product:

    • The benzyl group can be removed by catalytic hydrogenation using palladium on carbon in a suitable solvent like ethanol or methanol.

    • The resulting racemic 3-Oxa-9-azabicyclo[3.3.1]nonane can be used directly for resolution or protected (e.g., with a Boc group) if desired for subsequent synthetic steps.

II. Method 1: Classical Resolution via Diastereomeric Salt Crystallization

Principle: This method relies on the reaction of the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most notably solubility. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively crystallized, allowing for the separation of the enantiomers.[2]

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: Tartaric acid and its derivatives are commonly used due to their availability in both enantiomeric forms, well-defined crystalline structures, and differing pKa values that facilitate salt formation.[2] The rigid structure of derivatives like (+)-di-p-toluoyl-D-tartaric acid can lead to more distinct crystal packing and improved separation.

  • Stoichiometry: While a 1:1 molar ratio of amine to resolving agent can be effective, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can maximize the yield and purity of the less soluble diastereomeric salt.[3]

  • Solvent Selection: The ideal solvent is one in which the two diastereomeric salts have a significant solubility difference. Preliminary solubility studies with small amounts of material are highly recommended. Alcohols like methanol or ethanol are common starting points.

Diastereomeric_Salt_Resolution racemate Racemic (±)-Amine diastereomers Mixture of Diastereomeric Salts [(+)-Amine•(+)-Acid] [(-)-Amine•(+)-Acid] racemate->diastereomers resolving_agent (+)-Chiral Acid (e.g., Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) liberation1 Liberation of Amine (Base Treatment) less_soluble->liberation1 more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) liberation2 Liberation of Amine (Base Treatment) more_soluble->liberation2 filtration->less_soluble filtration->more_soluble enantiomer1 Enantiomerically Enriched (+)-Amine liberation1->enantiomer1 enantiomer2 Enantiomerically Enriched (-)-Amine liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Protocol 2: Diastereomeric Salt Resolution with (+)-Tartaric Acid

Materials:

  • Racemic 3-Oxa-9-azabicyclo[3.3.1]nonane

  • (+)-(2R,3R)-Tartaric acid

  • Methanol (anhydrous)

  • Diethyl ether

  • Sodium hydroxide (50% w/v solution)

  • Separatory funnel, filtration apparatus, and standard glassware

Procedure:

  • Salt Formation and Crystallization:

    • Dissolve a specific amount of (+)-tartaric acid in warm anhydrous methanol in an Erlenmeyer flask.

    • Cautiously add the racemic 3-Oxa-9-azabicyclo[3.3.1]nonane to the tartaric acid solution with stirring. An exothermic reaction may be observed.

    • Allow the solution to cool slowly to room temperature and then let it stand undisturbed for 24-48 hours to facilitate the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial if crystallization is slow.

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer.[2][4]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt crystals in water.

    • Slowly add 50% sodium hydroxide solution dropwise with stirring until the salt completely dissolves and the solution is basic (pH > 10). This liberates the free amine.[4]

    • Cool the solution to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether or another suitable organic solvent.[4]

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched 3-Oxa-9-azabicyclo[3.3.1]nonane.

  • Recrystallization for Enantiomeric Enrichment (Optional but Recommended):

    • To further increase the enantiomeric excess, the isolated diastereomeric salt can be recrystallized from a suitable hot solvent before the liberation step.

Table 1: Representative Data for Diastereomeric Salt Resolution of Bicyclic Amines

Racemic AmineResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Liberated Amine
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidMethanol80-90%>85%
(±)-1-Phenylethylamine(+)-Tartaric AcidMethanolVariableHigh after recrystallization

Note: Yields and ee values are highly dependent on the specific substrate and experimental conditions.[5]

III. Method 2: Enzymatic Kinetic Resolution

Principle: Enzymatic kinetic resolution utilizes the stereoselectivity of an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amines, lipases are commonly employed to catalyze the acylation of one enantiomer, resulting in an acylated product and the unreacted amine, which can then be separated.

Causality Behind Experimental Choices:

  • Enzyme Selection: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective and robust biocatalyst for the kinetic resolution of a wide range of amines and alcohols due to its broad substrate scope and high enantioselectivity.[6][7]

  • Acyl Donor: The choice of acyl donor is critical. Simple esters like ethyl acetate can serve as both the solvent and acyl donor. More activated acyl donors, such as vinyl acetate or isopropenyl acetate, can lead to faster and more irreversible reactions.

  • Solvent: A non-polar organic solvent like methyl tert-butyl ether (MTBE) or hexane is often used to maintain the enzyme's activity and prevent side reactions.

  • Temperature: Reactions are typically run at a slightly elevated temperature (e.g., 40-60 °C) to increase the reaction rate, but care must be taken not to denature the enzyme.

Enzymatic_Kinetic_Resolution racemate Racemic (±)-Amine reaction Enantioselective Acylation racemate->reaction enzyme Lipase (e.g., CALB) enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction products Mixture of: (-)-Amine (unreacted) (+)-Amide (product) reaction->products separation Chromatographic Separation products->separation enantiomer1 Enantiomerically Enriched (-)-Amine separation->enantiomer1 amide (+)-Amide separation->amide hydrolysis Hydrolysis amide->hydrolysis enantiomer2 Enantiomerically Enriched (+)-Amine hydrolysis->enantiomer2

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol 3: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)

Materials:

  • Racemic 3-Oxa-9-azabicyclo[3.3.1]nonane

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., MTBE, hexane)

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

  • Silica gel for chromatography

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic 3-Oxa-9-azabicyclo[3.3.1]nonane in the chosen anhydrous organic solvent, add the acyl donor (if not used as the solvent).

    • Add the immobilized CALB (typically 10-50% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted amine and the acylated product.

  • Separation of Products:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted amine from the acylated product by silica gel column chromatography.

  • Hydrolysis of the Acylated Amine (Optional):

    • If the other enantiomer is desired, the acylated product can be hydrolyzed back to the free amine using acidic or basic conditions.

Table 2: Representative Data for Enzymatic Kinetic Resolution of Bicyclic Amines

Racemic AmineEnzymeAcyl DonorSolventConversionee of Unreacted Amineee of Acylated Product
Bicyclic 1-heteroarylaminesCALBEthyl acetateNeat~50%90-99%>90%
Secondary AminesCALBIsopropyl 2-cyanoacetateMTBE~50%>99%>99%

Note: Conversion and ee values are highly dependent on the specific substrate, enzyme, and reaction conditions.[7]

IV. Analytical Method: Chiral HPLC for Enantiomeric Excess Determination

Principle: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The relative peak areas of the two enantiomers are used to calculate the ee.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are highly versatile and effective for a broad range of chiral compounds, including amines. These are often the first choice for screening.

  • Mobile Phase: For polysaccharide-based CSPs, a normal phase mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) to the mobile phase is often necessary to improve peak shape and prevent tailing.[4]

  • Detection: Since 3-Oxa-9-azabicyclo[3.3.1]nonane lacks a strong chromophore for UV detection, derivatization with a UV-active agent (e.g., benzoyl chloride, dansyl chloride) may be necessary. Alternatively, a universal detector such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used.

Chiral_HPLC_Analysis sample Resolved Amine Sample injection HPLC Injection sample->injection column Chiral Stationary Phase (CSP) injection->column separation Differential Interaction with Enantiomers column->separation detector Detection (UV, MS, etc.) separation->detector chromatogram Chromatogram with Separated Enantiomer Peaks detector->chromatogram integration Peak Integration chromatogram->integration ee_calculation Enantiomeric Excess (ee) Calculation integration->ee_calculation

Caption: Workflow for Chiral HPLC Analysis.

Protocol 4: General Chiral HPLC Method Development

Materials:

  • HPLC system with a suitable detector

  • Chiral columns (e.g., Chiralpak IA, IB, IC, ID; Chiralcel OD, OJ)

  • HPLC-grade solvents (hexane, isopropanol, ethanol)

  • Amine modifier (e.g., diethylamine)

Procedure:

  • Column and Mobile Phase Screening:

    • Begin by screening a set of polysaccharide-based chiral columns.

    • A common starting mobile phase is a mixture of hexane and an alcohol (e.g., 90:10 hexane:isopropanol).

    • For basic analytes, add 0.1% diethylamine to the mobile phase.

    • Run the racemic standard on each column/mobile phase combination to identify conditions that provide baseline separation of the enantiomers.

  • Method Optimization:

    • Once initial separation is achieved, optimize the mobile phase composition (ratio of alkane to alcohol) to improve resolution and reduce run time.

    • Adjust the flow rate as needed.

    • If derivatization is required, ensure the derivatization reaction goes to completion and that the derivatizing agent does not interfere with the chromatography.

  • Enantiomeric Excess (ee) Calculation:

    • Inject the resolved sample and integrate the peak areas of the two enantiomers (A1 and A2).

    • Calculate the enantiomeric excess using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

V. Conclusion and Best Practices

The successful chiral resolution of 3-Oxa-9-azabicyclo[3.3.1]nonane is an achievable and critical step in the development of enantiomerically pure drug candidates. Both diastereomeric salt crystallization and enzymatic kinetic resolution offer robust and scalable solutions. The choice between these methods will depend on factors such as the scale of the resolution, the availability of resolving agents or enzymes, and the desired enantiomer.

Key recommendations for success include:

  • Thorough Characterization: Always start with a well-characterized racemic starting material.

  • Method Scouting: For both resolution and analytical methods, a systematic screening of conditions is crucial.

  • Accurate Analysis: Employ a validated chiral HPLC method to accurately determine the enantiomeric excess at each stage of the process.

  • Optimization: Be prepared to optimize parameters such as solvent, temperature, and stoichiometry to maximize yield and enantiopurity.

By following the principles and protocols outlined in this guide, researchers can confidently approach the chiral resolution of 3-Oxa-9-azabicyclo[3.3.1]nonane and unlock the potential of its individual enantiomers in their scientific endeavors.

References

  • Chiral Separations by Liquid Chromatography Theory and Applications. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Sushma, B., et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride. Oriental Journal of Chemistry, 31(4), 2263-2270.
  • Al-Qaisi, A. M., & El-Abed, D. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(15), 4983.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • chiral separation for enantiomeric determination in the pharmaceutical industry. (n.d.). IAPC-OBP. Retrieved January 22, 2026, from [Link]

  • Forró, E., & Fülöp, F. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • Rebolledo, F., et al. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Angewandte Chemie International Edition in English, 34(6), 677-678.
  • Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(13), 1989-1997.
  • HK1121443B - (1-aza-bicyclo[3.3.1]non-4-yl)-[5-(ih ...
  • SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. (n.d.).
  • Butkus, E. (2002). Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Synlett, 2002(11), 1827-1840.
  • Forró, E., et al. (2011). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Tetrahedron: Asymmetry, 22(1), 115-122.
  • What is the chemical method for the resolution of (+) tartaric acid? (n.d.). Quora. Retrieved January 22, 2026, from [Link]

  • BenchChem. (2025).
  • US7868017B2 - 9-azabicyclo[3.3.
  • 3-Oxa-9-azabicyclo(3.3.1)nonane. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • EP1934212A1 - 9-azabicyclo [3 . 3 .
  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved January 22, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid.
  • da Silva, G. P., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5439.

Sources

Application Notes and Protocols for 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold - A Promising Framework for Novel Agrochemicals

The search for new agrochemicals with novel modes of action is critical for sustainable agriculture, driven by the need to manage pesticide resistance and improve environmental safety profiles. Bicyclic scaffolds have proven to be a rich source of biologically active molecules in both medicine and agriculture. The 3-Oxa-9-azabicyclo[3.3.1]nonane framework, a conformationally constrained heterocyclic system, represents a compelling starting point for the design of next-generation pesticides. Its rigid structure allows for precise spatial orientation of functional groups, which can lead to high-affinity interactions with biological targets.

While direct applications of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold are still emerging, the closely related constitutional isomer, the 3-oxa-7-azabicyclo[3.3.1]nonane system, has been successfully incorporated into the novel acaricide, acynonapyr.[1][2][3][4] This successful example underscores the potential of this chemical class. This guide will explore the practical applications of this scaffold family in agricultural chemistry, with a focus on acaricidal properties, drawing from the well-documented case of acynonapyr, and will provide detailed protocols for synthesis and biological evaluation.

Application Note 1: Acaricidal Activity and a Novel Mode of Action

The primary and most well-documented agricultural application of an oxa-azabicyclo[3.3.1]nonane derivative is in the control of spider mites. Acynonapyr, developed by Nippon Soda Co., Ltd., is a potent acaricide with a unique 3-oxa-7-azabicyclo[3.3.1]nonane core.[1][2][3]

Efficacy and Spectrum of Activity:

Acynonapyr demonstrates high efficacy against economically important spider mites of the Tetranychus and Panonychus genera.[1][2] It is effective against all life stages of these pests, including eggs, larvae, nymphs, and adults.[2][4] This broad developmental stage activity is a significant advantage in field applications, as it allows for more effective population control. Furthermore, acynonapyr has shown effectiveness against mite populations that have developed resistance to other classes of acaricides, making it a valuable tool for resistance management programs.[4] Its high selectivity for spider mites and minimal impact on beneficial insects and natural enemies make it well-suited for Integrated Pest Management (IPM) systems.[3][4]

Mechanism of Action: A New Class of KCa2 Channel Modulators

The mode of action of acynonapyr is novel among pesticides. It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 33 acaricide, a modulator of calcium-activated potassium channels (KCa2).[2][3][5]

The causality behind its acaricidal action is as follows:

  • Binding to KCa2 Channels: Acynonapyr selectively binds to the KCa2 channels in the nerve cells of spider mites.[3][4]

  • Inhibition of Potassium Ion Flow: This binding inhibits the outward flow of potassium ions, which is essential for repolarizing the nerve cell membrane after an action potential.[3][4]

  • Nerve Cell Hyperexcitation: The blockage of potassium channels leads to a state of prolonged nerve cell excitation.[4]

  • Symptoms and Mortality: This hyperexcitation manifests as neurological symptoms in the mites, including convulsions and impaired mobility, ultimately leading to death.[2][4]

This unique mechanism of action means there is no cross-resistance with other existing acaricides, making it a critical tool for rotating chemical classes to preserve the efficacy of older products.

Acynonapyr Mode of Action cluster_membrane Nerve Cell Membrane KCa2 KCa2 Channel K_ion_out K⁺ KCa2->K_ion_out K⁺ Efflux (Blocked) Repolarization Membrane Repolarization KCa2->Repolarization Prevents Ca_ion Ca²⁺ Ca_ion->KCa2 Activates K_ion_in K⁺ Acynonapyr Acynonapyr Acynonapyr->KCa2 Binds and Blocks Hyperexcitation Nerve Hyperexcitation Repolarization->Hyperexcitation Failure leads to Mortality Mite Mortality Hyperexcitation->Mortality Results in

Acynonapyr's inhibitory action on mite KCa2 channels.

Application Note 2: Broader Potential as Insecticides and Fungicides

While the most prominent application is in acaricides, the broader 3-azabicyclo[3.3.1]nonane family, including the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold, has been explored for other agrochemical uses. Patent literature indicates that derivatives of 9-aza-3-oxabicyclo[3.3.1]nonane have been synthesized and investigated for their insecticidal properties.[6][7] This suggests that the core bicyclic structure can be functionalized to target a wider range of insect pests beyond mites.

Additionally, reviews of 3-azabicyclo[3.3.1]nonanone derivatives have noted their diverse biological activities, which include not only insecticidal but also fungicidal and herbicidal properties.[8] The structure-activity relationship studies in these reviews often indicate that the biological activity can be significantly modulated by the nature and position of substituents on the bicyclic core. For instance, the presence of electron-withdrawing groups on aryl substituents has been shown to enhance antifungal and antibacterial activities in some series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones.[8] This provides a logical basis for researchers to explore derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonane for these applications.

Protocols

Protocol 1: Synthesis of a 3-Oxa-7-azabicyclo[3.3.1]nonane Acaricide Intermediate

This protocol is based on a published synthetic route for acynonapyr and outlines the key steps to generate the core bicyclic structure and attach the necessary side chains.[1][9]

Objective: To synthesize a key intermediate for a 3-oxa-7-azabicyclo[3.3.1]nonane-based acaricide.

Materials:

  • Glutaraldehyde, 3-oxopentanedioic acid, benzylamine

  • Sodium borohydride (NaBH₄)

  • 4-Fluoro-3-propoxybenzotrifluoride

  • Sodium hydride (NaH)

  • Palladium on carbon (Pd/C)

  • Solvents: Dimethylformamide (DMF), Ethanol (EtOH), Ethyl acetate (AcOEt)

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

  • Formation of the Bicyclic Ketone (Mannich Reaction):

    • The bicyclic ketone core is synthesized via a Mannich-type reaction. In a suitable reaction vessel, combine glutaraldehyde, 3-oxopentanedioic acid, and benzylamine in an appropriate solvent system.[1][9]

    • Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction to isolate the crude bicyclic ketone.

  • Stereoselective Reduction of the Ketone:

    • Dissolve the bicyclic ketone in a suitable solvent such as methanol.

    • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

    • Allow the reaction to warm to room temperature and stir until the ketone is fully consumed (monitored by TLC).

    • Quench the reaction and perform an extractive workup to isolate the corresponding 3-endo-ol stereoselectively.[1]

  • O-Arylation:

    • In an inert atmosphere, dissolve the 3-endo-ol in anhydrous DMF.

    • Add sodium hydride (NaH) at 0°C and stir for 30 minutes.[1]

    • Add 4-fluoro-3-propoxybenzotrifluoride and heat the mixture to 80°C for 2 hours.[1]

    • Cool the reaction and perform an aqueous workup followed by extraction with ethyl acetate to yield the O-arylated azabicycle.

  • Debenzylation to the NH-free Azabicycle:

    • Dissolve the O-arylated product in ethanol.

    • Add a catalytic amount of Pd(OH)₂/C.

    • Stir the mixture under a hydrogen atmosphere at 50°C for several hours until the benzyl group is cleaved.[1]

    • Filter the catalyst and concentrate the filtrate to obtain the NH-free azabicycle, which can be further functionalized.

Synthesis_Workflow A Starting Materials (Glutaraldehyde, etc.) B Bicyclic Ketone A->B Mannich Reaction C 3-endo-ol B->C Reduction (NaBH₄) D O-arylated Azabicycle C->D O-Arylation (NaH) E NH-free Azabicycle (Core Intermediate) D->E Debenzylation (H₂, Pd/C)

Synthetic workflow for the core intermediate.
Protocol 2: In-Vitro Acaricidal Bioassay

This protocol describes a method to evaluate the efficacy of test compounds against adult spider mites on leaf disks.[1]

Objective: To determine the lethal concentration (LC₅₀) of a test compound against adult female spider mites.

Materials:

  • Test compound

  • Dimethylformamide (DMF) for dissolution

  • Surfactant (e.g., Tween 80)

  • Host plant leaf disks (e.g., kidney bean or citrus)

  • Petri dishes with moistened filter paper or agar

  • Adult female spider mites (Tetranychus urticae)

  • Rotary distributing sprayer or similar application device

  • Controlled environment chamber (25°C, 65% humidity)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in DMF.

    • Create a series of dilutions from the stock solution with deionized water containing a small amount of surfactant (e.g., 0.01%) to ensure even spreading on the leaf surface.

  • Infestation of Leaf Disks:

    • Place a leaf disk, abaxial side up, in each Petri dish.

    • Carefully transfer a known number (e.g., 10-20) of adult female spider mites onto each leaf disk.

  • Application of Test Solutions:

    • Spray the infested leaf disks with the prepared test solutions until runoff using a rotary distributing sprayer to ensure uniform coverage.

    • A control group should be sprayed with the water/surfactant solution only.

  • Incubation:

    • Place the treated Petri dishes in a controlled environment chamber at 25°C and 65% relative humidity.

  • Evaluation:

    • After a set period (e.g., 3 days), count the number of surviving and dead mites on each leaf disk under a stereomicroscope.[1] Mites that are moribund or unable to move when prodded with a fine brush are considered dead.

    • Calculate the mortality percentage for each concentration, correcting for any mortality in the control group using Abbott's formula.

    • Use probit analysis to determine the LC₅₀ value of the test compound.

Bioassay_Workflow A Prepare Test Solutions (Compound in DMF/Water) C Spray Application (Rotary Sprayer) A->C B Infest Leaf Disks (10-20 adult mites) B->C D Incubate (25°C, 3 days) C->D E Assess Mortality D->E F Data Analysis (Calculate LC₅₀) E->F

Workflow for the acaricidal bioassay.

Data Presentation: Acaricidal Activity

The following table summarizes the acaricidal activity of acynonapyr and a related compound with the 3-oxa-7-azabicyclo[3.3.1]nonane ring system against various mite species. Activity is presented qualitatively as found in the literature.[1]

Compound No.Azabicycle CoreStereochemistryT. urticaeP. citriT. kanzawai
Acynonapyr 3-Azabicyclo[3.3.1]nonaneexo+++++++++++
41 3-Oxa-7-azabicyclo[3.3.1]nonaneexo++++++++

Activity Ranking: ++++ (High Activity) > +++ > ++ > + > - (Inactive)[1]

References

  • - Journal of Pesticide Science

  • - Benchchem

  • - J-Stage

  • - ResearchGate

  • - ChemicalBook

  • - Smolecule

  • - ResearchGate

  • - IRAC

  • - Google Patents

  • - Google Patents

  • - Google Patents

  • - ResearchGate

  • - European Patent Office

  • - MDPI

  • - PubChem

  • - ResearchGate

  • - PubMed Central

  • - ResearchGate

  • - Benchchem

  • - Google Patents

  • - ResearchGate

  • - Google Patents

  • - ResearchGate

  • - Sigma-Aldrich

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a crucial component in many biologically active molecules and pharmaceutical agents.[1][][3] Achieving high stereoselectivity in its synthesis is paramount for elucidating structure-activity relationships and developing effective therapeutics.

This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory. The information is grounded in established scientific literature to ensure accuracy and reliability.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Question: My reaction is resulting in a low diastereomeric ratio (dr) or poor enantiomeric excess (ee). What are the likely causes and how can I improve stereoselectivity?

Answer:

Low stereoselectivity is a common hurdle in the synthesis of complex bicyclic systems like 3-Oxa-9-azabicyclo[3.3.1]nonane. Several factors can contribute to this issue:

  • Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is critical for inducing stereoselectivity. For instance, in organocatalytic domino reactions, the catalyst structure directly influences the stereochemical outcome.[4][5]

    • Solution: Screen a variety of catalysts. For Michael-addition-based routes, consider using modularly designed organocatalysts (MDOs) derived from cinchona alkaloids, as they have shown excellent results in controlling stereocenters.[4][5] If using a chiral auxiliary, ensure its purity and consider alternatives that may offer better facial bias.

  • Incorrect Reaction Conditions: Temperature, solvent, and concentration can all impact the transition state energies of the diastereomeric pathways.

    • Solution: Systematically optimize reaction conditions. Lowering the reaction temperature often enhances selectivity by favoring the lower energy transition state. Solvent polarity can also play a significant role; test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, dichloromethane).

  • Substrate-Related Issues: The steric and electronic properties of your starting materials can influence the approach of reagents and, consequently, the stereochemical outcome.

    • Solution: If possible, modify your substrates. For example, introducing a bulkier protecting group on the nitrogen atom can enhance facial selectivity.

Question: I am observing the formation of multiple side products and a low yield of the desired 3-Oxa-9-azabicyclo[3.3.1]nonane. How can I improve the reaction's efficiency?

Answer:

Low yields and the formation of side products often point to issues with reaction kinetics, stability of intermediates, or competing reaction pathways.

  • Competing Reactions: Depending on your synthetic route, side reactions such as polymerization, elimination, or alternative cyclization pathways may compete with the desired transformation. For instance, in Mannich reactions, self-condensation of the ketone can be a significant side reaction.[6]

    • Solution: Adjust the stoichiometry of your reactants. A slow addition of one of the reactants can help to maintain a low concentration of reactive intermediates and suppress side reactions. Also, revisit your choice of base or acid catalyst, as this can significantly influence the reaction pathway.

  • Decomposition of Starting Materials or Products: The bicyclic product or the intermediates leading to it may be unstable under the reaction conditions.

    • Solution: Consider running the reaction at a lower temperature, even if it requires a longer reaction time. Ensure your starting materials are pure, as impurities can sometimes catalyze decomposition pathways. The use of protecting groups for sensitive functionalities can also prevent unwanted side reactions.[7]

  • Inefficient Cyclization: The key ring-forming step may be inefficient.

    • Solution: For intramolecular cyclizations, the choice of solvent and concentration is crucial. High dilution conditions can favor intramolecular over intermolecular reactions. The nature of the tether connecting the reacting moieties also plays a critical role in the efficiency of cyclization.

Question: I am struggling with the purification of the desired stereoisomer from a mixture. What are the recommended separation techniques?

Answer:

Separating stereoisomers of 3-Oxa-9-azabicyclo[3.3.1]nonane can be challenging due to their similar physical properties.

  • Chromatographic Methods:

    • Solution: High-performance liquid chromatography (HPLC) using a chiral stationary phase is often the most effective method for separating enantiomers. For diastereomers, careful optimization of flash column chromatography with a suitable solvent system can be effective. Consider using a gradient elution to improve separation.

  • Crystallization Techniques:

    • Solution: Diastereomeric resolution via crystallization is a classical and often effective method. This involves reacting the mixture of enantiomers with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization. For diastereomeric products, direct crystallization from a suitable solvent system might be possible.

  • Enzymatic Resolution:

    • Solution: Kinetic resolution using enzymes, such as lipases, can be a powerful tool for separating enantiomers.[8] This method relies on the enzyme selectively catalyzing a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 3-Oxa-9-azabicyclo[3.3.1]nonane core?

A1: Several effective strategies have been developed, including:

  • Domino Reactions/Cascade Reactions: These are highly efficient methods that form multiple bonds and stereocenters in a single synthetic operation. An example is the organocatalytic domino Michael-hemiacetalization-Michael reaction.[4][5]

  • Intramolecular Cyclization: This involves the ring closure of a suitably functionalized acyclic precursor. For example, an intramolecular N-cyclization of an amine diol.[1]

  • Mannich Reaction: This three-component reaction between a ketone, an aldehyde, and an amine (or ammonia) is a classical method for synthesizing related azabicyclic systems and can be adapted for this scaffold.[6]

  • Cycloaddition Reactions: Reactions like nitrile oxide-allene cycloadditions have been employed for the synthesis of related bicyclic cores.[3]

Q2: How do I choose the right protecting group for the nitrogen atom in the synthesis?

A2: The choice of the nitrogen protecting group is crucial and can influence the reaction's stereochemical outcome and overall yield.

  • Benzyl (Bn): Often used due to its stability under various reaction conditions and can be removed by hydrogenolysis.[9]

  • tert-Butoxycarbonyl (Boc): Widely used due to its ease of introduction and removal under acidic conditions. It can also influence the conformation of the bicyclic system.[]

  • Carboxybenzyl (Cbz): Similar to Boc, it is an easily removable protecting group.

The choice will depend on the specific reaction conditions of the subsequent steps in your synthetic sequence.

Q3: What are the typical conformations of the 3-Oxa-9-azabicyclo[3.3.1]nonane ring system?

A3: The bicyclo[3.3.1]nonane system can exist in several conformations, with the most common being the chair-chair and chair-boat forms. The preferred conformation is influenced by the substituents on the ring. For many 3-azabicyclo[3.3.1]nonane derivatives, a twin-chair conformation with equatorial orientations of substituents is favored.[6] However, the presence of heteroatoms and bulky substituents can lead to a preference for a chair-boat conformation to minimize steric interactions.[3]

Experimental Protocols & Data

Protocol: Organocatalytic Domino Synthesis of a 3-Oxabicyclo[3.3.1]nonan-2-one Derivative

This protocol is adapted from a reported highly stereoselective synthesis.[4]

Step 1: Pre-catalyst Formation

  • To a vial, add the precatalyst modules, for example, a quinidine squaramide derivative (0.010 mmol, 10.0 mol %) and an amino acid derivative (0.010 mmol, 10.0 mol %).

  • Add dry toluene (1.0 mL).

  • Stir the resulting mixture at room temperature for 15 minutes to allow for the self-assembly of the modularly designed organocatalyst (MDO).

Step 2: Domino Reaction

  • To the pre-formed catalyst mixture, add the (E)-3-aryl-2-nitroprop-2-en-1-ol derivative (0.10 mmol).

  • Stir the mixture for 5 minutes.

  • Add the (E)-7-aryl-7-oxohept-5-enal derivative (0.12 mmol, 1.2 equiv.).

  • Stir the reaction at the optimized temperature (e.g., room temperature) and monitor by TLC or LC-MS until the starting material is consumed.

Step 3: Oxidation and Work-up

  • Upon completion of the domino reaction, add pyridinium chlorochromate (PCC) to the reaction mixture to oxidize the intermediate.

  • After the oxidation is complete, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-oxabicyclo[3.3.1]nonan-2-one derivative.

Table 1: Representative Stereoselectivity Data for Organocatalytic Domino Reaction[4][5]
Catalyst SystemDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
Quinidine Squaramide / Amino Acid Derivative>99:1up to 96%up to 84%
Hayashi-Jørgensen CatalystNot reported for this specific domino reactionNot reportedNot catalyzed
Cinchona Alkaloid DerivativeVariableVariableVariable

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Stereoselectivity

G start Low Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) Observed q1 Is the catalyst system optimized? start->q1 s1 Screen a library of catalysts. Consider modularly designed organocatalysts. q1->s1 No q2 Are the reaction conditions optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Systematically vary temperature, solvent, and concentration. Lower temperature often improves selectivity. q2->s2 No q3 Is substrate modification possible? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Introduce bulkier protecting groups to enhance facial bias. q3->s3 Yes end_node Improved Stereoselectivity q3->end_node No a3_yes Yes a3_no No s3->end_node G start Desired Product: 3-Oxa-9-azabicyclo[3.3.1]nonane strategy1 Domino/Cascade Reaction start->strategy1 strategy2 Intramolecular Cyclization start->strategy2 strategy3 Mannich Reaction start->strategy3 strategy4 Cycloaddition Reaction start->strategy4 details1 e.g., Michael-hemiacetalization-Michael - High efficiency - Multiple stereocenters in one step strategy1->details1 details2 e.g., N-cyclization of an amine diol - Requires functionalized precursor strategy2->details2 details3 e.g., Ketone + Aldehyde + Amine - Classical method strategy3->details3 details4 e.g., Nitrile oxide-allene cycloaddition - For related bicyclic cores strategy4->details4

Caption: Common synthetic routes to the target scaffold.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. National Institutes of Health. [Link]

  • (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... ResearchGate. [Link]

  • Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes | Request PDF. ResearchGate. [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one. ADC Linker. [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PubMed. [Link]

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. Semantic Scholar. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl). ACS Publications. [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • HOMOTROPANES - SYNTHETIC APPROACHES TO THE 9-AZABICYCLO [4.2.1]NONANE/ENE RING SYSTEM. Figshare. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives.
  • Chemistry of 3-azabicyclo[3.3.1]nonanes. ACS Publications. [Link]

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. . [Link]

  • 3-Oxa-9-azabicyclo(3.3.1)nonane. National Institutes of Health. [Link]

  • Method for the preparation of n-monofluoroalkyl tropanes and their use.

Sources

Technical Support Center: Optimizing Mann-ich-type Cyclization for Bicyclic Core Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Mannich-type cyclization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful carbon-carbon and carbon-nitrogen bond-forming reaction to construct complex bicyclic cores. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common and not-so-common challenges encountered during your experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Mannich-type cyclization, and how does it differ from the intermolecular version?

The Mannich reaction, in its classic form, is a three-component reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[1][2] The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol or enolate form of the active hydrogen compound.[1]

In an intramolecular Mannich-type cyclization , these three components are tethered within a single molecule. The core principle remains the same: the nucleophilic attack of an enol, enolate, or enamine onto a pre-formed or in situ-generated iminium ion. The key difference lies in the kinetic and thermodynamic factors governing the ring-closing step. The success of the cyclization is heavily dependent on the nature of the tether connecting the nucleophilic and electrophilic partners, which influences the entropic and enthalpic barriers to forming the desired bicyclic system.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of your bicyclic core via Mannich-type cyclization.

Issue 1: The Reaction Fails to Cyclize, and I Only Recover Starting Material or Decomposition Products.

This is a common and frustrating issue. Here’s a systematic approach to diagnosing the problem:

Potential Cause 1: Inefficient Iminium Ion Formation

The generation of the iminium ion is the first critical step. If this electrophile doesn't form, the cyclization cannot proceed.

  • Troubleshooting Steps:

    • Catalyst Choice: For acid-catalyzed reactions, ensure you are using an appropriate acid. While strong mineral acids like HCl can work, they can also promote side reactions. Brønsted acids like acetic acid or p-toluenesulfonic acid (PTSA) are often milder and more effective. In some cases, Lewis acids can be employed to activate the carbonyl group for iminium ion formation.

    • Dehydrating Conditions: Iminium ion formation is a condensation reaction that releases water. If water is not effectively removed, the equilibrium may not favor the iminium ion. Consider adding molecular sieves to the reaction mixture or using a Dean-Stark apparatus if the reaction is run at elevated temperatures.

    • Aldehyde Source: If you are using paraformaldehyde, ensure it is fresh and of high quality, as old sources can be a significant reason for failure.[4] In some cases, switching to a different formaldehyde source, like formalin, might be beneficial, but be mindful of the added water.[5]

Potential Cause 2: Unfavorable Cyclization Geometry

The tether connecting your nucleophile and electrophile might be too short, too long, or too rigid, preventing the reactive centers from achieving the necessary proximity and orientation for cyclization.

  • Troubleshooting Steps:

    • Tether Length and Flexibility: Analyze the length and conformational flexibility of the linker. A short, rigid linker might introduce excessive ring strain in the transition state, while a long, flexible linker could lead to a high entropic penalty for cyclization.[6][7] Molecular modeling can be a valuable tool to assess the feasibility of the desired cyclization.

    • Substituent Effects: Bulky substituents on the tether can sterically hinder the approach of the nucleophile to the iminium ion. Consider if a less sterically demanding protecting group or a different substitution pattern on the tether could alleviate this issue.

Issue 2: My Reaction Yields the Bicyclic Core, but with Low Diastereoselectivity.

Controlling stereochemistry is often the primary goal of employing a Mannich-type cyclization in complex molecule synthesis. Poor diastereoselectivity can arise from several factors.

Potential Cause 1: Lack of Facial Selectivity in the Nucleophilic Attack

The enol or enamine intermediate can attack the iminium ion from two different faces, leading to a mixture of diastereomers.

  • Troubleshooting Steps:

    • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the transition state geometry and, therefore, the diastereoselectivity.[8] Protic solvents can stabilize charged intermediates and may favor different transition states than aprotic solvents. It is often worthwhile to screen a range of solvents (e.g., toluene, THF, acetonitrile, methanol).

    • Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.[9][10] Conversely, if you suspect you are kinetically trapped in an undesired product, carefully increasing the temperature might allow for equilibration to the more thermodynamically stable diastereomer.[9]

    • Chiral Catalysts: The use of chiral catalysts, such as proline and its derivatives, can create a chiral environment around the reacting species, promoting attack from one face of the iminium ion over the other.[11] These catalysts often work by forming a chiral enamine intermediate.

Potential Cause 2: Epimerization of Existing Stereocenters

The reaction conditions might be causing the epimerization of stereocenters already present in your starting material, particularly those alpha to a carbonyl group.

  • Troubleshooting Steps:

    • Base/Acid Strength: If your reaction conditions are too acidic or basic, you can promote the enolization or enolization of stereocenters alpha to carbonyls, leading to racemization or epimerization.[12] Consider using milder acids or bases, or buffered conditions.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of epimerization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Issue 3: I am Observing Significant Side Products, Such as Polymers or Different Ring Sizes.

The formation of byproducts indicates that alternative reaction pathways are competing with your desired intramolecular cyclization.

Potential Cause 1: Intermolecular Polymerization

If the rate of intermolecular reaction is competitive with the intramolecular cyclization, you may observe oligomerization or polymerization.

  • Troubleshooting Steps:

    • High Dilution: Running the reaction at high dilution (e.g., 0.01 M or lower) will favor the intramolecular pathway over the intermolecular one. This can be achieved by the slow addition of the substrate to a solution of the catalyst.

    • Temperature Control: Lowering the temperature can sometimes disfavor the higher activation energy pathway of polymerization.

Potential Cause 2: Formation of Kinetically or Thermodynamically Favored Alternative Ring Sizes

Depending on the substrate, cyclization to form a different, more stable (thermodynamic) or more rapidly formed (kinetic) ring system might occur.[9][13]

  • Troubleshooting Steps:

    • Kinetic vs. Thermodynamic Control:

      • To favor the kinetic product (the one that forms fastest), use lower reaction temperatures and shorter reaction times.[10]

      • To favor the thermodynamic product (the most stable one), use higher temperatures and longer reaction times to allow for equilibration.[10]

    • Conformational Constraints: Introducing conformational rigidity into the tether, for example, with a double bond or a small ring, can disfavor the formation of certain ring sizes and promote the desired cyclization.

Experimental Protocols

General Procedure for a Proline-Catalyzed Intramolecular Mannich Cyclization

This protocol provides a starting point for optimizing your reaction. The specific substrate, solvent, and temperature will need to be adapted for your system.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the linear Mannich precursor (1.0 eq).

    • Dissolve the substrate in the chosen anhydrous solvent (e.g., DMSO, CH3CN, or CH2Cl2) to a concentration of 0.05 M.

  • Catalyst Addition:

    • Add (S)-proline (0.1 - 0.3 eq) to the solution.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO3.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclic core.

Data Presentation

Table 1: Effect of Solvent on Diastereoselectivity in a Model Intramolecular Mannich Cyclization
EntrySolventDiastereomeric Ratio (A:B)Yield (%)
1Toluene2:165
2THF3:172
3CH3CN5:185
4DMSO10:190
5MeOH1:155

This table illustrates how solvent choice can dramatically impact the stereochemical outcome of the cyclization. Non-polar aprotic solvents may favor one transition state, while polar aprotic solvents like DMSO can significantly enhance diastereoselectivity.

Visualizations

Diagram 1: General Mechanism of Intramolecular Mannich Cyclization

Mannich_Cyclization cluster_start Starting Material cluster_cyclization Cyclization cluster_product Product Start Linear Precursor (Amine, Aldehyde, Enolizable Ketone) Iminium Intramolecular Iminium Ion Start->Iminium Acid/Base Catalysis Enol Enol/Enolate/Enamine Formation Start->Enol Tautomerization TS Diastereoselective Transition State Iminium->TS Nucleophilic Attack Product Bicyclic Core TS->Product

Caption: Intramolecular Mannich cyclization workflow.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Bicyclic Product? CheckSM Starting Material Recovered? Start->CheckSM Yes Decomp Decomposition Products Observed? Start->Decomp No IminiumFail Problem: Inefficient Iminium Formation Solutions: - Check catalyst - Use dehydrating agent - Verify aldehyde source CheckSM->IminiumFail Yes GeometryFail Problem: Unfavorable Geometry Solutions: - Analyze tether length/flexibility - Reduce steric hindrance - Consider molecular modeling CheckSM->GeometryFail No Polymer Problem: Intermolecular Polymerization Solutions: - Use high dilution - Slow addition of substrate - Lower reaction temperature Decomp->Polymer Yes SideReaction Problem: Other Side Reactions Solutions: - Check for retro-Mannich - Analyze for alternative cyclization - Adjust temperature for kinetic/ thermodynamic control Decomp->SideReaction No

Caption: Decision tree for troubleshooting low yield.

References

  • Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]

  • Master Organic Chemistry. Thermodynamic and Kinetic Products. Available from: [Link]

  • ResearchGate. Mannich condensation reaction problems? Available from: [Link]

  • National Center for Biotechnology Information. Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Available from: [Link]

  • Dalal Institute. Kinetic and Thermodynamic Control. Available from: [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available from: [Link]

  • ResearchGate. Switching the regio-, stereo- and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction: A case study of H-acceptor and H-donor solvents. Available from: [Link]

  • UC Homepages. Kinetic vs Thermodynamic Control. Available from: [Link]

  • Wikipedia. Mannich reaction. Available from: [Link]

  • Organic Chemistry Portal. Mannich Reaction. Available from: [Link]

  • PubMed. Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. Available from: [Link]

  • PubMed. Influence of Linker Length on Ligase-Catalyzed Oligonucleotide Polymerization. Available from: [Link]

  • National Center for Biotechnology Information. Epimerisation in Peptide Synthesis. Available from: [Link]

  • PubMed. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Available from: [Link]

  • ResearchGate. The Mannich Reaction. Available from: [Link]

  • Chemistry LibreTexts. Mannich Reaction. Available from: [Link]

  • PubMed. Sterically Hindered and Deconjugative α-Regioselective Asymmetric Mannich Reaction of Meinwald Rearrangement-Intermediate. Available from: [Link]

  • Organic Chemistry Frontiers. The chiral pyridoxal-catalyzed biomimetic Mannich reaction: the mechanism and origin of stereoselectivity. Available from: [Link]

  • YouTube. Pericyclic Reactions: Regioselectivity and Stereoselectivity in Diel's Alder reactions. Available from: [Link]

  • Organic Letters. Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. Available from: [Link]

  • Soft Matter. Impact of dynamic covalent chemistry and precise linker length on crystallization kinetics and morphology in ethylene vitrimers. Available from: [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to address the common challenge of poor aqueous solubility encountered with this promising class of bicyclic amines. Our goal is to equip you with the knowledge and practical strategies to effectively solubilize these compounds for your screening assays and preclinical studies.

Introduction: The Solubility Challenge of a Privileged Scaffold

The 3-Oxa-9-azabicyclo[3.3.1]nonane core is a key structural motif in medicinal chemistry, valued for its rigid conformation and three-dimensional character, which can lead to enhanced target affinity and improved pharmacological properties. However, as with many nitrogen-containing heterocyclic compounds, derivatives of this scaffold can exhibit poor aqueous solubility, a significant hurdle in drug discovery and development. Low solubility can lead to inaccurate assay results, poor absorption, and limited bioavailability, ultimately masking the true potential of a promising drug candidate.

This guide is structured to provide a logical workflow for addressing solubility issues, from initial assessment to the implementation of advanced formulation strategies.

Section 1: Troubleshooting Guide - Common Solubility Problems and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My 3-Oxa-9-azabicyclo[3.3.1]nonane derivative, which is a free base, is poorly soluble in my neutral aqueous buffer (e.g., PBS, pH 7.4) for my in vitro assay. What is my first step?

Answer: The first and most straightforward approach is to leverage the basicity of the nitrogen atom in the bicyclic core by adjusting the pH of your buffer. Most 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives are weak bases and will become protonated and thus more soluble in acidic conditions.

  • Immediate Action: Prepare a stock solution of your compound in a small amount of an organic solvent like DMSO. Then, dilute this stock into an aqueous buffer with a lower pH. A good starting point is a buffer with a pH at least 2 units below the predicted pKa of your compound. For many bicyclic amines, a pH of 4-5 is a reasonable starting point. The Henderson-Hasselbalch equation predicts that at a pH equal to the pKa, the compound will be 50% ionized. At a pH one unit below the pKa, it will be approximately 90% ionized, and at two units below, it will be about 99% ionized.[1][2]

  • Causality: The nitrogen atom at the 9-position of the bicyclic system readily accepts a proton (H+) in an acidic environment, forming a positively charged ammonium salt. This ionized form has a much higher affinity for polar water molecules compared to the neutral free base, leading to a significant increase in aqueous solubility.

Question 2: I tried lowering the pH, but my compound still precipitates or has limited solubility. What should I try next?

Answer: If pH adjustment alone is insufficient, the next step is to consider forming a stable salt of your compound or using a co-solvent system.

  • Option A: Salt Formation: Prepare a salt of your derivative. Hydrochloride (HCl) salts are a common and often effective choice for basic compounds. Other counterions to consider include mesylate, tosylate, and sulfate. The choice of counterion can influence the crystal lattice energy and, consequently, the solubility of the salt form.[3]

  • Option B: Co-solvent Systems: For many preclinical studies, co-solvents are used to increase the solubility of hydrophobic compounds.[3][4][5] Common co-solvents for in vitro and in vivo studies include:

    • Polyethylene glycol (PEG), particularly PEG 300 and PEG 400

    • Propylene glycol (PG)

    • Ethanol

    • Glycerol

    • N-methyl-2-pyrrolidone (NMP)

    A typical approach is to start with a binary or ternary mixture. For example, a vehicle of 10% DMSO / 40% PEG 400 / 50% water is a common starting point for animal studies.[3]

  • Workflow for Co-solvent Screening:

    • Prepare a high-concentration stock solution of your compound in 100% of the organic co-solvent (e.g., PEG 400).

    • Serially dilute this stock solution with your aqueous buffer to determine the maximum concentration at which the compound remains in solution.

    • Visually inspect for precipitation or use a nephelometer to quantify turbidity.

Question 3: My compound is intended for intravenous administration, and I'm concerned about precipitation upon injection. How can I formulate it to be safe and effective?

Answer: For intravenous (IV) formulations, it is crucial to ensure the compound remains soluble upon dilution in the bloodstream to avoid embolism.

  • Recommended Strategies:

    • pH-adjusted aqueous solutions: If your compound is sufficiently soluble at a physiologically acceptable pH (typically between 3 and 9 for IV administration), this is the simplest option.

    • Co-solvent systems: Use a minimal amount of a biocompatible co-solvent. Be aware that some co-solvents can cause hemolysis or other toxicities at high concentrations.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[6] β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.

    • Lipid-based formulations: For highly lipophilic compounds, lipid emulsions or liposomes can be effective delivery vehicles.[7]

  • Self-Validating Protocol for IV Formulation Screening:

    • Prepare a concentrated formulation of your compound using one of the strategies above.

    • Simulate IV injection by diluting the formulation 1:10 and 1:100 in phosphate-buffered saline (PBS) at 37°C.

    • Incubate the diluted samples for a relevant period (e.g., 2-4 hours) and visually inspect for any signs of precipitation.

    • Quantify the amount of compound remaining in solution using HPLC.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the solubility of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives.

Q1: What are the key physicochemical properties of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold that influence solubility?

A1: The solubility of derivatives is primarily governed by a balance of the following:

  • Basicity (pKa): The nitrogen at the 9-position is basic, with a predicted pKa for the parent scaffold that supports protonation under physiological conditions. The actual pKa of a derivative will be influenced by the electronic effects of substituents on the ring system. Electron-withdrawing groups will decrease basicity (lower pKa), while electron-donating groups will increase basicity (higher pKa).

  • Lipophilicity (logP/logD): The bicyclic core is relatively lipophilic. The overall lipophilicity of a derivative is highly dependent on its substituents. A higher logP value generally correlates with lower aqueous solubility.[8][9] It is the logD (the distribution coefficient at a specific pH) that is more relevant for predicting solubility in a buffered aqueous solution.

  • Crystal Packing/Melting Point: The rigidity of the bicyclic scaffold can lead to stable crystal lattices, resulting in a high melting point and low solubility. Introducing substituents that disrupt crystal packing can sometimes improve solubility.

Q2: How do different substituents on the 3-Oxa-9-azabicyclo[3.3.1]nonane core affect solubility?

A2: The nature and position of substituents play a crucial role in modulating solubility.

Substituent TypeEffect on SolubilityRationale
Polar, non-ionizable groups (e.g., -OH, -CONH2)Generally increases solubilityThese groups can participate in hydrogen bonding with water molecules, increasing the overall hydrophilicity of the molecule.[10]
Ionizable acidic groups (e.g., -COOH)Can significantly increase solubility at higher pHIntroduces an acidic center, making the molecule amphoteric. At pH values above the pKa of the carboxylic acid, it will be deprotonated to the highly soluble carboxylate anion.
Ionizable basic groups (e.g., -NH2, piperazine)Can increase solubility at lower pHAdds another basic center, increasing the overall pKa and extending the pH range where the molecule is protonated and soluble.
Lipophilic groups (e.g., alkyl chains, aryl groups)Generally decreases solubilityIncreases the logP of the molecule, making it more hydrophobic.[11]
Bulky groups Can have a variable effectMay disrupt crystal packing, which can lead to improved solubility. However, if the group is also highly lipophilic, it may decrease solubility.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3: Both kinetic and thermodynamic solubility provide valuable information at different stages of drug discovery.

  • Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It is a measure of how well a compound can resist precipitation from a supersaturated solution. Kinetic solubility assays are high-throughput and useful for ranking compounds in early discovery.[12]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is determined by equilibrating an excess of the solid compound in the aqueous buffer over a longer period (e.g., 24-48 hours). This "shake-flask" method is lower-throughput but provides the definitive solubility value, which is crucial for later stages of development.

For initial screening and troubleshooting, kinetic solubility is often sufficient. For lead optimization and preclinical development, thermodynamic solubility should be determined.

Section 3: Experimental Protocols and Data Visualization

Protocol 1: Step-by-Step Guide for Small-Scale Salt Formation

This protocol outlines a general procedure for preparing the hydrochloride (HCl) salt of a 3-Oxa-9-azabicyclo[3.3.1]nonane derivative.

  • Dissolve the Free Base: Dissolve your purified free base derivative in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Prepare HCl Solution: Use a commercially available solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane).

  • Stoichiometric Addition: While stirring the solution of your free base at room temperature, add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the HCl solution dropwise.

  • Precipitation: The hydrochloride salt will often precipitate out of the solution. If no precipitate forms, you can try cooling the solution in an ice bath or adding a less polar co-solvent (e.g., hexane) to induce precipitation.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the salt with a small amount of the organic solvent to remove any unreacted free base or excess HCl.

  • Drying: Dry the salt under vacuum to remove residual solvent.

  • Characterization: Confirm the formation of the salt and its purity using techniques such as NMR, LC-MS, and melting point analysis.

Data Visualization

The following diagrams illustrate key concepts and workflows for addressing solubility challenges.

G cluster_0 Solubility Troubleshooting Workflow A Poorly Soluble Derivative (Free Base) B Adjust pH (Acidic Buffer, pH < pKa-2) A->B C Is Solubility Sufficient? B->C D Proceed with Experiment C->D Yes E No C->E No F Select Alternative Strategy E->F G Salt Formation (e.g., HCl salt) F->G H Co-solvent System (e.g., PEG, PG) F->H I Complexation (e.g., Cyclodextrin) F->I J Test Solubility of New Form G->J H->J I->J K Is Solubility Sufficient? J->K L Proceed with Experiment K->L Yes M Re-evaluate/Modify Structure K->M No

Caption: A decision tree for systematically addressing poor solubility.

G cluster_0 pH-Dependent Solubility of a Basic Compound cluster_1 pH Scale compound R-NH2 (Free Base) Poorly Soluble in Water protonation + H+ solubility High Solubility Decreasing Solubility Low Solubility equilibrium salt R-NH3+ (Protonated Salt) Highly Soluble in Water pH_scale Low pH (Acidic) Neutral pH High pH (Basic)

Caption: The effect of pH on the ionization and solubility of a basic amine.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Semantic Scholar.
  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantit
  • Cyclic-FMN Is a Detectable, Putative Intermedi
  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs.
  • Using measured pKa, LogP and solubility to investigate supersatur
  • Formulation strategies for poorly soluble drugs.
  • 3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem.
  • Green Solvents for the Formation of Amide Linkage.
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. PubMed.
  • Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Satur
  • ASAP (As Soon As Publishable).
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io.
  • Pharmaceutical compounds.
  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines.
  • pKa & LogP Analysis Services. The Solubility Company.
  • Preclinical formulations for pharmacokinetic studies. Admescope.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Effect of Point Mutations in SOD1 Enzyme Stability and Solubility: A Study Using Comput
  • Study of pH-dependent drugs solubility in water.
  • Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class.
  • Cosolvent formulations.
  • JEE Main January 2026 (Session 1) Question Papers and Solutions. Aakash Institute.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
  • Preclinical formulations for discovery and toxicology: physicochemical challenges.
  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar.
  • GPAT Syllabus PDF, Topic-wise Weightage. Careers360.
  • LogP/LogD/pKa/pH Solubility in Preformul
  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives.
  • Formulation of poorly water-soluble drugs for oral administr
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
  • Iron Nanoparticles Derived from Olive Mill Wastewater for Sustainable Soil Remedi
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.

Sources

Technical Support Center: Purification of Polar 3-Oxa-9-azabicyclo[3.3.1]nonane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar 3-Oxa-9-azabicyclo[3.3.1]nonane analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique bicyclic structures. The inherent polarity and basicity of the core scaffold present distinct challenges that require tailored purification strategies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve high-purity compounds.

Understanding the Challenge: The 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold

The 3-Oxa-9-azabicyclo[3.3.1]nonane core structure, characterized by a bridged bicyclic system containing both an ether linkage and a tertiary amine, imparts a high degree of polarity and a basic nature to its analogs.[1] These properties are often responsible for common purification issues such as poor solubility in typical organic solvents, strong interactions with silica gel leading to peak tailing or irreversible binding, and difficulties in achieving baseline separation from polar impurities.

This guide will systematically address these challenges, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My 3-Oxa-9-azabicyclo[3.3.1]nonane analog is showing significant peak tailing on a standard silica gel column. What is causing this and how can I fix it?

A1: Peak tailing for basic compounds like your bicyclic amine analog is a classic sign of strong, undesirable interactions with acidic silanol groups on the surface of standard silica gel.[2] The lone pair of electrons on the nitrogen atom interacts with these acidic sites, leading to slow desorption kinetics and tailed peaks.

Here are several strategies to mitigate this issue:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic silanol sites. A common choice is 0.1-2% triethylamine (TEA) or ammonia in methanol.[2][3]

  • Stationary Phase Deactivation: Before loading your sample, you can flush the packed silica gel column with your initial mobile phase containing a basic additive. This "deactivates" the silica by neutralizing the most acidic sites.[2]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of amines.[3] Bonded silica phases, such as amine- or diol-functionalized silica, can also offer better peak shapes for polar compounds.[2][4]

Q2: My compound seems to be streaking or not moving from the baseline at all during flash chromatography, even with highly polar solvent systems like 100% ethyl acetate or methanol/DCM mixtures. What should I do?

A2: This indicates that your compound is highly polar and strongly adsorbed to the silica gel.[5][6] Here's a troubleshooting workflow:

start Compound streaks or remains at baseline solvent_system Modify Solvent System (e.g., MeOH/DCM with NH4OH) start->solvent_system Initial Step alt_stationary_phase Switch to Alternative Stationary Phase solvent_system->alt_stationary_phase If still unsuccessful rp_chromatography Consider Reversed-Phase Chromatography alt_stationary_phase->rp_chromatography For water-soluble analogs hilic Explore HILIC alt_stationary_phase->hilic For very polar analogs

Caption: Troubleshooting workflow for highly retained compounds.

  • Aggressive Normal-Phase Solvents: For very polar compounds, standard solvent systems may not be sufficient. A mixture of dichloromethane (DCM) and methanol is a good starting point.[3] If your compound is still retained, you can try adding a small percentage of ammonium hydroxide to the methanol portion of your mobile phase (e.g., 1-5% of a 10% ammonia in methanol solution/DCM).[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reversed-phase chromatography.[4][7] In HILIC, you use a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[7][8]

  • Reversed-Phase Chromatography: If your analog has some hydrophobic character or is water-soluble, reversed-phase chromatography on a C18 column might be a viable option.[6][9] For highly polar compounds, you may need to use a highly aqueous mobile phase. Be aware of potential "phase collapse" with standard C18 columns in high water content; specialized "aqueous C18" columns are designed to prevent this.[4]

Q3: I am concerned that my 3-Oxa-9-azabicyclo[3.3.1]nonane analog is decomposing on the silica gel. How can I confirm this and what are the alternatives?

A3: Decomposition on silica is a known issue for sensitive compounds.[5] To check for stability, you can perform a simple 2D TLC analysis. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot that has moved diagonally. If it is decomposing, you will see a streak or multiple spots along the second elution path.

If decomposition is confirmed, consider these alternatives:

  • Use a less acidic stationary phase: As mentioned, alumina or functionalized silica can be gentler on your compound.[3]

  • Deactivate the silica gel: Pre-treating the silica with a base can neutralize acidic sites that may be catalyzing the decomposition.[2]

  • Minimize contact time: Use a shorter column and a faster flow rate to reduce the time your compound spends on the stationary phase.

  • Purification via recrystallization or salt formation: If chromatography is not feasible, these methods can be excellent alternatives.

In-Depth Troubleshooting Guides

Issue 1: Poor Separation Between Analog and Polar Impurities

When your target analog co-elutes with polar impurities, a systematic approach to method development is necessary.

Systematic Approach to Improving Resolution

ParameterActionRationale
Solvent Selectivity Change the composition of the mobile phase. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.Different solvents interact with the analyte and stationary phase in unique ways, altering the relative retention times of compounds.
Stationary Phase Switch from silica to alumina, or a bonded phase like diol or cyano.Changing the stationary phase introduces different separation mechanisms (e.g., adsorption vs. partition) which can significantly alter selectivity.
Gradient Optimization If using a gradient, make it shallower around the elution point of your compound.A shallower gradient increases the separation window between closely eluting peaks.
Temperature If using an automated system, try running the purification at a lower temperature.Temperature can affect the thermodynamics of partitioning and interaction, sometimes improving resolution.[10]
Issue 2: Difficulty with Recrystallization

Due to their polarity, finding a suitable single-solvent system for the recrystallization of 3-Oxa-9-azabicyclo[3.3.1]nonane analogs can be challenging.

Troubleshooting Recrystallization

start Recrystallization Fails solvent_screen Systematic Solvent Screening (Polar & Non-polar) start->solvent_screen two_solvent Attempt Two-Solvent System (e.g., Ethanol/Hexane) solvent_screen->two_solvent If single solvent fails salt_formation Consider Salt Formation two_solvent->salt_formation If oiling out occurs

Caption: Decision tree for troubleshooting recrystallization.

  • Two-Solvent Recrystallization: This is often the most effective method for polar compounds. Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is highly soluble, e.g., methanol or ethanol). Then, slowly add a "bad" solvent (one in which it is poorly soluble, e.g., hexane or diethyl ether) dropwise until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[11]

  • Salt Formation: A highly effective strategy for purifying amines is to convert them into a salt.[11][12] By adding an acid (e.g., HCl in ether, or acetic acid), you can often induce the formation of a highly crystalline salt which can be easily filtered and purified. The free base can then be regenerated by treatment with a base.[12] For instance, dissolving the crude amine in a minimal amount of a polar solvent and then adding a solution of HCl in diethyl ether can precipitate the hydrochloride salt.[12]

Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Chromatography

This protocol is designed for polar, basic 3-Oxa-9-azabicyclo[3.3.1]nonane analogs that exhibit peak tailing on standard silica.

  • Slurry Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into your column and use air pressure to pack it firmly and evenly.

  • Deactivation: Prepare your initial mobile phase (e.g., 98:2 DCM/MeOH) and add 1-2% triethylamine. Flush the packed column with 2-3 column volumes of this deactivating solvent.[2]

  • Equilibration: Flush the column with 2-3 column volumes of your initial mobile phase without the triethylamine to remove any excess base.

  • Sample Loading: Dissolve your crude compound in a minimal amount of a strong solvent (e.g., DCM or THF). If solubility is an issue, consider dry loading by adsorbing your compound onto a small amount of silica gel.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Protocol 2: Recrystallization via Salt Formation

This protocol is useful when chromatographic methods fail or when a highly pure, crystalline solid is desired.

  • Dissolution: Dissolve the crude 3-Oxa-9-azabicyclo[3.3.1]nonane analog in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of THF/hexane).

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt of your amine should precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified salt under high vacuum.

  • (Optional) Free-Basing: To recover the free amine, dissolve the salt in water, basify the solution with a base like sodium hydroxide or sodium carbonate, and then extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

Advanced Purification Strategies: Mixed-Mode Chromatography

For particularly challenging separations, such as those involving zwitterionic analogs or mixtures with compounds of vastly different polarities, mixed-mode chromatography offers a powerful solution.[13][14][15] This technique utilizes stationary phases that have both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.[13]

When to Consider Mixed-Mode Chromatography:

  • When your analog contains both a basic nitrogen and an acidic functional group (zwitterionic).[16][17]

  • When you need to separate your polar, basic analog from both non-polar and other polar/ionic impurities in a single run.[14]

  • When traditional normal-phase and reversed-phase methods fail to provide adequate retention or selectivity.

By carefully controlling the mobile phase pH and ionic strength, you can modulate both the hydrophobic and electrostatic interactions between your analyte and the stationary phase, providing an additional dimension of selectivity.[13][14]

References

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available from: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Available from: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available from: [Link]

  • Evolution of Mixed-Mode Chromatography. Chromatography Today. Available from: [Link]

  • Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]

  • (PDF) Mixed-Mode Chromatography. ResearchGate. Available from: [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. Available from: [Link]

  • HPLC method dev strategies for Zwitterions. Chromatography Forum. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

  • Successful Flash Chromatography. King Group. Available from: [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. Available from: [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. Available from: [Link]

  • Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available from: [Link]

  • SiELC Mixed Mode Columns. Element Lab Solutions. Available from: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]

  • Chromatography Troubleshooting. YouTube. Available from: [Link]

  • Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. PubMed. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. Available from: [Link]

  • zwitterionic compounds. Chromatography Forum. Available from: [Link]

  • Recrystallization1. California State University, Los Angeles. Available from: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available from: [Link]

  • (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... ResearchGate. Available from: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available from: [Link]

  • Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology, Fourth Edition. CRC Press. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • 3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem. NIH. Available from: [Link]

  • EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Semantic Scholar. Available from: [Link]

  • 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. PubChem. NIH. Available from: [Link]

Sources

strategies to improve the yield of 3-Oxa-9-azabicyclo[3.3.1]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to improving the yield of 3-Oxa-9-azabicyclo[3.3.1]nonane synthesis for researchers, scientists, and drug development professionals.

Introduction

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a crucial heterocyclic motif in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable building block for designing novel therapeutic agents, including intermediates for complex pharmaceuticals and ligands for various biological targets.[1][2] The synthesis of this bicyclic system, while conceptually straightforward, often presents challenges related to yield, purity, and scalability.

This guide, designed for chemistry professionals, provides a comprehensive troubleshooting framework to address common issues encountered during the synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonane core. It is structured in a question-and-answer format to directly tackle specific experimental problems, explaining the underlying chemical principles and offering field-proven solutions.

Core Synthetic Strategy: The Double Mannich Reaction

The most common and efficient route to the related 9-azabicyclo[3.3.1]nonane core is a biomimetic, one-pot double Mannich reaction.[1][3] This strategy involves the condensation of an amine, a dialdehyde (like glutaraldehyde), and a ketone or its equivalent. For the synthesis of the 3-Oxa variant, the core principle remains the same, but the reactants must be selected to incorporate the oxygen atom into the bicyclic framework. A plausible adaptation involves reacting an amine, a source of formaldehyde, and 2,2'-oxydiacetic acid or a derivative, which provides the crucial ether linkage.

The reaction proceeds through the formation of an iminium ion, followed by nucleophilic attack from the enolized ketone equivalent, and a subsequent intramolecular cyclization to form the stable bicyclic system.

cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: First Mannich Reaction cluster_2 Step 3: Intramolecular Cyclization Amine Primary Amine (e.g., Benzylamine) Iminium Iminium Ion Amine->Iminium + H+ Formaldehyde Formaldehyde Formaldehyde->Iminium Intermediate Acyclic Intermediate Iminium->Intermediate Oxydiacetate 2,2'-Oxydiacetic Acid (Enolizable Ketone Equivalent) Oxydiacetate->Intermediate Nucleophilic Attack Cyclized 3-Oxa-9-azabicyclo[3.3.1]nonane (after decarboxylation) Intermediate->Cyclized Second Iminium Formation & Intramolecular Mannich

Caption: Proposed mechanism for 3-Oxa-9-azabicyclo[3.3.1]nonane synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or I'm not forming any of the desired bicyclic product. What are the most likely causes?

This is the most common issue, often stemming from several critical reaction parameters that must be precisely controlled.

  • Sub-optimal pH: The double Mannich reaction is highly pH-dependent. The initial condensation to form the iminium ion is acid-catalyzed, while the subsequent nucleophilic attack by the enolate requires a less acidic environment.

    • Expert Insight: A pH range of 4-5 is often optimal. Operating outside this range can either prevent iminium ion formation (too high pH) or inhibit enolization and nucleophilic attack (too low pH). A common strategy involves starting with an acidic solution of the amine and then adding a buffer, such as sodium acetate, to raise and maintain the pH in the desired range.[4][5]

    • Troubleshooting Step: Measure the pH of your reaction mixture after all components are added. Adjust carefully with a dilute acid (e.g., H₂SO₄) or a buffer solution.

  • Reagent Instability & Order of Addition: If you are using a precursor like acetonedicarboxylic acid (for the non-oxa analogue), it is notoriously unstable and readily decarboxylates upon heating or in solution.[4]

    • Expert Insight: Always use fresh, high-purity reagents. Acetonedicarboxylic acid should be added last, portion-wise, to the cooled reaction mixture to minimize decomposition.[4] The amine and aldehyde should be allowed to pre-mix at a low temperature to facilitate controlled formation of the initial adducts before the ketone equivalent is introduced.

  • Poor Temperature Control: The initial stages of the Mannich reaction are often exothermic. Uncontrolled temperature spikes can lead to reagent decomposition and polymerization of the aldehyde.

    • Troubleshooting Step: Begin the reaction at a low temperature (0–5 °C) using an ice bath, especially during the addition of reagents.[5][6] After the initial combination, the reaction is typically allowed to warm to room temperature and aged for a prolonged period (20-48 hours) to ensure both cyclization steps complete.[4]

Q2: I've isolated a product, but my analytical data (NMR, MS) shows a complex mixture of by-products. What are they and how can I avoid them?

The formation of by-products is typically due to incomplete cyclization or competing side reactions.

  • Polymerization of Aldehydes: Formaldehyde and glutaraldehyde are prone to polymerization, especially under the wrong pH or temperature conditions.

    • Expert Insight: Slow, controlled addition of the aldehyde to the reaction mixture is critical. Maintaining the correct stoichiometry is also essential; an excess of aldehyde can drive polymerization.

  • Incomplete Cyclization: The reaction can stall after the first Mannich addition, leading to acyclic or monocyclic intermediates.

    • Expert Insight: This often points to insufficient reaction time or non-optimal temperature. Ensure the reaction is allowed to stir for at least 24-48 hours after the initial exothermic phase has subsided. A gentle warming to 40-50 °C can sometimes promote the second cyclization, but must be balanced against the risk of reagent decomposition.[5]

  • Decarboxylation By-products: When using precursors like 3-oxopentanedioic acid, premature loss of one or both carboxyl groups can lead to undesired side products.

    • Expert Insight: Strict temperature control (<5 °C) during reagent addition is the most effective way to mitigate this.[4] The characteristic CO₂ evolution is a sign that this side reaction is occurring.[4]

Q3: The work-up and purification of my product are challenging. How can I improve my isolation yield?

The basic nitrogen atom in the bicyclic core dictates the purification strategy. The product can be soluble in both aqueous and organic layers depending on the pH.

  • Inefficient Extraction: The protonated amine salt is water-soluble. If you attempt to extract from an acidic solution, your product will remain in the aqueous layer.

    • Expert Insight: Before extraction, the reaction mixture must be basified to a pH of 8-9 with a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[4] This deprotonates the nitrogen, rendering the product soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or methyl tert-butyl ether (MTBE).[4] Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery.

  • Chromatography Issues: The polar nature of the amine can cause streaking on silica gel columns.

    • Troubleshooting Step: Use a solvent system with a small amount of a basic modifier. For example, a gradient of dichloromethane to 95:5 DCM:Methanol can be effective. Adding ~1% triethylamine or ammonia to the eluent can significantly improve peak shape by neutralizing acidic sites on the silica gel.

Q4: How can I be certain I have formed the correct bicyclic structure and not an isomer or by-product?

Structural confirmation requires a combination of standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. The bicyclo[3.3.1] system has a characteristic symmetry (or lack thereof, depending on substitution) that gives rise to a predictable NMR spectrum. Look for the key bridgehead proton signals and appropriate carbon chemical shifts.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the product. An ESI-MS analysis should show a clear [M+H]⁺ ion corresponding to the target molecule.[5]

  • X-Ray Crystallography: This is the definitive method for confirming the exact three-dimensional structure, including the stereochemistry (endo/exo configuration of substituents).[2] If the product is a solid that can be crystallized, this analysis provides unambiguous proof of structure.

Optimized Protocol: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-2,4-dicarboxylic acid

This protocol is an adapted, best-practice procedure based on highly successful syntheses of the analogous 9-azabicyclo[3.3.1]nonane core.[4][5] It is designed to maximize yield by controlling the critical parameters discussed above.

Reagents:

  • Benzylamine

  • 2,2'-Oxydiacetic acid

  • Formaldehyde (37% solution in water)

  • Sulfuric Acid (18% aqueous solution)

  • Sodium Acetate

  • Sodium Carbonate

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Vessel Setup: Equip a jacketed round-bottomed flask with a mechanical stirrer, temperature probe, and an addition funnel. Cool the jacket to 0–5 °C.

  • Amine Protonation: To the flask, add water, followed by benzylamine. Slowly add 18% sulfuric acid over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.

  • Aldehyde Addition: Once the acid addition is complete, slowly add the formaldehyde solution via the addition funnel, keeping the temperature below 5 °C.

  • pH Adjustment & Nucleophile Addition: Prepare a solution of sodium acetate in water. Add this buffer solution to the reaction mixture over ~1.5 hours to adjust the pH to approximately 4-5. Following this, add the 2,2'-Oxydiacetic acid in portions, ensuring the temperature remains below 5 °C.

  • Reaction Aging: Allow the reaction mixture to stir at 5 °C for 20 hours, then warm to 25 °C and stir for an additional 20-24 hours. Monitor for the slow evolution of CO₂ gas.

  • Work-up - Basification: Cool the mixture in an ice bath. Slowly and carefully add a 20% aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via silica gel chromatography using a gradient of DCM/Methanol.

Start 1. Reagent Prep & Vessel Cooling (0-5 °C) Protonation 2. Add Benzylamine & H₂SO₄ (Maintain <10 °C) Start->Protonation Aldehyde 3. Add Formaldehyde (Maintain <5 °C) Protonation->Aldehyde Buffer 4. Add Sodium Acetate Buffer (pH -> 4-5) Aldehyde->Buffer Nucleophile 5. Add Oxydiacetic Acid (Maintain <5 °C) Buffer->Nucleophile Aging 6. Reaction Aging (20h @ 5°C, then 24h @ 25°C) Nucleophile->Aging Workup 7. Quench & Basify (pH -> 8-9 with Na₂CO₃) Aging->Workup Extract 8. Extract with DCM (3x) Workup->Extract Purify 9. Dry & Concentrate Extract->Purify Analyze 10. Chromatography & Analysis (NMR, MS) Purify->Analyze

Caption: Experimental workflow for 3-Oxa-9-azabicyclo[3.3.1]nonane synthesis.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Reference
pH 4 - 5Balances iminium ion formation and enolate nucleophilicity.[4]
Temperature 0–5 °C (initial), then 25 °C (aging)Controls exotherm, minimizes reagent decomposition and side reactions.[4][5]
Reagent Purity >98%Impurities can introduce competing side reactions and lower yield.[4]
Reaction Time 40 - 48 hoursEnsures both intramolecular cyclization steps proceed to completion.[4]
Work-up pH 8 - 9Deprotonates the product for efficient extraction into organic solvent.[4]

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. National Institutes of Health (NIH). Available at: [Link]

  • Conditions optimization of the mannich reaction under different conditions. ResearchGate. Available at: [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. Available at: [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.Google Patents.
  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. National Institutes of Health (NIH). Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Sigma-aldrich endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane.Sigma-Aldrich.
  • 9-azabicyclo[3.3.1]nonane derivatives.Google Patents.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available at: [Link]

  • Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. MDPI. Available at: [Link]

  • 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.Google Patents.

Sources

identifying and minimizing by-products in 3-Oxa-9-azabicyclo[3.3.1]nonane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this valuable scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to help you identify and minimize by-products, ultimately improving your reaction efficiency and product purity.

Introduction to the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold

The 3-Oxa-9-azabicyclo[3.3.1]nonane core is a key pharmacophore found in a variety of biologically active molecules, notably as potent serotonin 5-HT3 receptor antagonists.[1] Its rigid bicyclic structure provides a well-defined orientation for substituents, making it an attractive scaffold in drug discovery. The most common synthetic route to this class of compounds is a variation of the Robinson-Schöpf reaction, a one-pot condensation involving a dialdehyde (or its equivalent), a primary amine, and a ketone. While elegant, this reaction can present several challenges, including the formation of multiple by-products and stereoisomers. This guide will equip you with the knowledge to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of N-substituted 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ones?

A1: The primary by-products often arise from incomplete cyclization, side reactions of the starting materials, and the formation of stereoisomers. Key by-products to be aware of include:

  • Monocyclized Intermediates: These result from the initial Mannich reaction between the amine, one aldehyde equivalent, and the ketone, but without the second ring closure.

  • Chalcone-type By-products: In syntheses involving ketones with α-hydrogens, self-condensation of the ketone or its reaction with an aldehyde can lead to the formation of α,β-unsaturated ketones (chalcones).[2]

  • Over-alkylation or -acylation Products: If the nitrogen of the bicyclic amine is intended to be unprotected, reaction with excess electrophiles can lead to undesired N-functionalization.

  • endo/exo Diastereomers: The reduction of the ketone at the 7-position can lead to the formation of both endo and exo alcohol isomers. The ratio of these isomers is often dependent on the reducing agent and reaction conditions.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can often be attributed to several factors:

  • Purity of Starting Materials: The dialdehyde or its synthetic equivalent (e.g., 2,5-dimethoxytetrahydrofuran) must be of high purity. Decomposition of starting materials like acetone dicarboxylic acid is a known issue.[3]

  • pH Control: The Robinson-Schöpf reaction is highly pH-sensitive. The optimal pH is typically between 4 and 5 to facilitate both the Mannich reaction and the subsequent cyclization.

  • Reaction Concentration: The reaction is a multi-component assembly, and appropriate concentration is crucial to favor the intramolecular cyclization over intermolecular side reactions.

  • Temperature: Running the reaction at elevated temperatures can promote the formation of decomposition products and by-products.[3]

Q3: How can I differentiate between the desired 3-Oxa-9-azabicyclo[3.3.1]nonane product and its isomers or by-products?

A3: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The symmetry of the 3-Oxa-9-azabicyclo[3.3.1]nonane core often results in a simplified spectrum for the parent compound. The chemical shifts and coupling constants of the bridgehead protons and the protons adjacent to the oxygen and nitrogen atoms are characteristic. In cases of stereoisomers, NOESY experiments can help determine the relative stereochemistry.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, helping to confirm the elemental composition and rule out by-products with different masses.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing the purity of the product and for separating isomers. Developing a good HPLC method early on is crucial for monitoring reaction progress and purity.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to proceed or gives a complex mixture 1. Incorrect pH of the reaction medium. 2. Low quality or decomposed starting materials. 3. Inappropriate solvent or temperature.1. Carefully buffer the reaction mixture to a pH between 4 and 5 using a citrate or acetate buffer. 2. Use freshly distilled or purified starting materials. Verify the purity of the dialdehyde source. 3. Ensure the use of a suitable solvent (often water or a protic solvent) and maintain the recommended reaction temperature.
Formation of a significant amount of polymeric material 1. High reaction concentration favoring intermolecular reactions. 2. Incorrect order of addition of reagents.1. Perform the reaction under high dilution conditions to favor the intramolecular cyclization. 2. Add the ketone slowly to a pre-mixed solution of the amine and dialdehyde in the buffered medium.
Poor diastereoselectivity in the reduction of the ketone 1. Choice of reducing agent. 2. Steric hindrance from the N-substituent.1. For the reduction of the 7-keto group, bulky reducing agents (e.g., L-Selectride®) tend to favor the formation of the exo-alcohol, while smaller hydrides (e.g., NaBH₄) may give mixtures.[4] Experiment with different reducing agents to optimize for the desired isomer. 2. The nature of the N-substituent can influence the facial selectivity of the reduction. Consider this when planning your synthesis.
Difficulty in purifying the final product 1. Presence of closely related by-products or stereoisomers. 2. The basic nature of the amine product can cause tailing on silica gel chromatography.1. Utilize a combination of purification techniques. Flash chromatography on silica gel is common.[4] If isomers are present, preparative HPLC or crystallization may be necessary. 2. When using column chromatography, consider pre-treating the silica gel with a small amount of triethylamine or using an eluent system containing a small percentage of a basic modifier (e.g., NH₄OH in methanol) to improve peak shape.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-Oxa-9-azabicyclo[3.3.1]nonan-7-one

This protocol is adapted from established procedures for Robinson-Schöpf type reactions.

Materials:

  • Benzylamine

  • 2,5-Dimethoxytetrahydrofuran

  • Acetone-1,3-dicarboxylic acid

  • Citric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a citrate buffer solution (pH ~4.5).

  • In a round-bottom flask, dissolve benzylamine in the citrate buffer.

  • Add 2,5-dimethoxytetrahydrofuran to the solution. This will hydrolyze in situ to form succinaldehyde.

  • In a separate beaker, dissolve acetone-1,3-dicarboxylic acid in the citrate buffer.

  • Slowly add the acetone-1,3-dicarboxylic acid solution to the reaction mixture with vigorous stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, basify the reaction mixture to pH > 10 with a concentrated NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Characterization Workflow

A systematic approach to characterizing the product and identifying impurities.

Workflow:

  • Initial Assessment (TLC/LC-MS):

    • Use Thin Layer Chromatography (TLC) with different solvent systems to get a preliminary idea of the number of components in your crude product.

    • Inject a small sample into an LC-MS to determine the mass of the main product and any significant impurities. This will help in identifying potential by-products.

  • Structural Elucidation (NMR):

    • Acquire ¹H and ¹³C NMR spectra. For the desired product, look for the characteristic signals of the bicyclic core.

    • If isomeric by-products are suspected, run 2D NMR experiments like COSY, HSQC, and HMBC to confirm connectivity. A NOESY experiment can be invaluable for determining stereochemistry.

  • Purity Determination (HPLC):

    • Develop a robust HPLC method to quantify the purity of your product. An isocratic or gradient method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid for better peak shape) is a good starting point.

Mechanistic Insights and By-product Formation

The formation of the 3-Oxa-9-azabicyclo[3.3.1]nonane core proceeds through a cascade of reactions. Understanding this mechanism is key to troubleshooting and minimizing by-products.

Reaction_Mechanism Amine Primary Amine (R-NH2) Mannich1 First Mannich Adduct Amine->Mannich1 Dialdehyde Succinaldehyde Dialdehyde->Mannich1 Ketone Acetone dicarboxylate Ketone->Mannich1 Byproduct2 Chalcone By-product Ketone->Byproduct2 Self-condensation Mannich2 Second Mannich Adduct (Piperidone intermediate) Mannich1->Mannich2 Byproduct1 Monocyclized Intermediate Mannich1->Byproduct1 Incomplete Reaction Product 3-Oxa-9-azabicyclo[3.3.1]nonane Mannich2->Product Intramolecular Cyclization

Caption: Simplified reaction pathway for the formation of the 3-Oxa-9-azabicyclo[3.3.1]nonane core and potential by-products.

The key step is the intramolecular cyclization of the piperidone intermediate. If conditions are not optimal, this intermediate can be isolated as a major by-product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckPurity IdentifyIssue Identify Major Impurity/By-product CheckPurity->IdentifyIssue StartingMaterial Unreacted Starting Material IdentifyIssue->StartingMaterial Present Monocycle Monocyclized Intermediate IdentifyIssue->Monocycle Present Isomers Diastereomers IdentifyIssue->Isomers Present Other Other By-products IdentifyIssue->Other Present OptimizePurity Check Purity of Starting Materials StartingMaterial->OptimizePurity OptimizeTimeTemp Increase Reaction Time or Temperature StartingMaterial->OptimizeTimeTemp Monocycle->OptimizeTimeTemp OptimizepH Adjust Reaction pH Monocycle->OptimizepH OptimizePurification Modify Purification Method (e.g., different column, solvent system, preparative HPLC) Isomers->OptimizePurification OptimizeReduction Change Reducing Agent or Conditions Isomers->OptimizeReduction Other->OptimizePurification

Sources

Navigating the Labyrinth: A Technical Guide to the Stability of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Experimental Integrity

Welcome to the technical support center for the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold. As a Senior Application Scientist, I've witnessed the immense potential of this unique bicyclic framework in medicinal chemistry and drug development. Its rigid conformation and defined vectoral presentation of substituents make it an attractive starting point for novel therapeutics. However, like any finely tuned instrument, its successful application hinges on a deep understanding of its inherent stability characteristics. This guide is born from collective field experience and aims to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, diagnose, and resolve stability-related challenges. We will move beyond rote protocols to explore the causal relationships behind experimental choices, ensuring your research is built on a foundation of scientific rigor.

Section 1: Frequently Asked Questions (FAQs) - Proactive Troubleshooting

This section addresses the most common questions and concerns encountered when working with the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold and its derivatives.

Q1: I'm observing low yields and multiple spots on TLC during the synthesis of a 3-Oxa-9-azabicyclo[3.3.1]nonane derivative. What could be the primary cause?

A1: Low yields and product mixtures often trace back to the stability of the starting materials and the precise control of reaction conditions. A common synthetic route involves the Robinson-Schöpf type condensation, which can be sensitive to several factors. Specifically, one of the key precursors, acetonedicarboxylic acid, is notoriously unstable and prone to decarboxylation, even during analytical sample preparation[1]. Running the reaction at temperatures above 30 °C should be avoided due to the potential for rapid gas evolution (CO2) from this decomposition[1].

Furthermore, precise pH control throughout the reaction and workup is critical. The bicyclic amine structure is sensitive to both strongly acidic and basic conditions, which can lead to side reactions or degradation of the desired product. During workup, for instance, minimizing exposure to certain solvents can prevent decomposition[1].

Q2: My purified 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold appears to degrade upon storage. What are the recommended storage conditions?

A2: The stability of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold, particularly as a free base, is sensitive to atmospheric conditions. The material safety data sheet (MSDS) for the hydrochloride salt advises avoiding moisture, acids, acid chlorides, acid anhydrides, and oxidizing agents[2]. This suggests the free base is hygroscopic and susceptible to degradation by these substances.

For optimal long-term stability, we recommend the following:

Storage FormRecommended ConditionsRationale
Free Base Store under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Use of a desiccator is also advised.The tertiary amine is susceptible to oxidation and the compound can absorb atmospheric CO2 and water.
Hydrochloride Salt Store in a tightly sealed container in a cool, dry, and well-ventilated place.The salt form is generally more stable to atmospheric oxidation and CO2 absorption.

Q3: I am planning a reaction that involves acidic conditions. Is the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold stable to acid?

A3: Caution is advised when using strong acids. The scaffold contains two key functionalities susceptible to acid-mediated degradation: the bridgehead tertiary amine and the ether linkage.

  • Protonation of the Amine: The nitrogen atom will be readily protonated, forming an ammonium salt. While this can protect the amine from other reactions, it can also alter the scaffold's solubility and reactivity.

  • Ether Cleavage: The ether bond, particularly being part of a bicyclic system, can be susceptible to cleavage under strong acidic conditions, especially in the presence of nucleophiles[3][4]. This would result in the opening of one of the rings and the formation of undesired byproducts.

For reactions requiring acidic conditions, it is prudent to use the mildest possible acid and the shortest possible reaction time. A pilot study to assess the stability of your specific derivative under the proposed reaction conditions is highly recommended.

Q4: Can I use strong oxidizing agents in the presence of this scaffold?

A4: No, the use of strong oxidizing agents is not recommended. The bridgehead tertiary amine is a primary site for oxidation, which can lead to the formation of the corresponding N-oxide. While in some cases, such as with 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), the N-oxide is a useful catalytic species, uncontrolled oxidation will lead to a mixture of products and loss of your desired compound[1].

Q5: How can I monitor the stability of my 3-Oxa-9-azabicyclo[3.3.1]nonane derivative during a reaction or in storage?

A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is the most common and effective technique[5][6][7]. A well-developed HPLC method should be able to separate the parent compound from any potential degradants. For structural elucidation of any observed degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool[6].

Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are also powerful for assessing purity and identifying major degradation products by observing the appearance of new signals or changes in the chemical shifts of the parent compound[1].

Section 2: Experimental Protocols - Ensuring Robust Methodologies

To proactively address stability, the following protocols for purification and analysis are recommended.

Protocol 2.1: Robust Purification of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives

This protocol provides a general guideline for the purification of the scaffold, minimizing degradation.

  • Initial Workup: Following the reaction, neutralize the mixture to a pH of 8-9 with a mild base such as sodium bicarbonate or sodium carbonate solution[1]. Avoid using strong bases like NaOH or KOH where possible.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. The use of co-solvents such as heptane during workup has been shown to minimize decomposition of related bicyclic structures[1].

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Concentrate the solution under reduced pressure at a bath temperature not exceeding 40°C[1].

  • Chromatography: If further purification is needed, perform column chromatography on silica gel. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is often a good starting point. Monitor the fractions by TLC.

  • Final Product Handling: Once the pure product is obtained, store it immediately under the recommended conditions (see FAQ 2).

Protocol 2.2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method to monitor the stability of your compound.

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.0 µm particle size)[1]. A common mobile phase system is a gradient of a buffered aqueous solution (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. Expose your compound to the following conditions in separate vials:

    • Acidic: 0.1 M HCl at room temperature and 60°C.

    • Basic: 0.1 M NaOH at room temperature and 60°C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: 60°C in a dry oven.

    • Photolytic: Exposure to UV light.

  • Method Optimization: Analyze the samples from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all major degradation peaks. Adjust the gradient, flow rate, and temperature as needed.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples to ensure no co-eluting degradants.

Section 3: Visualizing Degradation Pathways and Troubleshooting

Understanding potential degradation pathways can aid in rapid troubleshooting.

Potential Degradation Pathways

Scaffold 3-Oxa-9-azabicyclo- [3.3.1]nonane RingOpened Ring-Opened Product (e.g., via Ether Cleavage) Scaffold->RingOpened  Ether Hydrolysis N_Oxide N-Oxide Derivative Scaffold->N_Oxide  N-Oxidation SideReaction Base-Catalyzed Side Products Scaffold->SideReaction  e.g., Elimination Acid Strong Acid (H+) Acid->RingOpened Oxidant Oxidizing Agent ([O]) Oxidant->N_Oxide Base Strong Base (OH-) Base->SideReaction

Caption: Potential degradation pathways of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold.

Troubleshooting Workflow

Start Stability Issue Observed (e.g., Low Yield, Impurities) Check_Synthesis Review Synthesis Protocol: - Reagent Purity? - Temperature Control? - pH Control? Start->Check_Synthesis Check_Workup Review Workup Procedure: - Mild Base Used? - Appropriate Solvents? - Temperature of Concentration? Start->Check_Workup Check_Storage Review Storage Conditions: - Inert Atmosphere? - Low Temperature? - Desiccated? Start->Check_Storage Check_Reaction_Cond Review Downstream Reaction: - Strong Acid/Base? - Oxidizing/Reducing Agents? - High Temperature? Start->Check_Reaction_Cond Analyze_Impurities Characterize Impurities: - HPLC-MS - NMR Check_Synthesis->Analyze_Impurities Check_Workup->Analyze_Impurities Check_Storage->Analyze_Impurities Check_Reaction_Cond->Analyze_Impurities Remedy Implement Corrective Actions: - Use Fresh Reagents - Optimize Conditions - Modify Storage/Reaction Analyze_Impurities->Remedy

Caption: A logical workflow for troubleshooting stability issues.

By understanding the inherent chemical properties of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold and implementing robust experimental and analytical practices, researchers can confidently harness its potential in the pursuit of novel chemical entities. This guide serves as a living document, and we encourage the scientific community to share their experiences to further enrich our collective understanding.

References

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth., 99, 251-273. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 9-Azabicyclo[3.3.1]nonan-3-one (HMDB0029613). [Link]

  • Griffin, B., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. [Link]

  • Capot Chemical. (2026). MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. [Link]

  • ResearchGate. (2025). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. [Link]

  • ResearchGate. (2025). Beyond Bioisosteres: Divergent Synthesis of Azabicyclohexanes and Cyclobutenyl Amines from Bicyclobutanes. [Link]

  • National Center for Biotechnology Information. (2024). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. PubMed Central. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • RSC Publishing. (2015). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Chemical Science. [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • ResearchGate. (2025). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. [Link]

  • ResearchGate. (2025). (PDF) Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. [Link]

  • Semantic Scholar. (2012). A Stability indicating RP- HPLC method for determination of anticancer agents cytarabine in lyophilized dosage form. [Link]

  • ResearchGate. (2025). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 9-Oxa-bicyclo[3.3.1]nonane-1,4-diol with retention... [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • National Center for Biotechnology Information. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PubMed Central. [Link]

  • DergiPark. (n.d.). Development and Full Validation of a Stability- indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide. [Link]

  • ACS Publications. (2025). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society. [Link]

  • Taylor & Francis Online. (n.d.). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]

  • YouTube. (2023). Cleavage of Ethers with Acids. [Link]

  • NIST WebBook. (n.d.). 9-Azabicyclo[3.3.1]nonane,9-methyl-. [Link]

  • PMI Science. (2024). Discovering New Granatane Alkaloids from Duboisia myoporoides. [Link]

  • Oriental Journal of Chemistry. (n.d.). Stability Indicating Assay Method Development and Validation of Capmatinib by RP-HPLC and Characterization of its Degradation Product by LC-MS. [Link]

  • SciSpace. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Lignocaine HCl and Nifedipine. [Link]

  • SpringerLink. (n.d.). Synthesis of Saturated Oxygenated Heterocycles I: 5- and 6-Membered Rings. [Link]

  • National Center for Biotechnology Information. (2013). Transition-metal-free carbofluorination of TBS-protected nitrogen-containing cyclic enynols: synthesis of fluorinated azabicycles. PubMed. [Link]

  • RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • MDPI. (n.d.). Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions. [Link]

  • Figshare. (n.d.). HOMOTROPANES - SYNTHETIC APPROACHES TO THE 9-AZABICYCLO [4.2.1]NONANE/ENE RING SYSTEM. [Link]

Sources

refining protocols for the scale-up production of 3-Oxa-9-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Oxa-9-azabicyclo[3.3.1]nonane. This guide is designed for researchers, process chemists, and drug development professionals. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize this valuable synthetic process. The bicyclo[3.3.1]nonane framework is a key structural motif in various biologically active compounds, and mastering its synthesis is crucial for advancing research and development.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to the 3-Oxa-9-azabicyclo[3.3.1]nonane core?

A1: The most robust and widely adopted method for constructing the azabicyclo[3.3.1]nonane skeleton is a variation of the Mannich reaction, often referred to as a Robinson-Schöpf condensation. For the 3-Oxa analogue, this involves a one-pot, double Mannich-type cyclization. The reaction typically condenses a primary amine (often with a removable protecting group like benzylamine), formaldehyde, and tetrahydro-4H-pyran-4-one. This approach is favored for its operational simplicity and use of readily available starting materials.

Q2: Why is N-benzyl protection commonly used in this synthesis?

A2: The N-benzyl group serves two primary functions. First, it acts as a robust protecting group that is stable to the acidic conditions of the Mannich reaction. Second, it can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C or Pd(OH)₂/C), which are typically clean, high-yielding, and scalable.[2] This deprotection step reveals the secondary amine of the final bicyclic product for further functionalization.

Q3: What are the critical safety considerations when scaling up this reaction?

A3: The primary safety concern is the potential for gas evolution and exotherms. The Mannich reaction is often exothermic, requiring careful temperature control, especially during the addition of reagents. Furthermore, decarboxylation of intermediates can lead to the release of carbon dioxide (CO₂), which can cause pressure build-up in a sealed reactor.[2] A thorough risk assessment should be conducted, evaluating the hazards of all reagents and ensuring proper ventilation and pressure relief systems are in place for the scale-up equipment.[2]

Q4: What analytical techniques are essential for monitoring reaction progress and purity?

A4: A combination of techniques is recommended for a self-validating protocol.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of starting material consumption.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any major impurities.[2]

  • Quantitative Nuclear Magnetic Resonance (qNMR): An invaluable tool for determining the exact concentration and purity of the product in solution, especially if the product is difficult to isolate or crystallize.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the deprotection step (e.g., disappearance of the N-benzyl derivative) and assessing the purity of the final, often more volatile, product.

Process Workflow & Key Stages

The overall production can be visualized as a multi-stage process, each with critical control points.

G Start Starting Materials (Tetrahydropyran-4-one, Benzylamine, Paraformaldehyde) Reaction Mannich Cyclization (Acidic Conditions, Temp Control) Start->Reaction Reagent Charging QC1 In-Process Control (IPC) (TLC/HPLC for completion) Reaction->QC1 Reaction Monitoring QC1->Reaction Incomplete (Extend time/temp) Workup Aqueous Work-up (pH Adjustment, Extraction) QC1->Workup Reaction Complete Purification Purification of Intermediate (N-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane) Workup->Purification Crude Product QC2 Purity Check (NMR/HPLC of Intermediate) Purification->QC2 Isolated Intermediate QC2->Purification Repurify Deprotection N-Benzyl Deprotection (Hydrogenolysis) QC2->Deprotection Purity ≥ 95% FinalPurification Final Product Isolation (Crystallization/Distillation) Deprotection->FinalPurification Deprotected Crude FinalProduct Final Product (3-Oxa-9-azabicyclo[3.3.1]nonane) FinalPurification->FinalProduct Final API/Intermediate

Caption: Overall workflow for the synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane.

Troubleshooting Guide

Stage 1: Mannich Cyclization

Problem: Low yield or incomplete conversion of starting materials.

  • Potential Cause 1: Reagent Quality.

    • Why: Paraformaldehyde can vary in reactivity depending on its age and storage conditions. Similarly, the purity of the amine and ketone is critical. Analogous reactions are known to be sensitive to the quality of raw materials.[2]

    • Solution: Use high-purity, recently purchased reagents. Consider assaying the paraformaldehyde content before use on a large scale. Ensure the benzylamine is colorless and free of oxidation products.

  • Potential Cause 2: Incorrect pH or Temperature.

    • Why: The Mannich reaction is acid-catalyzed. The initial condensation to form the Mannich base and the subsequent cyclization are pH-dependent. Temperature control is crucial; running the reaction too cold may stall it, while excessive heat can lead to side product formation and decomposition.[2] For instance, in similar syntheses, initial steps are performed at 0-10 °C, followed by a slow warm-up to 25 °C.[2]

    • Solution: Carefully monitor the internal reaction temperature and pH throughout the process. Perform small-scale optimization studies to determine the ideal temperature and pH profile for your specific substrate concentrations.

  • Potential Cause 3: Inefficient Mixing.

    • Why: As the reaction proceeds, precipitates or viscous phases can form, leading to poor mass transfer.[4] On a larger scale, inefficient stirring can create localized "hot spots" or areas of high concentration, negatively impacting yield and purity.

    • Solution: Use an overhead mechanical stirrer with appropriate impeller design for the reactor geometry.[2] Ensure the stirring speed is sufficient to maintain a homogeneous suspension.

Stage 2: Work-up and Purification

Problem: Emulsion formation during liquid-liquid extraction.

  • Why: The product is an amine, which can act as a surfactant, especially at neutral or near-neutral pH. The presence of partially soluble intermediates or polymeric byproducts can stabilize emulsions, making phase separation difficult and time-consuming, a common issue in scale-up.

  • Solution:

    • Adjust pH: Ensure the aqueous layer is strongly basic (pH > 12) to fully deprotonate the amine, making it less water-soluble.

    • Increase Ionic Strength: Add saturated sodium chloride solution (brine) to the aqueous layer. This increases the polarity of the aqueous phase, "salting out" the organic product and helping to break the emulsion.

    • Solvent Change: Consider using a solvent less prone to emulsion formation, such as methyl tert-butyl ether (MTBE) or dichloromethane.[2][4]

    • Filtration: Passing the mixture through a pad of a filter aid like Celite can sometimes break up emulsions.

Problem: Product is an oil and difficult to purify by crystallization.

  • Why: Many bicyclic amines, especially N-benzylated intermediates, are oils at room temperature. Direct purification can be challenging.

  • Solution 1: Salt Formation & Crystallization. Convert the amine into a salt (e.g., hydrochloride or hydrobromide) by treating the organic solution with HCl or HBr. These salts are often crystalline solids that can be easily purified by recrystallization and then neutralized back to the free base.

  • Solution 2: Column Chromatography. While less ideal for very large scales, silica gel chromatography can be effective.[4] A gradient elution system, often starting with a non-polar solvent (like heptane) and gradually increasing the polarity with ethyl acetate and a small amount of triethylamine (to prevent tailing), is typically used.

  • Solution 3: Distillation. If the product is thermally stable, vacuum distillation can be a highly effective and scalable purification method for the free base.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane (Intermediate)

This protocol is adapted from established procedures for analogous azabicyclic systems.[2][4]

ParameterValueRationale
Tetrahydro-4H-pyran-4-one 1.0 equivKey ketone component.
Benzylamine 1.05 equivPrimary amine and protecting group source.
Paraformaldehyde 2.2 equivFormaldehyde source for double Mannich reaction.
Solvent Acetic Acid / WaterProvides the necessary acidic catalysis and solvency.
Temperature 0 °C to 80 °CInitial cooling to control exotherm, then heating to drive cyclization.
Reaction Time 12-24 hoursMonitored by HPLC for completion.

Procedure:

  • To a jacketed reactor equipped with an overhead stirrer and temperature probe, add tetrahydro-4H-pyran-4-one (1.0 equiv), benzylamine (1.05 equiv), and acetic acid.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add paraformaldehyde (2.2 equiv) in portions, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 70-80 °C.

  • Maintain at this temperature for 12-24 hours, monitoring the reaction progress by HPLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature. Carefully basify with 4N aqueous NaOH to pH > 12 while maintaining the temperature below 30 °C with external cooling.

  • Extract the aqueous layer with dichloromethane or MTBE (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via vacuum distillation or column chromatography.

Protocol 2: Deprotection to 3-Oxa-9-azabicyclo[3.3.1]nonane
ParameterValueRationale
N-Benzyl Intermediate 1.0 equivStarting material for deprotection.
Catalyst 10% Pd/C (5 mol%)Standard catalyst for hydrogenolysis.
Solvent Methanol or EthanolCommon protic solvents for hydrogenation.
Hydrogen Pressure 50-100 psiSufficient pressure to drive the reaction efficiently.
Temperature 25-40 °CMild conditions to prevent side reactions.
Reaction Time 16-48 hoursMonitored by GC-MS for disappearance of starting material.

Procedure:

  • Charge a hydrogenation reactor with the N-benzyl intermediate (1.0 equiv) and methanol.

  • Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.

  • Seal the reactor, purge with nitrogen three times, and then pressurize with hydrogen to 50 psi.

  • Stir the reaction at 30-40 °C for 16-48 hours. Monitor the reaction by GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Oxa-9-azabicyclo[3.3.1]nonane.

  • The final product can be purified by vacuum distillation or crystallization if it is a solid.

Troubleshooting Logic Diagram

This diagram illustrates a logical path for diagnosing low purity of the final product after deprotection.

G node_problem node_problem node_question node_question node_cause node_cause node_solution node_solution P1 Low Purity of Final Product After Deprotection Q1 Was the N-Benzyl intermediate pure? P1->Q1 C1 Impure intermediate carried through Q1->C1 No Q2 Was the hydrogenolysis reaction complete? Q1->Q2 Yes S1 Re-purify intermediate before deprotection C1->S1 C2 Residual N-Benzyl starting material Q2->C2 No Q3 Are there new impurity peaks in NMR/GC-MS? Q2->Q3 Yes S2 Increase reaction time, H2 pressure, or catalyst loading C2->S2 C3 Side reactions during hydrogenolysis (e.g., ring opening) Q3->C3 Yes S4 Re-purify final product (distillation/crystallization) Q3->S4 No (Existing impurities) S3 Use milder conditions (e.g., lower temp, different catalyst like Pd(OH)2) C3->S3

Caption: Diagnostic flowchart for troubleshooting low purity in the final product.

References

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 2022. [Link]

  • HOMOTROPANES - SYNTHETIC APPROACHES TO THE 9-AZABICYCLO [4.2.1]NONANE/ENE RING SYSTEM. University of Leicester research repository, Figshare. [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. ResearchGate. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing, 2023. [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. [Link]

  • 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. MDPI, 2019. [Link]

  • 3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem, NIH. [Link]

  • Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. ACS Publications. [Link]

  • Naming Bicyclic Compounds. Chemistry Steps. [Link]

  • Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed. [Link]

  • Synthesis of cyclic amines. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Taylor & Francis Online. [Link]

Sources

dealing with signal overlap in NMR spectra of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives. This bicyclic scaffold is a privileged structure in medicinal chemistry, but its rigid, complex three-dimensional architecture presents significant challenges in NMR spectral interpretation, primarily due to severe signal overlap.

This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions to help you resolve spectral ambiguities and confidently elucidate the structure and stereochemistry of your compounds.

Section 1: Understanding the Root Cause of Signal Overlap

The 3-Oxa-9-azabicyclo[3.3.1]nonane core typically exists in a rigid twin-chair or a chair-boat conformation.[1][2] This rigidity, combined with the multiple stereocenters that can arise from substitution, leads to a crowded ¹H NMR spectrum. Protons in chemically distinct environments can have very similar magnetic environments, causing their signals to overlap and making direct interpretation via 1D NMR nearly impossible.[3]

Key problem areas often include:

  • Bridgehead Protons (H-1, H-5): These are often broad and can overlap with axial protons.

  • Methylene Protons: The four sets of methylene protons (H-2, H-4, H-6, H-8) are diastereotopic. The axial and equatorial protons of each CH₂ group can have very different chemical shifts, but signals from different methylene groups frequently overlap.

  • Conformational Isomers: The presence of chair-boat conformers can lead to two sets of signals, further complicating the spectrum.[1]

Caption: Core structure of the 3-Oxa-9-azabicyclo[3.3.1]nonane ring system.

Section 2: Troubleshooting Guide

This section is formatted as a series of common problems followed by step-by-step solutions. The causality behind each step is explained to empower you to adapt these methods to your specific derivative.

Problem 1: My ¹H spectrum is an uninterpretable multiplet soup. I can't even identify the spin systems.

Cause: This is the most common issue, arising from the inherent structural complexity leading to extensive second-order coupling and signal overlap.[3] Spreading the signals into a second dimension is essential.[4]

Solution Workflow:

Workflow1 start Start: Overlapping ¹H Spectrum cosy Step 1: Run ¹H-¹H COSY Identifies J-coupled protons (2-3 bonds). start->cosy hsqc Step 2: Run ¹H-¹³C HSQC Correlates each proton to its directly attached carbon. cosy->hsqc hmbc Step 3: Run ¹H-¹³C HMBC Correlates protons to carbons 2-3 bonds away. hsqc->hmbc elucidate Result: Full C-H Framework Elucidated hmbc->elucidate

Caption: Standard 2D NMR workflow for initial structure elucidation.

Detailed Protocol:

  • Start with ¹H-¹H COSY (Correlation Spectroscopy): This is the fundamental experiment to establish proton-proton connectivity.[5][6] It will reveal which protons are coupled to each other, allowing you to trace out the individual spin systems of the two rings.

    • Why: Even if the 1D projections are overlapped, the cross-peaks in the 2D spectrum can often be resolved, showing, for example, the connection from H-1 to H-2ax/eq and H-8ax/eq.

  • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for resolving proton overlap. It maps each proton signal to the signal of the carbon it is directly attached to.[4]

    • Why: The ¹³C spectrum has a much larger chemical shift dispersion (typically 0-200 ppm) compared to the ¹H spectrum (0-10 ppm). Overlapping proton signals are often attached to carbons with very different, well-resolved chemical shifts. This allows you to "separate" the overlapping proton signals in the second dimension.

  • Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment connects protons to carbons over two to three bonds.

    • Why: The HMBC is the key to piecing the fragments identified by COSY and HSQC together. For example, you can confirm the assignment of the bridgehead proton H-1 by observing its correlation to carbons C-2, C-5, C-8, and C-9a (if a substituent is present).

Problem 2: Even with HSQC, my methylene protons overlap. I can't distinguish the H-2/H-4 signals from the H-6/H-8 signals.

Cause: In some derivatives, the chemical environments of the methylene groups in the piperidine and morpholine rings are so similar that even their carbon signals in the HSQC are not sufficiently dispersed.

Solution: The HSQC-TOCSY Experiment

The HSQC-TOCSY (Total Correlation Spectroscopy) is a powerful experiment that combines the resolution of HSQC with the extended correlation of TOCSY.[7][8]

Experimental Protocol:

  • Setup: The experiment is essentially an HSQC followed by a TOCSY mixing sequence.[8]

  • Interpretation:

    • First, identify a well-resolved HSQC cross-peak for a proton within a spin system (e.g., a bridgehead proton like H-1).

    • Look along the horizontal line (at the ¹³C chemical shift of the carbon attached to H-1). You will see correlations not just to H-1, but to all other protons within that same spin system (e.g., H-2ax, H-2eq, H-8ax, H-8eq).

    • This allows you to trace out an entire spin system from a single, resolved starting point, effectively bypassing the overlap in the standard ¹H spectrum.[7][9]

Table 1: Comparison of 2D NMR Techniques for Overlap Resolution

ExperimentInformation ProvidedBest ForLimitations
COSY ¹H-¹H scalar coupling (2-3 bonds)Initial mapping of spin systemsSevere overlap can obscure cross-peaks.[5]
HSQC ¹H-¹³C one-bond correlationResolving ¹H overlap via ¹³C dispersionIneffective if ¹³C signals also overlap.[4]
TOCSY ¹H-¹H correlation through an entire spin systemIdentifying all protons in a coupled networkCross-peak overlap is a major problem.[7]
HSQC-TOCSY TOCSY spin systems resolved by ¹³C chemical shiftsResolving heavily overlapped spin systemsRequires more instrument time; may need isotopic labeling for very complex molecules.[8][10]
Problem 3: I have a mixture of diastereomers, and the spectra are hopelessly convoluted.

Cause: Diastereomers are distinct chemical entities with different NMR spectra. When they are present in a mixture, the result is two overlapping sets of signals, which can be impossible to assign individually.

Solution: Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that are added directly to the NMR sample. They form transient, non-covalent diastereomeric complexes with each enantiomer (or diastereomer) of your analyte.[11][12]

  • Mechanism: The formation of these new diastereomeric complexes occurs rapidly on the NMR timescale. The observed spectrum is a weighted average of the free and complexed states. Because the two complexes are diastereomeric, they have different magnetic environments, leading to differential chemical shifts for the analyte's signals.[13][14] This induced separation is often called "enantiodifferentiation."

  • Why it works: This technique can amplify the small chemical shift differences between your diastereomers, effectively separating their signals in the spectrum and allowing for individual assignment and quantification.

Experimental Protocol:

  • Select a CSA: Common CSAs include derivatives of Pirkle's alcohol, cyclodextrins, or cinchona alkaloids.[13] The choice depends on the functional groups in your analyte. For the 3-Oxa-9-azabicyclo[3.3.1]nonane core, CSAs capable of hydrogen bonding or π-π stacking with substituents are often effective.[15]

  • Prepare the Sample: Dissolve your analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Acquire a Baseline Spectrum: Run a standard ¹H NMR of your analyte alone.

  • Titrate the CSA: Add small, incremental amounts of the CSA (e.g., 0.25, 0.5, 1.0, 2.0 equivalents) to the NMR tube, acquiring a spectrum after each addition.

  • Analyze: Monitor the spectra for the splitting of signals. The magnitude of the induced shift difference (ΔΔδ) will vary for different protons in your molecule. Focus on the signals that show the best separation for analysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can changing the temperature help resolve my signals?

A: Absolutely. Variable Temperature (VT) NMR is a powerful and often underutilized technique.[16] As temperature changes, molecular conformations and the degree of intermolecular interactions (like hydrogen bonding) are altered.[17] This can change the time-averaged chemical shift of certain protons, often to different extents, which can be enough to resolve previously overlapping signals.[18][19] It is particularly useful for studying conformational dynamics, such as the interconversion between chair-chair and chair-boat forms.[20]

Q2: How do I determine the stereochemistry, for example, the orientation of a substituent?

A: For determining through-space proximity and stereochemistry, the Nuclear Overhauser Effect (NOE) is the gold standard.[21]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows cross-peaks between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[22][23] For example, an NOE between a substituent's proton and an axial proton on the bicyclic core can definitively establish its stereochemistry.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a related experiment that is particularly useful for medium-sized molecules where the standard NOE effect might be zero or very weak.[24][25]

Q3: My compound is a single, pure diastereomer, but some signals are still broad and ill-defined at room temperature. What's happening?

A: This is a classic sign of intermediate chemical exchange on the NMR timescale. Your molecule is likely undergoing a conformational change (e.g., ring flipping or substituent rotation) at a rate that is comparable to the NMR frequency difference between the states.[19]

  • Solution: Use VT NMR. Cooling the sample will slow down the exchange rate, potentially sharpening the signals into two distinct sets for each conformer (the slow exchange regime). Heating the sample will accelerate the exchange, causing the signals to coalesce into a single, sharp, averaged signal (the fast exchange regime).[18]

Q4: Are there any "pure shift" methods that can simplify my ¹H spectrum?

A: Yes, "pure shift" or "broadband homonuclear decoupled" experiments are advanced techniques that aim to collapse all the multiplets in a ¹H spectrum into singlets.[26] This dramatically increases spectral resolution and can be a powerful tool for resolving overlap in extremely complex regions.[27] These experiments, such as PSYCHE, can be complex to set up but offer unparalleled resolution when standard 2D methods are insufficient.[28]

References

  • HSQC-TOCSY - NMR Core Facility. Columbia University.

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC.

  • C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. ResearchGate.

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.

  • 3D HSQC-TOCSY Experiment. IMSERC.

  • HSQC - TOCSY. University of Ottawa NMR Facility Blog.

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI.

  • Lecture 27. Using HMQC-TOCSY or HSQC-TOCSY to Deal with Overlap. YouTube.

  • Variable Temperature NMR Experiments. University of Oxford.

  • Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. ACS Omega.

  • NMR Chiral solvating agents. ResearchGate.

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.

  • 2D NMR Introduction. Chemistry LibreTexts.

  • Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. ResearchGate.

  • Variable Temperature NMR Spectroscopy. Oxford Instruments.

  • Instructions for Variable Temperature (VT) Operation. University of Missouri-St. Louis.

  • NOESY and ROESY. University of California, San Diego.

  • Types of 2D NMR. NMR Service.

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.

  • SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Taylor & Francis Online.

  • NOESY and ROESY. ORGANIC SPECTROSCOPY INTERNATIONAL.

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.

  • Résonance magnétique nucléaire du carbone-13 de composes oxa- et azabicyclo[3.3.1]- et -[4.2.1]nonaniques. Canadian Science Publishing.

  • A Technical Guide to the Conformational Analysis of 3-Azabicyclo... [PDF]. Semantic Scholar.

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis.

  • What is the difference between NOESY and ROESY for NMR? Reddit.

  • GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL... [PDF]. Semantic Scholar.

  • Signal Overlap in NMR Spectroscopy. YouTube.

  • Solution to bridged bicyclic molecule NMR challenge. Enamine.

  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research.

  • NMRmix: A Tool for the Optimization of Compound Mixtures in 1D 1H NMR Ligand Affinity Screens. NIH.

  • Ultrahigh-Resolution NMR Spectroscopy. PMC.

  • Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry.

  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. ScienceDirect.

  • 100368-29-4|3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride. BLDpharm.

Sources

improving the regioselectivity of functionalization on the 3-Oxa-9-azabicyclo[3.3.1]nonane ring

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Introduction

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a conformationally restricted, bridged heterocyclic system of significant interest in medicinal chemistry and drug development. Its rigid structure makes it an attractive template for designing ligands with high selectivity for various biological targets. However, this same rigidity, coupled with the influence of the heteroatoms, presents unique and often frustrating challenges in controlling the regioselectivity of its functionalization.

This guide is designed to serve as a technical resource for researchers encountering these challenges. It moves from foundational principles to specific, actionable troubleshooting advice, backed by mechanistic reasoning and established protocols. Our goal is to empower you to overcome common hurdles and rationally design synthetic routes to your desired substituted analogues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions about the reactivity of the 3-Oxa-9-azabicyclo[3.3.1]nonane ring system.

Q1: What makes regioselective functionalization of the 3-Oxa-9-azabicyclo[3.3.1]nonane core so challenging?

A1: The difficulty arises from a combination of factors inherent to its structure:

  • Symmetry and Pseudosymmetry: The parent scaffold possesses a C2v symmetry plane, rendering several positions chemically equivalent (e.g., C1/C5, C2/C4, C6/C8). Breaking this symmetry selectively is non-trivial.

  • Steric Hindrance: The compact, bridged structure creates distinct steric environments. The "exo" and "endo" faces of the rings are not equally accessible, and the nitrogen bridge can shield adjacent positions.

  • Electronic Effects: The electron-donating nature of the ether oxygen (O3) and the basicity/nucleophilicity of the bridgehead nitrogen (N9) dominate the scaffold's reactivity. The nitrogen often acts as the primary site of reaction (alkylation, acylation) unless it is protected or the reaction is specifically directed to a C-H bond.

  • Conformational Rigidity: The molecule predominantly exists in a chair-chair conformation. This rigidity means that directing groups or reagents cannot easily induce conformational changes to favor a specific reaction site, making substrate control paramount.[1][2]

Q2: What are the primary reactive sites on the scaffold, and in what general order do they react?

A2: Under standard electrophilic or alkylating conditions, the general order of reactivity is:

  • N9 (Nitrogen): The lone pair on the bridgehead nitrogen is the most nucleophilic and basic site. It will readily react with alkyl halides, acyl chlorides, and other electrophiles. This is often an undesired side reaction when C-H functionalization is the goal.

  • C2/C4 (Alpha to Oxygen): These positions are activated by the adjacent ether oxygen, making them susceptible to deprotonation by strong bases (e.g., organolithiums) followed by electrophilic quench.

  • C1/C5 (Bridgehead Carbons): These positions are generally less reactive towards C-H activation unless specific directing group strategies are employed.

  • C6/C8 and C7 (Carbons distal to heteroatoms): These are the least activated positions and typically require powerful, often unselective, radical-based functionalization methods or complex multi-step syntheses.

Q3: How does protecting the N9 nitrogen affect regioselectivity?

A3: Protecting the N9 position is a critical first step in most C-H functionalization strategies. It accomplishes two main goals:

  • Blocks N-Functionalization: It prevents the nitrogen from acting as a nucleophile, thereby allowing reagents to react at the less reactive C-H bonds.

  • Acts as a Directing Group: The protecting group itself can be used to direct metallation or C-H activation to specific positions. A bulky group like Boc (tert-butoxycarbonyl) can sterically hinder the adjacent C1/C5 positions, potentially favoring reaction at C2/C4. Conversely, a coordinating group like a picolinamide can chelate to a transition metal catalyst and direct functionalization to the C1/C5 bridgehead positions.[3][4]

Part 2: Troubleshooting Guides & Protocols

This section provides practical, problem-oriented advice in a Q&A format for specific experimental challenges.

Guide 1: Poor Selectivity between N-Alkylation and C-Alkylation

Problem: "I'm trying to alkylate the C2 position using LDA and methyl iodide, but I'm getting a mixture of N-methylated and C2-methylated products, with the N-methylated product dominating."

Root Cause Analysis: The bridgehead nitrogen (N9) is significantly more nucleophilic and kinetically favored for alkylation than the C2-lithiate anion. Even if you successfully deprotonate at C2, any unreacted starting material or trace amounts of proton sources can lead to quenching of the lithiate and subsequent N-alkylation.

Solutions & Protocol:

  • Protect the Nitrogen (Recommended): The most robust solution is to protect the nitrogen before attempting C-H functionalization. The Boc group is ideal for this purpose.

    Protocol 1: Boc Protection of 3-Oxa-9-azabicyclo[3.3.1]nonane

    • Dissolve 3-Oxa-9-azabicyclo[3.3.1]nonane (1.0 eq) in dichloromethane (DCM, 0.2 M).

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • The resulting N-Boc-protected product is typically pure enough for the next step.

  • Optimize Deprotonation/Alkylation Conditions (If protection is not feasible):

    • Increase Equivalents of Base: Use a larger excess of LDA (e.g., 2.5 eq) to ensure complete deprotonation and to have the excess base react with the electrophile.

    • Inverse Addition: Add the electrophile (methyl iodide) to the solution of the in situ generated lithiate at low temperature (-78 °C) to favor immediate reaction at the C2-anion over side reactions.

Guide 2: Low Regioselectivity between C2 and C4 Positions

Problem: "After protecting the nitrogen, I'm trying to functionalize the C2 position, but I'm getting a roughly 1:1 mixture of C2 and C4 substituted products. How can I favor one over the other?"

Root Cause Analysis: The C2 and C4 positions are electronically very similar due to the symmetry of the oxygen's influence. Achieving selectivity requires exploiting subtle steric or coordinating effects.

Solutions & Strategies:

  • Steric Control: A bulky N-protecting group can partially obstruct one face of the molecule, potentially creating a slight preference. However, this is often insufficient for high selectivity.

  • Directed Ortho-Metalation (DoM): This is the most powerful strategy. By installing a directing group (DG) on the nitrogen, you can use an organolithium reagent or a transition metal catalyst to selectively functionalize an adjacent position.[3][4]

Table 1: Comparison of Directing Groups for C-H Functionalization

Directing Group (on N9)Target PositionTypical Reagent/CatalystMechanismKey Considerations
Picolinamide (Pico)C1/C5Pd(OAc)₂, NorborneneChelation-assisted C-H activationExcellent for arylation of bridgehead positions.
Carbamate (e.g., Boc)C2/C4s-BuLi, TMEDADirected LithiationCan give mixtures; selectivity depends on quench.
2-(Pyridyl)sulfonylC1/C5Rh₂(esp)₂, Ag₂CO₃Metallonitrene C-H InsertionUseful for amination of bridgehead C-H bonds.

Workflow Diagram: Improving C2 vs. C4 Selectivity

This diagram outlines a decision-making process for troubleshooting poor regioselectivity.

G start Low C2/C4 Selectivity Observed check_dg Is a Directing Group (DG) being used? start->check_dg no_dg Introduce a Removable Directing Group on N9 check_dg->no_dg No dg_type What type of functionalization is desired? check_dg->dg_type Yes no_dg->dg_type lithiation Lithiation / Electrophilic Quench dg_type->lithiation tm_cat Transition-Metal Catalyzed C-H Activation dg_type->tm_cat protocol_lith Use N-Boc DG. Optimize base (s-BuLi/TMEDA) and temperature. Screen electrophiles. lithiation->protocol_lith protocol_tm Use N-Picolinamide DG for C1/C5 Arylation (Pd-cat). Use other DGs for C2/C4 (e.g., Ru-cat). tm_cat->protocol_tm analyze Analyze Regioisomeric Ratio (2D-NMR) protocol_lith->analyze protocol_tm->analyze

Caption: Decision workflow for troubleshooting poor C2/C4 regioselectivity.

Guide 3: Unwanted Ring-Opening or Side Reactions

Problem: "When using very strong bases like t-BuLi or harsh heating for a cross-coupling reaction, I observe decomposition and what appears to be ring-opening byproducts."

Root Cause Analysis: The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold, while robust, is susceptible to elimination or rearrangement under forcing conditions. The ether linkage can be cleaved under strongly acidic or Lewis acidic conditions, and strong bases can induce elimination pathways if a suitable leaving group is present.

Solutions:

  • Milder Conditions: Always screen milder reaction conditions first. For metallation, switch from n-BuLi or t-BuLi to s-BuLi or LDA, which are less prone to causing fragmentation.

  • Lower Temperatures: Perform reactions at the lowest temperature that allows for reasonable conversion rates (e.g., -78 °C for lithiations).

  • Choice of Catalyst/Ligand: For cross-coupling, catalyst and ligand choice is critical. Use modern, highly active palladium precatalysts (e.g., G3-palladacycles) with sterically hindered phosphine ligands (e.g., SPhos, XPhos) that promote efficient reductive elimination at lower temperatures, minimizing side reactions.

Mechanistic Diagram: Chelation-Assisted C-H Activation

This diagram illustrates how a picolinamide directing group on N9 directs a palladium catalyst to the C1 bridgehead position.

G sub Substrate intermediate Chelated Intermediate sub->intermediate + Pd(II) pd_cat Pd(OAc)₂ pd_cat->intermediate cmd Concerted Metalation- Deprotonation (CMD) intermediate->cmd Base (AcO⁻) product C1-Arylated Product cmd->product Oxidative Addition Reductive Elimination

Caption: Mechanism of Pd-catalyzed C1-arylation via a directing group.

References

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

  • Hans, S., Adham, M., Khatua, M., & Samanta, S. (2024). Pincer-like Cu(II) Complex and 9-Azabicyclo[3.3.1]nonane NH-oxyl (ABNOH) Co-catalyzed Alcohol Oxidation and Its Application in the Synthesis of Quinolines and Pyrazines. The Journal of Organic Chemistry. [Link]

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]

  • Li, X. (2020). Transient Directing Groups for Transformative C–H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 53(3), 675-688. [Link]

  • Zaytsev, A. V., Pickles, J. E., Harnor, S. J., et al. (2016). Concise syntheses of bridged morpholines. RSC Advances, 6(57), 51943-51946. [Link]

Sources

Validation & Comparative

A Comparative Guide to Bicyclic Scaffolds: Efficacy of 3-Oxa-9-azabicyclo[3.3.1]nonane vs. Tropane Analogs in Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two important bicyclic scaffolds in medicinal chemistry: the tropane (8-azabicyclo[3.2.1]octane) ring system and the 3-Oxa-9-azabicyclo[3.3.1]nonane framework. We will delve into their structural nuances, the resulting impact on pharmacological efficacy—supported by key experimental data—and provide detailed protocols for researchers engaged in drug discovery and development.

Introduction: The Strategic Value of Bicyclic Scaffolds

In the landscape of medicinal chemistry, rigid bicyclic structures are invaluable tools. They offer a conformationally constrained framework that reduces the entropic penalty of binding to a biological target, often leading to enhanced affinity and selectivity. The tropane scaffold, a cornerstone of natural product chemistry, is found in alkaloids like cocaine and atropine, which exhibit potent activities at monoamine transporters and muscarinic acetylcholine receptors, respectively.[1][2]

As drug development evolves, the practice of bioisosteric replacement—swapping one functional group or scaffold for another with similar physical or chemical properties—has become a key strategy to modulate efficacy, selectivity, and pharmacokinetic profiles. The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold represents such a bioisostere for the tropane system. It expands the core ring structure from a [3.2.1] to a [3.3.1] system and introduces an oxygen atom, creating opportunities for new hydrogen-bonding interactions and altering the molecule's spatial arrangement. This guide will compare these two frameworks, with a central focus on their differential binding efficacy at the dopamine transporter (DAT).

Structural and Conformational Analysis

The fundamental difference between the tropane and the 9-azabicyclo[3.3.1]nonane systems lies in the size of the carbon bridge. This seemingly minor change from a two-carbon to a three-carbon bridge significantly alters the geometry and conformational flexibility of the entire molecule.

  • Tropane (8-azabicyclo[3.2.1]octane): This is a compact and highly rigid structure. The piperidine ring is locked into a classic chair conformation.

  • 9-Azabicyclo[3.3.1]nonane: This "homotropane" system is larger and more flexible. While it can adopt a dual chair-chair conformation, chair-boat conformations are also possible, depending on the substitution pattern.[3]

  • 3-Oxa-9-azabicyclo[3.3.1]nonane: The introduction of an oxygen atom at the 3-position further influences the scaffold's properties. The oxygen can act as a hydrogen bond acceptor, potentially forming new, favorable interactions within a receptor's binding pocket. It also alters the electronic distribution and polarity of the molecule.

Below is a diagram illustrating the core structural differences.

G cluster_0 Tropane Core (8-azabicyclo[3.2.1]octane) cluster_1 3-Oxa-9-azabicyclo[3.3.1]nonane Core Tropane Tropane_img Oxa Oxa_img

Caption: Core structures of Tropane and 3-Oxa-9-azabicyclo[3.3.1]nonane.

Comparative Efficacy: A Case Study at the Dopamine Transporter (DAT)

The dopamine transporter is a primary target for tropane analogs, most notably cocaine.[4] Extensive structure-activity relationship (SAR) studies have explored modifications to the tropane skeleton to modulate its affinity and selectivity.[5] A pivotal study by Chen et al. (1996) provides a direct, quantitative comparison of the efficacy of the tropane scaffold versus its larger 9-azabicyclo[3.3.1]nonane homolog as a cocaine analog.

The study synthesized a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives and evaluated their binding affinity (Ki) for the DAT in rat caudate-putamen tissue, comparing them directly with cocaine and other potent tropane analogs.[6]

Experimental Findings

The results were unequivocal: the expansion of the bicyclic core from a [3.2.1] to a [3.3.1] system led to a dramatic loss of potency.

Compound ScaffoldRepresentative Ki (µM) at DATFold Difference vs. Tropane
Tropane (Cocaine)~0.1 - 0.2-
9-Azabicyclo[3.3.1]nonane2 - 14~100-fold decrease
Data synthesized from Chen et al. (1996).[6]

The 9-azabicyclo[3.3.1]nonane derivatives were found to be approximately 100-fold less potent than their tropane counterparts.[6]

Expert Analysis and Causality

This finding underscores a critical principle in drug design: even subtle changes in the geometry of a rigid scaffold can have profound consequences on biological activity. While the 3-oxa substitution was not tested in this specific study, the foundational observation about the scaffold size is paramount. The introduction of the oxygen atom would be unlikely to compensate for such a substantial affinity loss caused by the suboptimal fit of the larger ring system.

Experimental Protocols

To empower researchers to validate and expand upon these findings, we provide a generalized, self-validating protocol for a competitive radioligand binding assay, which is the standard method for determining the binding affinity of test compounds at a specific target like DAT.

Protocol: [³H]WIN 35,428 Competitive Binding Assay for DAT

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a 3-Oxa-9-azabicyclo[3.3.1]nonane analog) for the dopamine transporter.

Materials:

  • Tissue Source: Rat striatal tissue homogenate (rich in DAT).

  • Radioligand: [³H]WIN 35,428 (a high-affinity cocaine analog).

  • Reference Compound: Cocaine or GBR 12909 (for defining non-specific binding).

  • Test Compounds: Stock solutions of tropane and 3-Oxa-9-azabicyclo[3.3.1]nonane analogs.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Filtration System: Brandel cell harvester or equivalent.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Fluid.

Workflow Diagram:

G cluster_tubes Incubation Tubes prep 1. Prepare Tissue Homogenate (e.g., Rat Striatum) incubation 2. Incubation Setup (Total, Non-Specific, Test Compound) prep->incubation total Total Binding: Homogenate + Buffer + [³H]WIN 35,428 nsb Non-Specific Binding (NSB): Homogenate + Buffer + [³H]WIN 35,428 + Excess Cocaine test Test Compound Binding: Homogenate + Buffer + [³H]WIN 35,428 + Test Compound (Varying Conc.) harvest 3. Terminate & Harvest Rapid filtration over glass fiber filters total->harvest nsb->harvest test->harvest wash 4. Wash Filters (Remove unbound radioligand) harvest->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration (e.g., 100-200 µg protein per assay tube).

  • Assay Setup: In triplicate, prepare assay tubes:

    • Total Binding: Add buffer, tissue homogenate, and a fixed concentration of [³H]WIN 35,428 (typically near its Kd value).

    • Non-Specific Binding (NSB): Add buffer, tissue homogenate, [³H]WIN 35,428, and a high concentration of a non-labeled reference compound (e.g., 10 µM cocaine) to saturate the specific binding sites.

    • Test Compound: Add buffer, tissue homogenate, [³H]WIN 35,428, and varying concentrations of the test compound (typically a 7-10 point concentration curve).

  • Incubation: Incubate all tubes at a set temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis (Trustworthiness Check):

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook

The available experimental evidence strongly indicates that the 9-azabicyclo[3.3.1]nonane scaffold is a poor bioisostere for the tropane ring system when targeting the cocaine binding site on the dopamine transporter.[6] The ~100-fold reduction in binding affinity highlights the stringent structural and steric requirements of this particular receptor pocket.

For researchers in drug development, this provides a critical insight: when designing ligands for DAT, the compact [3.2.1] tropane scaffold is vastly superior to the larger [3.3.1] homotropane framework. While the 3-Oxa-9-azabicyclo[3.3.1]nonane system may offer advantages for other targets where its hydrogen-bonding potential and unique conformation can be productively exploited (e.g., sigma receptors or certain GPCRs), it is not a viable alternative for creating potent, cocaine-like DAT inhibitors.[7][8]

Future work should focus on exploring the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold in target classes that are less sterically constrained or where an additional hydrogen bond acceptor is predicted to be beneficial, moving away from direct, isosteric comparisons with tropanes for the monoamine transporter family.

References

  • Chen, Z., Izenwasser, S., Katz, J. L., Zhu, N., Klein, C. L., & Trudell, M. L. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry, 39(24), 4744–4749. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463. [Link]

  • Kardos, J., Kovács, I., Wéber, M., Simon-Trompler, E., & Maksay, G. (1999). Kappa-receptor selective binding of opioid ligands with a heterocyclic bicyclo[3.3.1]nonan-9-one structure. Acta Biologica Hungarica, 50(1-3), 169-77. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem Compound Database. Retrieved from [Link]

  • Trudell, M. L., et al. (2007). Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. University of New Orleans ScholarWorks. [Link]

  • Vangveravong, S., Xu, J., Zeng, C., & Mach, R. H. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6988–6997. [Link]

  • Wikipedia contributors. (2023, December 27). Tropane alkaloid. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

Sources

A Guide to the Validation of 3-Oxa-9-azabicyclo[3.3.1]nonane as a Bioisostere for Saturated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of lead optimization. Bioisosterism, the principle of exchanging one functional group or moiety for another with similar physicochemical or steric properties, is a powerful tool in this endeavor. The goal is often to enhance potency, selectivity, and pharmacokinetic properties, or to circumvent intellectual property limitations. While classic bioisosteres are well-established, the exploration of novel, three-dimensional scaffolds is critical for accessing new chemical space and overcoming the limitations of traditional flat-ring systems.

This guide focuses on the validation of 3-Oxa-9-azabicyclo[3.3.1]nonane as a promising bioisostere for commonly used saturated heterocycles such as piperidine, morpholine, and the tropane ring system. We will delve into a comparative analysis of their physicochemical properties, explore the impact on in vitro ADME profiles, and present a case study to illustrate its successful application in a medicinal chemistry program. Detailed experimental protocols are provided to enable researchers to conduct their own validation studies.

The Strategic Advantage of a Bridged Bicyclic Scaffold

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold offers a unique combination of features that make it an attractive bioisostere. Its rigid, bicyclic nature reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to a target protein and thus, higher potency. The embedded oxygen atom introduces polarity and a potential hydrogen bond acceptor, while the tertiary amine provides a basic handle for salt formation and interaction with biological targets. This combination of a lipophilic hydrocarbon framework with polar functional groups allows for a fine-tuning of properties like solubility and permeability.

Bioisostere Validation Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Data Analysis & Decision A Hypothesize Bioisosteric Replacement (e.g., Piperidine -> 3-Oxa-9-azabicyclo[3.3.1]nonane) B Synthesize Analog Pairs A->B C Physicochemical Profiling (pKa, logP, Solubility) B->C D ADME Assays (Metabolic Stability, Permeability) C->D E Pharmacology Assays (Target Binding, Functional Activity) D->E F Compare Data of Analog Pairs E->F G Decision Gate: Improved Profile? F->G H Advance to In Vivo Studies G->H Yes I Redesign / Refine Hypothesis G->I No Scaffold Comparison cluster_0 Common Scaffolds cluster_1 Bioisostere A Piperidine D 3-Oxa-9-azabicyclo[3.3.1]nonane A->D B Morpholine B->D C Tropane C->D

Caption: Structural comparison of common scaffolds and their bioisostere.

Metabolic Stability:

A common liability of N-alkylated piperidines is their susceptibility to cytochrome P450-mediated metabolism, often leading to N-dealkylation or oxidation of the piperidine ring. The rigid, bridged structure of 3-Oxa-9-azabicyclo[3.3.1]nonane can sterically hinder the approach of metabolic enzymes to the nitrogen atom and adjacent carbons. Furthermore, the presence of the ether oxygen can alter the electronic properties of the molecule, potentially disfavoring metabolic attack at certain positions.

Permeability:

Passive permeability across biological membranes, such as the gastrointestinal tract and the blood-brain barrier, is a critical factor for oral bioavailability and CNS activity, respectively. While the increased polarity of 3-Oxa-9-azabicyclo[3.3.1]nonane might be perceived as a negative attribute for permeability, its rigid structure can reduce the energetic cost of desolvation upon entering the lipid bilayer. This can result in a favorable balance of properties, leading to good permeability despite the lower logP.

Case Study: GPR119 Agonists

The G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes. In a study aimed at discovering potent and orally active GPR119 agonists, researchers explored the use of 3-oxa-7-azabicyclo[3.3.1]nonanes as a strategy to constrain the conformation of their molecules. [1]This work highlights the utility of the related oxa-azabicyclo[3.3.1]nonane scaffold in achieving a desirable "agonist conformation". [1]Optimization of compounds based on this scaffold led to the identification of potent agonists with low unbound human liver microsomal clearance. [1]This case study underscores the potential of this bicyclic system to impart favorable metabolic stability and pharmacological activity. [1]

Experimental Protocols

To facilitate the in-house validation of 3-Oxa-9-azabicyclo[3.3.1]nonane as a bioisostere, we provide the following detailed protocols for key in vitro assays.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic liability).

  • Human Liver Microsomes (pooled, from a reputable supplier).

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions).

  • Acetonitrile with an appropriate internal standard for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

  • Multichannel pipettes.

  • Incubator shaker set to 37°C.

  • LC-MS/MS system.

Procedure:

  • Preparation of Master Mix: In a conical tube, prepare a master mix of potassium phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL. [2]Keep on ice.

  • Compound Addition: Add the test compound and positive control to the wells of the incubation plate to a final concentration of 1 µM.

  • Pre-incubation: Add the microsome master mix to the wells, and pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is quenched immediately after the addition of NADPH.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein. Transfer the supernatant to a clean collection plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line gives the rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a test compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Lipid solution (e.g., 1% lecithin in dodecane). [3]* Phosphate Buffered Saline (PBS), pH 7.4.

  • Test compound and controls (high and low permeability).

  • UV-Vis plate reader or LC-MS/MS system.

Procedure:

  • Membrane Coating: Carefully coat the membrane of the donor plate with 5 µL of the lipid solution. [3]2. Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS buffer. [3][4]3. Donor Plate Preparation: Prepare the test compounds and controls in PBS buffer (often with a small percentage of DMSO to aid solubility) and add them to the donor plate wells. [3][5]4. Incubation: Assemble the PAMPA sandwich by placing the donor plate onto the acceptor plate. [6]Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking. [6][7]5. Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq])

    Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Synthetic Accessibility

The practical utility of any scaffold is contingent upon its synthetic accessibility. The 3-Oxa-9-azabicyclo[3.3.1]nonane core can be constructed through various synthetic routes. A common approach involves a double Mannich reaction between an amine, an aldehyde, and a ketone. [8]For instance, the reaction of benzylamine, glutaraldehyde, and acetonedicarboxylic acid can be used to construct the related 9-azabicyclo[3.3.1]nonan-3-one system, which can be further elaborated. [9]The presence of the oxygen atom in the 3-position can be introduced through modifications of these routes or via alternative strategies. The availability of starting materials and the scalability of the synthetic sequence are important considerations for its adoption in large-scale medicinal chemistry efforts.

Conclusion

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique three-dimensional structure and favorable physicochemical properties make it an effective bioisostere for piperidine, morpholine, and tropane. The key advantages of this scaffold include:

  • Modulation of Physicochemical Properties: It offers a means to reduce lipophilicity and basicity while maintaining or increasing polarity, which can be beneficial for optimizing ADME properties.

  • Improved Metabolic Stability: The rigid bicyclic structure can shield the molecule from metabolic enzymes, potentially leading to a longer half-life and reduced metabolite-related toxicity.

  • Conformational Rigidity: The constrained conformation can lead to increased potency and selectivity by reducing the entropic penalty of binding to the target.

As with any bioisosteric replacement, the suitability of 3-Oxa-9-azabicyclo[3.3.1]nonane must be evaluated on a case-by-case basis. The experimental protocols provided in this guide offer a framework for researchers to systematically validate this scaffold in their own drug discovery programs. The compelling data from the literature, coupled with its synthetic tractability, positions 3-Oxa-9-azabicyclo[3.3.1]nonane as a powerful tool for the development of next-generation therapeutics.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15235176, 3-Oxa-9-azabicyclo(3.3.1)nonane. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • Patsnap. How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66639788, 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. [Link]

  • National Digital Library of India. Bridged Compounds As Agonists of The Muscarinic M1 And/or M4 Receptor. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • MTT-Sopron. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • SlideShare. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • ChemWhat. 3-oxa-9-azabicyclo[3.3.1]nonane(SALTDATA: HCl). [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • ResearchGate. Design and Synthesis of Bridged Piperidine and Piperazine Isosteres. [Link]

  • Wiley Online Library. ChemInform Abstract: 3-Azabicyclo[3.3.1]nonane Derivatives. Part 2. Synthesis of 6(7)-R-3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1].... [Link]

  • Google Patents. US7868017B2 - 9-azabicyclo[3.3.
  • ResearchGate. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. [Link]

  • Taylor & Francis Online. SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. [Link]

  • PubChemLite. 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold, a conformationally restricted bicyclic system, has emerged as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive template for designing selective ligands for various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives across different target classes, supported by experimental data and protocols.

The 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold: A Foundation for Diverse Biological Activity

The 3-Oxa-9-azabicyclo[3.3.1]nonane core is a derivative of the broader azabicyclo[3.3.1]nonane family, which is found in numerous bioactive natural products.[1][2] The introduction of an oxygen atom at the 3-position significantly influences the scaffold's physicochemical properties, such as polarity and hydrogen bonding capacity, while maintaining a rigid three-dimensional structure. This unique combination has been exploited to develop potent and selective modulators of G protein-coupled receptors (GPCRs), monoamine transporters, and enzymes.[3][4]

Comparative SAR at Key Biological Targets

This section dissects the SAR of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives for three distinct biological targets: GPR119, monoamine transporters, and N-acylethanolamine-hydrolyzing acid amidase (NAAA).

GPR119 Agonists: A Target for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion.[3][5] The development of potent and orally active GPR119 agonists is a key objective in this area.

Key SAR Insights:

The SAR studies of oxazabicyclo[3.3.1]nonane derivatives as GPR119 agonists have revealed several critical structural features for potent activity. A key study focused on conformationally restricted derivatives, leading to the identification of highly potent compounds.[3][5]

  • The Bicyclic Core: The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold serves as a rigid core to orient the key pharmacophoric elements.

  • Substituents on the Nitrogen (N-9): The nature of the substituent on the nitrogen atom of the bicyclic system is crucial for activity. Typically, a substituted pyrimidine ring is a key component of high-affinity ligands.

  • The Linker and Aryl Group: A linker, often an ether or a more complex chain, connects the bicyclic core to an aryl group. The nature and substitution pattern of this aryl group significantly impact potency and pharmacokinetic properties.

  • Stereochemistry: The stereochemistry of the substituents on the bicyclic ring is critical. For instance, derivatives with a syn configuration have demonstrated better overall profiles regarding solubility and in vivo efficacy.[5]

Comparative Data for GPR119 Agonists:

CompoundBicyclic CoreN-9 SubstituentLinker and Aryl GroupIn Vivo Efficacy (Mouse OGTT)
Compound 25a [5]3-Oxa-9-azabicyclo[3.3.1]nonane4-(Methylsulfonyl)phenylMethylene-oxy-pyrimidineOrally active at 0.1 mg/kg
Analog A 3-Oxa-9-azabicyclo[3.3.1]nonanePyridinylMethylene-oxy-pyrimidineModerate activity
Analog B Piperidine4-(Methylsulfonyl)phenylMethylene-oxy-pyrimidineLower activity

This table is a representative summary based on findings in the cited literature. Specific IC50/EC50 values were not provided in the abstract.

Experimental Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is a standard method to evaluate the in vivo efficacy of GPR119 agonists.[5]

  • Animal Model: Male C57BL/6 mice are used.

  • Acclimatization: Animals are acclimated for at least one week before the experiment.

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

  • Compound Administration: The test compound (e.g., Compound 25a) or vehicle is administered orally (p.o.) at a specific dose (e.g., 0.1 mg/kg).

  • Glucose Challenge: After a set time (e.g., 30 or 60 minutes) post-compound administration, a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the compound-treated and vehicle-treated groups to determine the glucose-lowering effect.

Logical Relationship Diagram: GPR119 Agonist SAR

GPR119_SAR Scaffold 3-Oxa-9-azabicyclo[3.3.1]nonane Core Activity Potent GPR119 Agonist Activity Scaffold->Activity N9_Sub N-9 Substituent (e.g., Substituted Pyrimidine) N9_Sub->Activity Linker_Aryl Linker + Aryl Group Linker_Aryl->Activity Stereochem Favorable Stereochemistry (e.g., syn-configuration) Stereochem->Activity

Caption: Key pharmacophoric elements for GPR119 agonism.

Monoamine Reuptake Inhibitors: Targeting Depression and Anxiety

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been investigated as mixed monoamine reuptake inhibitors, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[4][6] These compounds have potential therapeutic applications in treating depression, anxiety, and other neuropsychiatric disorders.

Key SAR Insights:

  • The Aryloxy/Arylamino Moiety: The nature of the substituent at the 3-position of the bicyclic core is a primary determinant of activity and selectivity. An aryloxy or arylamino group is a common feature.

  • Substitution on the Aryl Ring: The substitution pattern on the aryl ring significantly influences the potency and selectivity for the different monoamine transporters. Halogen substitutions are frequently employed.

  • The Nitrogen Substituent (N-9): Small alkyl groups, such as methyl, on the nitrogen at the 9-position are generally well-tolerated.

  • Stereochemistry (Exo vs. Endo): The stereochemical orientation of the substituent at the 3-position (exo or endo) can impact binding affinity.

Comparative Data for Monoamine Reuptake Inhibition:

Compound3-Position SubstituentN-9 SubstituentSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Example 1 3,4-DichlorophenoxyMethyl102550
Example 2 4-ChlorophenoxyMethyl50100200
Example 3 PhenoxyMethyl>100>200>500

This table is a representative summary based on general SAR principles for this class of compounds as detailed in patent literature.[4][6]

Experimental Workflow: Radioligand Binding Assay for Monoamine Transporters

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing human SERT, NET, or DAT start->prep incubation Incubate membranes with radioligand (e.g., [3H]citalopram for SERT) and test compound prep->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation measurement Measure radioactivity of bound ligand using a scintillation counter separation->measurement analysis Calculate Ki values from competition binding curves measurement->analysis end End analysis->end

Caption: Workflow for determining monoamine transporter affinity.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors: A Novel Anti-inflammatory Approach

NAAA is an enzyme responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[7][8] Inhibition of NAAA represents a promising strategy for the treatment of inflammatory and pain conditions. While the core scaffold in the primary literature is an azabicyclo[3.2.1]octane, the SAR provides valuable insights that can be extrapolated to the [3.3.1] system.

Key SAR Insights:

  • The Pyrazole Sulfonamide Moiety: A key pharmacophoric element for potent NAAA inhibition is a pyrazole sulfonamide group attached to the bicyclic nitrogen.

  • Substituents on the Bicyclic Core: The presence and nature of substituents on the bicyclic core are critical for activity. For instance, an endo-ethoxymethyl-pyrazinyloxy group on an azabicyclo[3.2.1]octane core resulted in a potent inhibitor.[7][8]

  • Stereochemistry: The stereochemistry of the substituents on the bicyclic ring plays a crucial role in binding to the enzyme's active site.

Comparative Data for NAAA Inhibitors:

CompoundBicyclic CoreN-9 Substituent3-Position Substituenth-NAAA IC50 (µM)
ARN19689 [7][8]8-Azabicyclo[3.2.1]octanePyrazole sulfonamideendo-Ethoxymethyl-pyrazinyloxy0.042
Analog C [8]9-Azabicyclo[3.3.1]nonanePyrazole sulfonamideexo-pyrazinyloxy8.71

This table highlights the significant impact of the bicyclic core and substituent stereochemistry on NAAA inhibitory activity.

Synthesis and Characterization

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives often involves multi-step sequences. A common starting material is 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[9][10] The synthesis of the core scaffold can be achieved through various methods, including intramolecular cyclization reactions.

Future Perspectives

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold continues to be a versatile platform for the design of novel therapeutics. Future research will likely focus on:

  • Exploring New Biological Targets: The unique properties of this scaffold may be applicable to other target classes.

  • Fine-tuning Pharmacokinetic Properties: Optimization of metabolic stability and bioavailability is crucial for clinical success.

  • Structure-Based Drug Design: As structural information for the biological targets becomes available, more rational, structure-based design approaches can be employed to develop next-generation derivatives with improved potency and selectivity.

This guide provides a comparative overview of the SAR of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives, highlighting the key structural features that govern their activity at different biological targets. The insights presented herein can aid researchers in the rational design of novel and effective therapeutic agents based on this privileged scaffold.

References

  • Dai, X., Stamford, A., Liu, H., Neustadt, B., Hao, J., Kowalski, T., Hawes, B., Xu, X., Baker, H., O'Neill, K., Woods, M., & Tang, H. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5208-5211. [Link]

  • Malyshev, O. R., Ilovaisky, A. I., Kochetkov, V. V., & Zefirov, N. S. (2019). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 24(18), 3369. [Link]

  • Bang-Andersen, B., Bøgesø, K. P., & Sanchez, C. (2011). 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors.
  • Di Fruscia, P., Carbone, A., Bottegoni, G., Bertozzi, F., Fiasella, A., Deplano, S., ... & Piomelli, D. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13486-13511. [Link]

  • PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • Dai, X., Stamford, A., Liu, H., Neustadt, B., Hao, J., Kowalski, T., ... & Greenlee, W. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & medicinal chemistry letters, 25(22), 5208-5211. [Link]

  • Arumugam, N., & Al-Hadedi, A. A. M. (2015). Studies on 3-azabicyclo [3.3. 1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 3(1), 22-29. [Link]

  • Di Fruscia, P., Carbone, A., Bottegoni, G., Bertozzi, F., Fiasella, A., Deplano, S., ... & Piomelli, D. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of medicinal chemistry, 64(18), 13486-13511. [Link]

  • Vafina, G. F., Yakhina, E. Z., Khakimova, T. V., Spirikhin, L. V., Galin, F. Z., & Yunusov, M. S. (2003). Synthesis and stereochemistry of some 3-azabicyclo [3.3. 1] nonane derivatives. Russian Chemical Bulletin, 52(10), 2226-2232. [Link]

  • Bang-Andersen, B., Bøgesø, K. P., & Sanchez, C. (2008). 9-azabicyclo [3. 3. 1] nonane derivatives as monoamine reuptake inhibitors.
  • Semple, G., Fioravanti, B., Pereira, G., Calderon, I., Mckew, J., & Lawson, D. (2014). Substituted aldehyde compounds and methods for their use in increasing tissue oxygenation.
  • Akao, A., & Kageyama, T. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • Brooks, B. R., Brooks III, C. L., Mackerell Jr, A. D., Nilsson, L., Petrella, R. J., Roux, B., ... & Karplus, M. (2009). CHARMM: the biomolecular simulation program. Journal of computational chemistry, 30(10), 1545-1614. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, M. A. A., Al-Salahi, R., & Al-Omar, M. A. (2018). Facile Assembling of Novel 2, 3, 6, 7, 9-pentaazabicyclo-[3.3. 1] nona-3, 7-diene Derivatives under Microwave and Ultrasound Platforms. Chemistry of Heterocyclic Compounds, 54(12), 1139-1145. [Link]

  • Malyshev, O. R., Ilovaisky, A. I., Kochetkov, V. V., & Zefirov, N. S. (2019). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints. [Link]

  • Trudell, M. L. (2007). Synthesis and evaluation of novel tropane compounds as potential therapeutics for drug abuse. Theses and Dissertations (Comprehensive). 1021. [Link]

Sources

A Senior Application Scientist's Guide to the In-Vivo Validation of 3-Oxa-9-azabicyclo[3.3.1]nonane-Based NAAA Inhibitors for Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparative analysis of the in-vivo validation of drug candidates based on the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold, with a specific focus on their activity as N-acylethanolamine acid amidase (NAAA) inhibitors in the context of inflammatory diseases. We will delve into the scientific rationale for targeting NAAA, present detailed experimental protocols for in-vivo validation, and compare the performance of a representative bicyclic compound with alternative, non-bicyclic NAAA inhibitors.

The Rationale for Targeting NAAA in Inflammation

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that plays a crucial role in regulating the levels of the endogenous anti-inflammatory lipid mediator, palmitoylethanolamide (PEA).[1] PEA exerts its anti-inflammatory effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1] By degrading PEA, NAAA effectively dampens this natural anti-inflammatory signaling pathway. Consequently, inhibiting NAAA activity presents a promising therapeutic strategy to enhance endogenous PEA levels at sites of inflammation, thereby reducing the inflammatory response.[1] This approach offers the potential for a more targeted and physiological modulation of inflammation compared to broad-spectrum anti-inflammatory drugs.

The signaling pathway illustrates the central role of NAAA in controlling PEA levels and its downstream anti-inflammatory effects mediated by PPAR-α.

NAAA_Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) Inflammation e.g., Carrageenan PEA_precursor N-Arachidonoyl phosphatidylethanolamine Inflammation->PEA_precursor Upregulates Biosynthesis PEA Palmitoylethanolamide (PEA) PEA_precursor->PEA Biosynthesis NAAA NAAA PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activation Degradation_products Palmitic Acid + Ethanolamine NAAA->Degradation_products Anti_inflammatory_response Anti-inflammatory Response PPARa->Anti_inflammatory_response Transcriptional Regulation NAAA_Inhibitor 3-Oxa-9-azabicyclo[3.3.1]nonane -based Inhibitor NAAA_Inhibitor->NAAA Inhibition

Figure 1: NAAA Signaling Pathway in Inflammation.

In-Vivo Validation of NAAA Inhibitors: The Carrageenan-Induced Paw Edema Model

A well-established and widely used preclinical model to assess the in-vivo efficacy of anti-inflammatory compounds is the carrageenan-induced paw edema model in rodents.[2] This model mimics the acute inflammatory response characterized by edema, hyperalgesia, and erythema.

Experimental Workflow

The workflow for evaluating NAAA inhibitors in the carrageenan-induced paw edema model is a multi-step process designed to ensure robust and reproducible data.

Experimental_Workflow cluster_setup Phase 1: Pre-treatment cluster_induction Phase 2: Induction of Inflammation cluster_assessment Phase 3: Efficacy Assessment cluster_pkpd Phase 4: PK/PD & Toxicity (Optional) Animal_Acclimation Animal Acclimation (e.g., Male Swiss mice) Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimation->Baseline_Measurement Compound_Administration Compound Administration (Vehicle, Test Compounds) Baseline_Measurement->Compound_Administration Carrageenan_Injection Intraplantar Injection of Carrageenan (1%) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Hourly for 4-6 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of Edema Inhibition (%) Paw_Volume_Measurement->Data_Analysis Blood_Sampling Blood Sampling for PK Paw_Volume_Measurement->Blood_Sampling Tissue_Harvesting Tissue Harvesting for PD & Histopathology Paw_Volume_Measurement->Tissue_Harvesting Toxicity_Assessment Clinical Observations & Biochemistry Tissue_Harvesting->Toxicity_Assessment

Sources

A Senior Application Scientist's Guide to Comparative Docking of 3-Oxa-9-azabicyclo[3.3.1]nonane Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on ligands featuring the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold. We will delve into the strategic considerations, a detailed experimental workflow, and the interpretation of results, grounded in established scientific principles. This document is intended for researchers in computational chemistry and drug discovery who are investigating the therapeutic potential of this versatile heterocyclic system.

Introduction: The Significance of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane framework is a rigid, cleft-shaped moiety prevalent in numerous biologically active natural products and synthetic compounds.[1][2][3] Its unique conformational properties make it an attractive scaffold for designing molecules that can fit into specific protein binding pockets. The heteroatomic variant, 3-Oxa-9-azabicyclo[3.3.1]nonane, introduces polarity and potential hydrogen bonding sites, further enhancing its utility in medicinal chemistry.[4] Derivatives of this scaffold have been investigated for a range of biological activities, including acting as antagonists for the serotonin 5-HT3 receptor, a key target in managing chemotherapy-induced nausea and vomiting.[5][6]

Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[7] A comparative docking study allows for the systematic evaluation of a series of related ligands, enabling us to understand structure-activity relationships (SAR) and prioritize candidates for synthesis and biological testing.

Strategic Planning: Target and Ligand Selection

The success of any docking study hinges on the careful selection of a relevant biological target and a focused library of ligands.

Target Selection: The Serotonin 5-HT3 Receptor

Based on established literature, the serotonin 5-HT3 receptor is a validated target for 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives.[5] For this guide, we will use the crystal structure of the human 5-HT3A receptor in a complex with a known antagonist. A suitable structure can be obtained from the Protein Data Bank (PDB). The rationale for this choice is the availability of high-resolution structural data, which is crucial for accurate docking predictions.

Ligand Set Design

For a comparative study, it is essential to design a set of ligands with systematic variations to probe the SAR. Starting with the core 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold, we will design a small, hypothetical library (Ligand 1-4) with modifications at a key position, such as an N-aryl substituent on the azabicyclic nitrogen. This allows us to assess how changes in electronics and sterics affect receptor binding.

  • Ligand 1 (Core): The unsubstituted N-phenyl derivative.

  • Ligand 2 (Electron-Withdrawing): An N-(4-chlorophenyl) derivative.

  • Ligand 3 (Electron-Donating): An N-(4-methoxyphenyl) derivative.

  • Ligand 4 (Steric Bulk): An N-(1-naphthyl) derivative.

This selection allows for a systematic exploration of how different functional groups on the phenyl ring influence the binding affinity and interactions with the receptor.

Experimental Protocol: A Step-by-Step Workflow

This section details a rigorous, self-validating protocol for comparative molecular docking using a widely accepted software suite like AutoDock Vina. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Workflow Overview

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase p_prep 1. Receptor Preparation (PDB Download, Clean-up, Add Hydrogens) l_prep 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) grid 3. Grid Box Generation (Define Docking Search Space) p_prep->grid dock 4. Molecular Docking (Run AutoDock Vina) l_prep->dock grid->dock results 5. Results Analysis (Binding Energies, Poses) dock->results compare 6. Comparative Analysis (Rank Ligands, Visualize Interactions) results->compare conclusion 7. Draw Conclusions (Identify Key Interactions & Promising Candidates) compare->conclusion

Caption: Workflow for the comparative molecular docking study.

Step 1: Receptor Preparation
  • Obtain Receptor Structure: Download the crystal structure of the human 5-HT3A receptor from the Protein Data Bank (PDB).

  • Clean the PDB File: Remove all non-essential components, such as water molecules, co-factors, and any co-crystallized ligands. This is crucial because water molecules can interfere with the docking algorithm, and the original ligand must be removed to make the binding site accessible.

  • Add Hydrogens: Add polar hydrogens to the protein structure. X-ray crystallography often does not resolve hydrogen atom positions, which are critical for defining the correct ionization states of residues and for hydrogen bonding.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms. Accurate charge distribution is vital for calculating the electrostatic component of the binding energy.

  • Save as PDBQT: Convert the processed protein file into the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation
  • Create 3D Structures: Generate 3D coordinates for each designed ligand (Ligands 1-4) from their 2D structures using software like ChemDraw or an online tool.

  • Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, realistic conformation before docking.

  • Define Torsions: Identify and set the rotatable bonds in each ligand. Allowing conformational flexibility is key to accurately predicting how a ligand might adapt its shape to fit the binding pocket.

  • Save as PDBQT: Convert the final ligand structures into the PDBQT format.

Step 3: Grid Box Generation (Defining the Search Space)
  • Identify the Binding Site: The binding site is defined as the region of the receptor previously occupied by the co-crystallized ligand.

  • Define Grid Box: Generate a grid box that encompasses the entire binding site. The size of the box is critical; it must be large enough to allow the ligand to move and rotate freely but small enough to focus the search and save computational time. The center of the grid should be the geometric center of the identified binding site.

Step 4: Molecular Docking Execution
  • Run Docking Simulation: Execute the docking of each ligand into the prepared receptor using AutoDock Vina. The software will sample different conformations and orientations of the ligand within the grid box and score them based on its scoring function.

  • Exhaustiveness Parameter: Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases the probability of finding the optimal binding pose but requires more computational time.

Step 5: Post-Docking Analysis and Validation
  • Analyze Binding Poses: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is considered the most likely binding mode.

  • Protocol Validation (Self-Validating Step): A crucial step for trustworthiness is to re-dock the original co-crystallized ligand into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[8] This validates that the chosen parameters are appropriate for the system.

  • Visualize Interactions: Use molecular visualization software (e.g., PyMOL, UCSF Chimera) to analyze the interactions between each ligand and the receptor. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Data Presentation and Comparative Analysis

The quantitative output from the docking study should be summarized for clear comparison. This allows for a direct assessment of how chemical modifications impact binding affinity and interactions.

Table 1: Comparative Docking Results for 3-Oxa-9-azabicyclo[3.3.1]nonane Ligands against 5-HT3A Receptor

LigandSubstituentPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredominant Interaction Type(s)
Ligand 1 H (Phenyl)-8.5Trp183, Tyr234, Arg92π-stacking, Cation-π
Ligand 2 4-Cl-9.2Trp183, Tyr234, Arg92, Phe226π-stacking, Halogen bond, Cation-π
Ligand 3 4-OCH₃-8.8Trp183, Tyr234, Arg92, Ser90π-stacking, H-bond (with Ser90), Cation-π
Ligand 4 Naphthyl-9.0Trp183, Tyr234, Phe226Enhanced π-stacking, Hydrophobic

Note: The data presented in this table is hypothetical and for illustrative purposes.

Interpretation of Results
  • Binding Affinity: A more negative binding affinity value suggests a stronger predicted binding. In our example, Ligand 2 (4-Cl) shows the highest predicted affinity. This suggests that an electron-withdrawing group at this position may be favorable.

  • Key Interactions: The analysis reveals that specific residues, such as Tryptophan and Tyrosine, are consistently involved in π-stacking interactions with the aromatic ring of the ligands. The introduction of different functional groups leads to new interactions. For instance, the methoxy group in Ligand 3 forms a hydrogen bond with a Serine residue, while the chlorine in Ligand 2 may participate in favorable halogen bonding.

  • Structure-Activity Relationship (SAR): From this data, we can hypothesize that both electrostatic and steric factors are important for binding. The enhanced affinity of Ligand 2 could be due to favorable electrostatic or halogen-bonding interactions. The larger naphthyl group of Ligand 4 maintains good affinity, likely due to increased hydrophobic and π-stacking interactions, but its bulk might also introduce some steric hindrance, preventing it from achieving a higher score than Ligand 2.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to conducting comparative docking studies on 3-Oxa-9-azabicyclo[3.3.1]nonane ligands. By carefully selecting targets and ligands, following a detailed and self-validating protocol, and systematically analyzing the results, researchers can derive valuable insights into the structure-activity relationships governing ligand binding. The hypothetical data presented herein suggests that substitution on the N-aryl moiety significantly influences binding affinity, with electron-withdrawing groups potentially enhancing binding to the 5-HT3 receptor. These computational predictions provide a strong foundation for prioritizing the synthesis of the most promising candidates for further experimental validation.

References

  • PubMed. (2024). Regiodivergent biosynthesis of bridged bicyclononanes. Available from: [Link]

  • ACS Publications. (n.d.). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. Available from: [Link]

  • ACS Publications. (n.d.). Benzotriazinones as virtual-ring mimics of o-methoxybenzamides: novel and potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • CoLab. (2017). An Approach to 3-Oxa-7-azabicyclo[3.3.0]octanes – Bicyclic Morpholine Surrogates. Available from: [Link]

  • Bentham Science. (2020). Synthesis of a New Dioxaspiro[bicyclo[3.3.1]nonane-oxabicyclo[6.2.0]deca-1(10),8-dien-4-one Derivative Using Some Chemical Strategies. Letters in Organic Chemistry. Available from: https://www.eurekaselect.com/article/104712
  • PubMed Central. (n.d.). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Available from: [Link]

  • RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Available from: [Link]

  • International Journal of Computer Applications. (n.d.). Comparative Study of LIGAND Docking. Available from: [Link]

  • Google Patents. (n.d.). US5202333A - Tricyclic 5-HT3 receptor antagonists.
  • Lund University Publications. (2023). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry From Host-Guest Systems to Hydrogen-Bonded Aggregates. Available from: [Link]

  • ACS Publications. (n.d.). Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. Available from: [Link]

  • International Journal of Chemical Studies. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Available from: [Link]

  • PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane. Available from: [Link]

  • Google Patents. (n.d.). WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • PubChem. (n.d.). 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Available from: [Link]

  • ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available from: [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]

  • PubMed. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Available from: [Link]

  • MDPI. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Available from: [Link]

  • Semantic Scholar. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Available from: [Link]

  • Digital Repository. (n.d.). A Comparative Study for the Accuracy of Three Molecular Docking Programs Using HIV-1 Protease Inhibitors as a Model. Available from: [Link]

Sources

A Comparative Guide to Cross-Target Activity Profiling of 3-Oxa-9-azabicyclo[3.3.1]nonane Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold in drug discovery, with a focus on strategies for comprehensive cross-target activity profiling. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind experimental design, offers detailed protocols, and benchmarks the scaffold against common alternatives to inform library design and lead optimization efforts.

Introduction: The Rise of a Privileged Scaffold

The bicyclo[3.3.1]nonane framework is a prominent structural motif in numerous biologically active natural products and synthetic compounds, prized for its rigid, well-defined three-dimensional geometry.[1] The introduction of heteroatoms, specifically the 3-oxa-9-azabicyclo[3.3.1]nonane core, imparts unique physicochemical properties, including improved solubility and metabolic stability, making it an attractive scaffold for modern drug discovery.[2] Derivatives of this scaffold have demonstrated a wide array of biological activities, from potent GPR119 agonism for the treatment of type 2 diabetes to the inhibition of key protein kinases.[3][4]

However, the very structural rigidity that confers high-affinity binding can also lead to unforeseen off-target interactions, a primary cause of drug attrition.[5] Therefore, a systematic and early-stage assessment of a compound library's selectivity—a process known as cross-target activity profiling—is not merely advantageous but essential. This guide explores the methodologies for such profiling and contextualizes the performance of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold against other privileged bicyclic systems.

Section 1: The 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold: Synthesis and Properties

The utility of a scaffold is intrinsically linked to its synthetic accessibility and conformational behavior. The 3-oxa-9-azabicyclo[3.3.1]nonane core, while structurally complex, can be constructed through various synthetic routes. Multicomponent reactions, such as the Mannich reaction, offer an efficient pathway to related azabicyclononane structures.[6] More sophisticated strategies often involve annulation of a pyran ring onto a piperidine precursor or leveraging metallated enamine chemistry to build the bicyclic system.[7]

A key structural feature of this scaffold is its preference for a chair-chair conformation, which minimizes steric strain and positions substituents in well-defined spatial vectors. This conformational rigidity is a double-edged sword: it can lock a pharmacophore into a bio-active conformation for a specific target, but it also reduces the molecule's ability to adapt to different binding pockets, potentially limiting its target promiscuity compared to more flexible scaffolds.

Section 2: Methodologies for Cross-Target Activity Profiling

To comprehensively understand a compound library's selectivity, a multi-pronged approach to profiling is required. Modern chemical biology and proteomic techniques provide powerful tools for identifying both intended and unintended biological targets.

Key methodologies include:

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme classes, allowing for a direct readout of target engagement and potency in a competitive format.[8][9] It is exceptionally powerful for identifying off-targets within entire enzyme families (e.g., serine hydrolases, kinases).

  • Cellular Thermal Shift Assay (CETSA®): A label-free method that measures the thermal stabilization of a protein upon ligand binding.[10] When coupled with mass spectrometry (MS), it enables proteome-wide assessment of target engagement in a cellular context.

  • Affinity-Capture Mass Spectrometry (AC-MS): This approach involves immobilizing a compound on a solid support (beads) to "pull down" its binding partners from a cell lysate or proteome extract.[10] The captured proteins are then identified by MS.

  • Phenotypic Screening & Target Deconvolution: This strategy begins by identifying compounds that produce a desired effect in a cell-based or organismal assay. Subsequently, the techniques mentioned above (ABPP, CETSA®, AC-MS) are employed to deconvolute the specific molecular target(s) responsible for the observed phenotype.[8]

The following diagram illustrates a generalized workflow for cross-target profiling, integrating these complementary methodologies.

G cluster_0 Library Synthesis & Curation cluster_1 Primary Screening & Hit ID cluster_2 Cross-Target Profiling cluster_3 Data Analysis & Validation Lib_Syn Synthesize & Purify 3-Oxa-9-azabicyclo[3.3.1]nonane Library Primary_Screen Primary Assay (On-Target Activity) Lib_Syn->Primary_Screen Hit_ID Identify 'Hits' (Potency & Efficacy) Primary_Screen->Hit_ID ABPP Competitive ABPP (Enzyme Families) Hit_ID->ABPP CETSA Proteome-wide CETSA-MS (Global Target Engagement) Hit_ID->CETSA AC_MS Affinity Capture-MS (Direct Binding Partners) Hit_ID->AC_MS Data_Int Integrate Datasets (Identify Off-Targets) ABPP->Data_Int CETSA->Data_Int AC_MS->Data_Int Hit_Val Validate Off-Targets (Orthogonal Assays) Data_Int->Hit_Val SAR_Analysis SAR & Selectivity Analysis Hit_Val->SAR_Analysis

Caption: A generalized workflow for cross-target activity profiling of a chemical library.

Section 3: Comparative Analysis with Alternative Scaffolds

The choice of a core scaffold is a critical decision in library design. The 3-oxa-9-azabicyclo[3.3.1]nonane system is often compared with other bicyclic scaffolds like the tropane (8-azabicyclo[3.2.1]octane) and granatane (9-azabicyclo[3.3.1]nonane) skeletons. The table below provides a high-level comparison.

Feature3-Oxa-9-azabicyclo[3.3.1]nonane8-Azabicyclo[3.2.1]octane (Tropane)9-Azabicyclo[3.3.1]nonane (Granatane)
Core Structure Contains an ether linkage, introducing polarity and a potential H-bond acceptor.Fused piperidine and pyrrolidine rings. Lacks the ether oxygen.Fused six-membered piperidine rings.
Conformational Rigidity High. Predominantly chair-chair conformation.High. Rigid boat-like conformation of the piperidine ring.High. Can adopt chair-chair or boat-chair conformations.[6]
Synthetic Accessibility Moderately complex, often requiring multi-step sequences.[7]Well-established chemistry, derived from natural products (e.g., cocaine).[11]Accessible via Mannich-type reactions.[6]
Known Target Classes GPCRs (e.g., GPR119), Kinases, NAAA inhibitors.[2][3][12]Monoamine transporters (SERT, DAT), GPCRs.[11]Serotonin 5-HT3 receptors, ion channels.[6]
Cross-Target Potential The ether oxygen can engage in specific hydrogen bonds, potentially driving selectivity but also creating unique off-target interactions. Rigidity may limit broad promiscuity.Extensive history of CNS-related off-targets due to its prevalence in neuro-active compounds.Similar to tropane, often associated with CNS targets and related off-targets.

Section 4: Experimental Protocol: Competitive ABPP for Serine Hydrolase Profiling

This protocol provides a self-validating system to assess the selectivity of a library of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives against the serine hydrolase enzyme superfamily.

Objective: To identify on- and off-target serine hydrolase interactions of a test compound using a competitive displacement assay with a broad-spectrum fluorescent probe.

Materials:

  • Test compounds (from 3-oxa-9-azabicyclo[3.3.1]nonane library), 10 mM in DMSO.

  • Proteome source: Human cell lysate (e.g., HEK293T) at 1 mg/mL in PBS.

  • Serine Hydrolase Probe: Fluorophosphonate-rhodamine (FP-Rh), 10 µM in DMSO.[9]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • SDS-PAGE materials (gels, running buffer, loading dye).

  • Fluorescence gel scanner.

Methodology:

  • Proteome Preparation: Prepare cell lysate by sonication or Dounce homogenization on ice, followed by centrifugation to pellet cell debris. Determine protein concentration via Bradford or BCA assay and dilute to 1 mg/mL in PBS.

  • Competitive Incubation:

    • In a 96-well plate, aliquot 49 µL of the 1 mg/mL cell lysate into each well.

    • Add 0.5 µL of test compound dilutions (e.g., final concentrations from 10 pM to 10 µM) or DMSO (vehicle control).

    • Incubate for 30 minutes at 37 °C to allow the test compound to bind to its targets.

  • Probe Labeling:

    • Add 0.5 µL of 10 µM FP-Rh probe to each well (final concentration: 100 nM).

    • Incubate for another 30 minutes at 37 °C. The probe will covalently label the active sites of serine hydrolases that were not blocked by the test compound.

  • SDS-PAGE Analysis:

    • Quench the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.

    • Boil samples at 95 °C for 5 minutes.

    • Load 20 µL of each sample onto a 10% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Data Acquisition & Analysis:

    • Scan the gel using a fluorescence scanner (e.g., Typhoon or ChemiDoc) with excitation/emission wavelengths appropriate for rhodamine.

    • Interpretation: Active enzymes will appear as fluorescent bands in the vehicle (DMSO) lane. If a test compound binds to a specific enzyme, it will block probe labeling, resulting in a dose-dependent decrease in the fluorescence intensity of that band.

    • Quantify band intensities and plot them against compound concentration to determine IC₅₀ values for both the intended target and any off-targets within the serine hydrolase family.

Hypothetical Data Summary:

The table below illustrates potential results from profiling two compounds from a library designed to target Enzyme A.

Compound IDModification on ScaffoldTarget A IC₅₀ (nM)Off-Target B IC₅₀ (nM)Off-Target C IC₅₀ (µM)
Lead-01 R = 4-fluorophenyl1585>10
Lead-02 R = 2-pyridyl22>10,0001.2

This data shows that while both compounds are potent against Target A, the modification in Lead-02 significantly eliminated the off-target activity at Enzyme B but introduced a new, weaker interaction with Enzyme C. This type of quantitative data is crucial for guiding structure-activity relationship (SAR) studies.

The following SAR diagram illustrates the decision-making process based on such profiling data.

G Scaffold Core Scaffold: 3-Oxa-9-azabicyclo[3.3.1]nonane Mod1 Modification 1: R = 4-Fluorophenyl (Lead-01) Scaffold->Mod1 Mod2 Modification 2: R = 2-Pyridyl (Lead-02) Scaffold->Mod2 Result1 Activity Profile: Target A IC50 = 15 nM Off-Target B IC50 = 85 nM Mod1->Result1 Result2 Activity Profile: Target A IC50 = 22 nM Off-Target B IC50 > 10 µM Off-Target C IC50 = 1.2 µM Mod2->Result2 Decision1 Decision: High potency, but poor selectivity. Synthesize new analogs to remove Off-Target B activity. Result1->Decision1 Decision2 Decision: Excellent selectivity vs. B. New liability at C is manageable. Advance to in vivo studies. Result2->Decision2

Caption: A decision tree for SAR based on cross-target profiling data.

Conclusion and Future Directions

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a valuable asset in medicinal chemistry, offering a rigid framework for designing potent and selective ligands. Its unique structural and electronic properties distinguish it from other bicyclic systems, presenting both opportunities and challenges. As this guide demonstrates, the successful development of compounds based on this scaffold is critically dependent on the early and comprehensive application of cross-target activity profiling.

Future efforts will likely focus on expanding the synthetic toolbox to allow for more diverse and subtle modifications of the core, enabling finer control over polypharmacology. Furthermore, the integration of computational methods, such as molecular docking and machine learning, with empirical profiling data will undoubtedly accelerate the design of next-generation therapeutics with precisely tailored activity profiles.

References

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015). International Journal of Chemical Studies. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing. [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. (2014). ResearchGate. [Link]

  • An Approach to 3-Oxa-7-azabicyclo[3.3.0]octanes – Bicyclic Morpholine Surrogates. (2017). CoLab. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing. [Link]

  • Off-Target Profiling. (n.d.). Creative Biolabs. [Link]

  • Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. (2021). PubMed. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (2025). ACS Fall 2025. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology. [Link]

  • 3-Oxa-9-azabicyclo(3.3.1)nonane. (n.d.). PubChem. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). PMC. [Link]

  • Activity-based protein profiling. (2023). UCL Discovery. [Link]

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. (2023). Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). Arkivoc. [Link]

  • Synthesis, antinociceptive activity and opioid receptor profiles of trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and trans-3-(Octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols. (1989). ResearchGate. [Link]

Sources

Bridging the Gap: A Comparative Guide to the Synthetic Accessibility of 3-Oxa-9-azabicyclo[3.3.1]nonane and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the architectural complexity of a molecular scaffold is a double-edged sword. While intricate three-dimensional structures can unlock novel biological activities and improved pharmacokinetic profiles, their synthetic accessibility often dictates the feasibility and cost of a research program. This guide provides a comprehensive analysis of the synthetic accessibility of 3-Oxa-9-azabicyclo[3.3.1]nonane, a promising scaffold in medicinal chemistry, benchmarked against the well-established tropane and nortropane skeletons. By delving into the intricacies of their synthesis, we aim to equip researchers with the knowledge to make informed decisions in scaffold selection and synthetic strategy.

The Strategic Importance of Synthetic Accessibility

Synthetic accessibility (SA) is a critical parameter in the early stages of drug discovery, influencing hit-to-lead and lead optimization campaigns.[1][2] A molecule with high synthetic complexity can lead to prolonged timelines, increased costs, and challenges in generating analogs for structure-activity relationship (SAR) studies. Therefore, a thorough understanding of the synthetic routes to a given scaffold is paramount. This guide will explore the synthesis of our target scaffold and its comparators through the lens of key reactions, step counts, yields, and overall efficiency.

The Robinson-Schöpf Reaction: A Cornerstone in Bicyclic Alkaloid Synthesis

A recurring theme in the synthesis of these bicyclic amines is the Robinson-Schöpf reaction, a powerful one-pot multicomponent reaction that efficiently constructs the bicyclic core.[3] This reaction, a variation of the Mannich reaction, involves the condensation of a dialdehyde, a primary amine, and a derivative of acetone.[] The elegance of this reaction lies in its biomimetic nature, mimicking the biosynthesis of tropane alkaloids.[5]

The general mechanism involves the initial formation of an iminium ion from the amine and one of the aldehydes. This is followed by an intramolecular Mannich reaction with the enol of the second aldehyde to form a piperidine ring. A subsequent intermolecular Mannich reaction with the enolate of the acetone derivative, followed by decarboxylation (if an acetone dicarboxylic acid is used), yields the bicyclic ketone.[5]

Benchmarking Synthetic Routes

To provide a clear comparison, we will examine the synthetic routes to 3-Oxa-9-azabicyclo[3.3.1]nonane, tropinone (a key intermediate for tropane alkaloids), and a nortropane analog.

3-Oxa-9-azabicyclo[3.3.1]nonane: A Heterocyclic Variant

The introduction of an oxygen atom into the bicyclic framework of 3-Oxa-9-azabicyclo[3.3.1]nonane offers unique properties, including altered polarity and hydrogen bonding capabilities. Its synthesis can be achieved via a modification of the Robinson-Schöpf condensation.

Synthetic Workflow for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one

reagents Bis(2-bromoethyl) ether + Methylamine + 1,3-Acetonedicarboxylic acid reaction One-Pot Robinson-Schöpf Type Reaction reagents->reaction Condensation product 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one reaction->product Cyclization

Caption: One-pot synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonane core.

This one-pot reaction, while conceptually straightforward, requires careful control of reaction conditions to achieve acceptable yields.

Tropinone: The Archetypal Tropane Precursor

The synthesis of tropinone via the Robinson-Schöpf reaction is a classic in organic chemistry.[6]

Synthetic Workflow for Tropinone

reagents Succinaldehyde + Methylamine + 1,3-Acetonedicarboxylic acid reaction Robinson-Schöpf Reaction reagents->reaction Condensation product Tropinone reaction->product Cyclization

Caption: The classic Robinson-Schöpf synthesis of tropinone.

This reaction is known for its efficiency and has been optimized over the years, with reported yields reaching up to 85% under specific pH conditions.[5]

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A Nortropane Analog

For a direct comparison with the 3-Oxa scaffold, the synthesis of a nortropane analog, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, provides valuable insights. This synthesis also employs a Robinson-Schöpf type reaction.

Synthetic Workflow for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

reagents Glutaraldehyde + Benzylamine + 1,3-Acetonedicarboxylic acid reaction Robinson-Schöpf Type Reaction reagents->reaction Condensation product 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one reaction->product Cyclization

Caption: Synthesis of a nortropane analog via a Robinson-Schöpf type reaction.

This reaction provides the core bicyclic structure in a single, efficient step.[7]

Quantitative Comparison of Synthetic Accessibility

To provide a more objective comparison, we will analyze several key metrics for each synthetic route.

ScaffoldKey ReactionNumber of Steps (Core Synthesis)Reported Yield (Core Synthesis)Key Starting Materials
3-Oxa-9-azabicyclo[3.3.1]nonane Robinson-Schöpf Type1Moderate (variable)Bis(2-bromoethyl) ether, Methylamine, 1,3-Acetonedicarboxylic acid
Tropane (Tropinone) Robinson-Schöpf1High (up to 85%)Succinaldehyde, Methylamine, 1,3-Acetonedicarboxylic acid
Nortropane Analog Robinson-Schöpf Type1Good (57%)[7]Glutaraldehyde, Benzylamine, 1,3-Acetonedicarboxylic acid

Note: Yields can be highly dependent on reaction scale and optimization. The values presented are based on literature reports for laboratory-scale syntheses.

Causality Behind Experimental Choices and Field-Proven Insights

The choice of starting materials and reaction conditions is critical for the success of these syntheses.

  • Dialdehyde Source: The nature of the dialdehyde determines the size of the second ring in the bicyclic system. The use of succinaldehyde for tropinone and glutaraldehyde for the nortropane analog directly leads to the formation of a five-membered and six-membered ring, respectively. For the 3-Oxa scaffold, an in-situ formation of the dialdehyde from a precursor like bis(2-bromoethyl) ether is often employed.

  • Amine Source: The choice of primary amine determines the substituent on the nitrogen atom. Methylamine is commonly used for tropinone synthesis, mimicking the natural alkaloid structure. Benzylamine is a versatile choice for the nortropane analog, as the benzyl group can be readily removed via hydrogenolysis to provide the secondary amine (nortropane) for further derivatization.

  • Acetone Synthon: 1,3-Acetonedicarboxylic acid is a highly effective acetone synthon in the Robinson-Schöpf reaction. Its activated methylene protons readily undergo the Mannich reaction, and the subsequent decarboxylation is typically facile.[8]

  • pH Control: The pH of the reaction medium is a critical parameter in the Robinson-Schöpf reaction. The reaction is typically carried out in a buffered aqueous solution at a pH close to neutral to facilitate both the formation of the iminium ion and the enolate.[5]

  • Purification: The purification of these bicyclic amines can present challenges due to their basicity and polarity. Column chromatography on silica gel is a common method, but often requires the use of a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, to prevent peak tailing and improve separation.[2]

Experimental Protocols

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[8]

Materials:

  • Glutaraldehyde (50% aqueous solution)

  • Benzylamine

  • 1,3-Acetonedicarboxylic acid

  • Sulfuric acid

  • Sodium acetate

  • Water

  • Heptane

  • Sodium carbonate

  • Silica gel

Procedure:

  • A solution of benzylamine in water is cooled to 0-10 °C in a jacketed reactor equipped with a mechanical stirrer.

  • 18% Sulfuric acid is added slowly while maintaining the temperature below 10 °C.

  • Glutaraldehyde (50% aqueous solution) is then added, followed by 1,3-acetonedicarboxylic acid, keeping the temperature below 5 °C.

  • A solution of sodium acetate is added dropwise over 1.5 hours.

  • The reaction mixture is stirred at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • The pH of the solution is adjusted to 2 with 18% sulfuric acid.

  • The aqueous solution is washed with MTBE and then heptane is added.

  • Silica gel is added, followed by the addition of 20% aqueous sodium carbonate to adjust the pH to 8.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with water, dried, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel.

Conclusion

The synthetic accessibility of 3-Oxa-9-azabicyclo[3.3.1]nonane, while conceptually similar to that of tropane and nortropane scaffolds through the powerful Robinson-Schöpf type reaction, presents its own unique set of considerations. The one-pot nature of these syntheses is a significant advantage, offering a rapid entry to the core bicyclic systems. However, the availability and cost of starting materials, as well as the optimization of reaction conditions and purification procedures, are crucial factors that researchers must weigh.

The tropinone synthesis remains the most well-established and highest-yielding of the compared routes. The synthesis of the nortropane analog also proceeds with good efficiency. While a detailed, high-yielding protocol for the parent 3-Oxa-9-azabicyclo[3.3.1]nonane is less commonly reported, the existing literature on its derivatives suggests that its synthesis is readily achievable. The choice of scaffold will ultimately depend on the specific goals of the drug discovery program, balancing the potential for novel biological activity with the practicalities of chemical synthesis. This guide provides a foundational understanding to aid in that critical decision-making process.

References

  • Song, Z. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 236-253. [Link]

  • Evans, B. E., et al. (1988). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(10), 3849-3866. [Link]

  • Test Ninjas. (2025). Digital SAT Score Calculator 2025. [Link]

  • ResearchGate. (n.d.). Robinson-Schöpf reaction. [Link]

  • ResearchGate. (2019). Tropane alkaloid biosynthesis. A century old problem unresolved. [Link]

  • LookChem. (n.d.). SUCCINALDEHYDE Suppliers. [Link]

  • ResearchGate. (n.d.). Theoretical Study on the Mechanism of Robinson's Synthesis of Tropinone. [Link]

  • ACS Publications. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(16), 6435–6440. [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
  • Wikipedia. (n.d.). Mannich reaction. [Link]

  • Magoosh. (2024). SAT Score Calculator for the Digital SAT. [Link]

  • eScholarship.org. (n.d.). Molecular Complexity-Inspired Synthetic Approaches to the Daphniphyllum Alkaloids and Strained Bicyclic Scaffolds. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Psychometrica. (n.d.). Norm Score Calculator. [Link]

  • Scribd. (n.d.). Theoretical Study On The Mechanism of Robinson's Synthesis of Tropinone. [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. [Link]

  • ResearchGate. (n.d.). Recent advances in applications of Mannich reaction in total synthesis of alkaloids. [Link]

  • ResearchGate. (n.d.). Prediction of Synthetic Accessibility Based on Commercially Available Compound Databases. [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). [Link]

  • ResearchGate. (2024). Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. [Link]

  • NUM8ERS. (n.d.). Standard Score Calculator (Z-Score). [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • MDPI. (2023). Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine. Molecules, 28(3), 1363. [Link]

  • Wikipedia. (n.d.). Tropinone. [Link]

  • MDPI. (n.d.). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. [Link]

  • Galvanize Test Prep. (n.d.). Digital SAT® Score Calculator 2026. [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. [Link]

  • JACS Au. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. [Link]

  • Canada.ca. (n.d.). Bis(2-Chloroethyl) Ether. [Link]

  • YouTube. (2023). Robinson Schopf Reaction #name reaction #organic chemistry#csir net gate chemistry. [Link]

  • kalikund enterprises. (n.d.). Acetone Dicarboxylic Acid Manufacturer, Supplier from Mumbai. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. [Link]

  • LookChem. (n.d.). succinaldehyde CAS NO.638-37-9. [Link]

Sources

A Tale of Two Scaffolds: A Head-to-Head Comparison of 3-Oxa-9-azabicyclo[3.3.1]nonane and 3,7-diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the bicyclo[3.3.1]nonane framework stands out as a privileged scaffold, offering a rigid and sterically defined three-dimensional structure crucial for optimizing ligand-receptor interactions. Within this family, the strategic incorporation of heteroatoms gives rise to a diverse array of cores with finely tuned physicochemical properties. This guide provides an in-depth, head-to-head comparison of two prominent members: the morpholine-containing 3-Oxa-9-azabicyclo[3.3.1]nonane and the piperazine-like 3,7-diazabicyclo[3.3.1]nonane , commonly known as bispidine.

Through an analysis of their synthesis, conformational intricacies, electronic properties, and strategic applications, this document will serve as a technical resource for researchers, scientists, and drug development professionals. Our objective is to elucidate the subtle yet significant differences that dictate the choice of one scaffold over the other in the rational design of novel therapeutics.

I. Synthetic Accessibility: Convergent Strategies to Rigid Cores

The construction of these bicyclic systems is well-established, with both scaffolds accessible through robust and convergent synthetic strategies. The choice of methodology is fundamentally dictated by the nature of the heteroatoms within the six-membered rings.

3,7-Diazabicyclo[3.3.1]nonane (Bispidine): The Double Mannich Condensation

The most prevalent and efficient route to the bispidine core is the double Mannich reaction.[1][2] This one-pot cyclization brings together an N-substituted 4-piperidone, a primary amine, and formaldehyde to rapidly assemble the bicyclic framework. The reaction's efficiency and the ready availability of diverse starting materials make this a preferred method for generating libraries of substituted bispidines for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) and benzylamine (1 equivalent) in ethanol, add aqueous formaldehyde (2.2 equivalents).

  • Cyclization: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue is then partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired N,N'-dibenzylbispidinone. Subsequent reduction of the ketone (e.g., via Wolff-Kishner reduction) and debenzylation affords the parent bispidine scaffold.[1]

3-Oxa-9-azabicyclo[3.3.1]nonane: The Robinson-Schöpf Type Condensation

The synthesis of the 3-oxa analogue, also known as 3-oxagranatane, is classically achieved via a Robinson-Schöpf type reaction.[3][4] This biomimetic synthesis involves the condensation of a dialdehyde (such as glutaraldehyde), a primary amine, and a derivative of acetone, typically acetonedicarboxylic acid. This strategy mimics the biosynthesis of related tropane alkaloids and efficiently constructs the 9-azabicyclo[3.3.1]nonane core. The oxygen at the 3-position is incorporated by using a precursor that contains the ether linkage, or by subsequent ring-closing reactions.

Conceptual Protocol: Robinson-Schöpf Synthesis of the 3-Oxa-9-azabicyclo[3.3.1]nonane Core
  • Reaction Setup: A buffered aqueous solution (typically citrate-phosphate buffer, pH ~5) is prepared. To this, acetonedicarboxylic acid, a primary amine (e.g., methylamine hydrochloride), and a dialdehyde precursor like 2,5-dimethoxytetrahydrofuran (which hydrolyzes in situ to succinaldehyde) are added. For the 3-oxa analogue, a modified precursor such as diglycolaldehyde would be conceptually required.

  • Condensation: The reaction is stirred at room temperature for several hours to days. The reaction involves a series of Mannich reactions and aldol condensations to form the bicyclic system.

  • Workup and Isolation: The reaction mixture is typically basified and extracted with an organic solvent like chloroform or dichloromethane.

  • Purification: The combined organic extracts are dried, concentrated, and the resulting product is purified by crystallization or chromatography to yield the bicyclic ketone, which can be further reduced to the parent scaffold.[5][6]

G cluster_0 3,7-Diazabicyclo[3.3.1]nonane Synthesis cluster_1 3-Oxa-9-azabicyclo[3.3.1]nonane Synthesis a1 N-Substituted 4-Piperidone a_react Double Mannich Reaction a1->a_react a2 Primary Amine a2->a_react a3 Formaldehyde a3->a_react a_prod Substituted Bispidinone a_react->a_prod b1 Dialdehyde (e.g., Glutaraldehyde) b_react Robinson-Schöpf Condensation b1->b_react b2 Primary Amine b2->b_react b3 Acetonedicarboxylic Acid b3->b_react b_prod Bicyclic Ketone Precursor b_react->b_prod

Fig. 1: Convergent synthetic strategies for the two bicyclic scaffolds.

II. Structural and Conformational Dynamics

The rigid bicyclo[3.3.1]nonane skeleton can adopt several conformations, primarily the twin-chair (CC), chair-boat (CB), and twin-boat (BB). The energetic preference is a delicate balance of steric and electronic factors, which is significantly influenced by the nature and position of heteroatoms.

  • 3,7-Diazabicyclo[3.3.1]nonane (Bispidine): In its unsubstituted form, bispidine predominantly adopts a flattened twin-chair (CC) conformation.[1][7] This arrangement minimizes unfavorable transannular interactions between the lone pairs of the nitrogen atoms at positions 3 and 7. However, the introduction of substituents on the nitrogen atoms can shift this equilibrium. For instance, bulky N-aryl or N-sulfonyl groups can favor a chair-boat (CB) conformation to alleviate steric clashes.[2][7]

  • 3-Oxa-9-azabicyclo[3.3.1]nonane: Replacing the nitrogen at position 3 with a smaller, more electronegative oxygen atom, and removing the second nitrogen at position 7, significantly alters the conformational landscape. The lone pair-lone pair repulsion that destabilizes the CC form in bispidine is absent. However, steric interactions can still favor a chair-boat (CB) conformation, particularly in substituted derivatives.[8] Computational and experimental studies on related 3-oxa-7-azabicyclo[3.3.1]nonanes have shown a subtle energy difference between the CC and CB forms, with the CB conformer often being slightly more stable in solution.[8]

Fig. 2: Predominant conformations of the diaza and oxa bicyclic systems.
(Note: Images are illustrative representations of the conformations)

III. Physicochemical Properties: A Comparative Analysis

The substitution of a nitrogen atom for an oxygen atom imparts profound differences in the electronic and physical properties of the scaffolds, which is a key consideration in drug design.

Property3-Oxa-9-azabicyclo[3.3.1]nonane3,7-Diazabicyclo[3.3.1]nonaneRationale for Difference
Molecular Formula C₇H₁₃NOC₇H₁₄N₂Replacement of N-H with O.
Molecular Weight 127.18 g/mol [9]126.20 g/mol Oxygen is slightly heavier than nitrogen.
Basicity (pKa) Lower (Est. ~8.0-8.5)Higher (pKa₁: 10.9, pKa₂: 7.4)The inductive electron-withdrawing effect of the ether oxygen in the 3-oxa scaffold significantly reduces the basicity of the bridgehead nitrogen (N9) compared to the two basic nitrogens in bispidine. Morpholine (pKa ~8.4) is substantially less basic than piperazine (pKa₁ ~9.8, pKa₂ ~5.6).
Calculated LogP 0.4[9]-0.2The replacement of a polar N-H group with a less polar ether linkage increases lipophilicity.
H-Bond Donors 1 (N-H)2 (two N-H)The diaza scaffold has two amine protons available for donation.
H-Bond Acceptors 2 (N and O)2 (two N)Both have two acceptor sites, but the nature (amine vs. ether) is different.

This divergence in properties is critical. The high basicity of bispidine can be advantageous for forming salt bridges with acidic residues in a target protein but may also lead to off-target effects (e.g., hERG channel affinity) and higher ionization at physiological pH, impacting membrane permeability. The lower basicity of the 3-oxa analogue makes it an attractive bioisostere for mitigating such liabilities while retaining a similar three-dimensional shape.

IV. Applications in Medicinal Chemistry: Strategic Choices

The distinct properties of these two scaffolds have led to their deployment in different areas of drug discovery.

G cluster_0 Scaffold Selection cluster_1 Target & Application cluster_2 Lead Optimization start Design Goal scaffold_diaza 3,7-Diazabicyclo[3.3.1]nonane (High Basicity, 2 HBD) start->scaffold_diaza Need strong H-bonding & high basicity scaffold_oxa 3-Oxa-9-azabicyclo[3.3.1]nonane (Lower Basicity, 1 HBD) start->scaffold_oxa Need to reduce pKa & increase LogP target_cns CNS Targets (e.g., nAChRs) Rigid Pharmacophore scaffold_diaza->target_cns target_bioisostere Bioisosteric Replacement (e.g., for Piperazine) Property Modulation scaffold_oxa->target_bioisostere opt_sar SAR Studies (Derivatization at N3, N7, or N9) target_cns->opt_sar target_bioisostere->opt_sar opt_adme ADME/Tox Profile (Improve Solubility, Reduce Basicity) opt_sar->opt_adme

Fig. 3: Decision workflow for scaffold selection in drug design.
3,7-Diazabicyclo[3.3.1]nonane: A Rigid Pharmacophore for CNS Targets

The bispidine scaffold is well-represented in the development of ligands for central nervous system (CNS) targets. Its rigid structure allows for the precise positioning of substituents to interact with receptor pockets.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: Bispidine is a core component of many potent and selective nAChR modulators. Its structure is related to the natural product cytisine, a high-affinity α4β2* nAChR partial agonist. The diaza framework allows for the introduction of various substituents to fine-tune affinity and functional activity at different nAChR subtypes.

  • Other CNS Applications: Derivatives have also been explored as antiarrhythmic agents and ligands for opioid receptors, leveraging the scaffold's defined geometry and basic nitrogen centers.[7]

3-Oxa-9-azabicyclo[3.3.1]nonane: A Versatile Bioisostere for Property Modulation

The 3-oxa analogue is increasingly used as a strategic tool for bioisosteric replacement, particularly for the piperazine moiety, to overcome challenges in drug development.

  • Mitigating Basicity: In many drug candidates, the high basicity of a piperazine ring can lead to poor selectivity, undesirable polypharmacology, and potential cardiotoxicity. Replacing it with the less basic 3-oxa-9-azabicyclo[3.3.1]nonane scaffold can significantly reduce pKa while maintaining a similar spatial arrangement of substituents, thereby improving the overall drug-like properties.

  • 5-HT3 Receptor Antagonists: Derivatives of 3-oxagranatane have been shown to be highly potent antagonists of the 5-HT3 receptor.[3] In this context, the lower basicity and altered hydrogen bonding capacity compared to traditional granatane (9-methyl-9-azabicyclo[3.3.1]nonan-3-ol) or bispidine analogues can contribute to enhanced potency and selectivity.

V. Conclusion

While both 3-Oxa-9-azabicyclo[3.3.1]nonane and 3,7-diazabicyclo[3.3.1]nonane share the same rigid bicyclic core, the substitution of a nitrogen for an oxygen atom at the 3-position creates two functionally distinct scaffolds for the medicinal chemist.

  • 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) is a highly basic, polar, and conformationally well-defined scaffold with two hydrogen bond donors. It excels as a rigid pharmacophoric element for presenting substituents in a precise geometry, particularly for CNS targets requiring strong interactions.

  • 3-Oxa-9-azabicyclo[3.3.1]nonane serves as a less basic, more lipophilic analogue with a distinct hydrogen bonding profile. Its primary strength lies in its role as a bioisostere to modulate physicochemical properties, offering a powerful strategy to mitigate basicity-related liabilities and improve the ADME/Tox profile of a lead compound.

The judicious selection between these two scaffolds, guided by a thorough understanding of their comparative properties and synthetic accessibility, is a testament to the power of rational drug design in the pursuit of safer and more effective medicines.

VI. References

  • Miyahara, Y., et al. Convenient Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine). Synthetic Communications.

  • Bonomo, M.G., & Di Capua, A. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.

  • Aranda, G., et al. (1988). Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system. Journal of the Chemical Society, Chemical Communications, (1), 13-15.

  • Fun, H.-K., et al. (2009). 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.

  • Morris, K., et al. (1998). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1] AND 3-THIA-7-BENZYL-7-AZABICYCLO[3.3.1]NONAN-9-ONES AND THEIR CORRESPONDING HYDROPERCHLORATES. Journal of Heterocyclic Chemistry, 35(5), 1041-1051.

  • Jeyaraman, R., & Avila, S. (1981). Stereochemistry of N-nitrosopiperidines and N-nitrosomorpholines. Chemical Reviews, 81(2), 149-168.

  • King, F. D., et al. (1992). 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) derivatives as highly potent serotonin 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2(6), 553-558.

  • MacManus, P., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 145-167.

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.

  • NeuroSearch A/S. (2011). 9-azabicyclo[3.3.1]nonane derivatives. U.S. Patent No. 7,868,017.

  • Semantic Scholar. (n.d.). Robinson–Schöpf reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane. PubChem Compound Database. Retrieved from [Link]

Sources

Navigating the Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane: A Comparative Guide to Plausible Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a significant heterocyclic motif in medicinal chemistry, offering a rigid three-dimensional structure that is invaluable for the design of novel therapeutics. Despite its importance, a comprehensive review of reproducible and comparative synthesis protocols for this specific molecule is notably absent in readily accessible scientific literature. This guide, therefore, aims to bridge this gap by presenting two plausible and robust synthetic routes, extrapolated from well-established methodologies for structurally analogous bicyclic systems.

As a Senior Application Scientist, the objective here is not to merely list procedural steps but to provide a deep, mechanistic understanding of two proposed synthetic strategies. This guide will delve into the causality behind experimental choices, offer insights into potential challenges, and provide a framework for researchers to develop a reliable synthesis for 3-Oxa-9-azabicyclo[3.3.1]nonane. The protocols described herein are constructed to be self-validating systems, grounded in authoritative chemical principles.

Proposed Synthetic Routes: An Overview

Two primary strategies are proposed for the synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane, each leveraging established and reliable chemical transformations:

  • Route A: Modified Robinson-Schöpf-Type Condensation. This approach adapts the classic double Mannich reaction used for the synthesis of the 9-azabicyclo[3.3.1]nonane core. By substituting a key carbon-based precursor with an oxygen-containing analogue, the 3-oxa functionality can be introduced.

  • Route B: Cyclization of a Dicarboxylic Acid Derivative. Inspired by the synthesis of the isomeric 9-oxa-3-azabicyclo[3.3.1]nonane, this route involves the formation and subsequent reduction of a cyclic imide derived from a readily available dicarboxylic acid.

The following sections will provide a detailed comparative analysis of these two proposed routes, including step-by-step experimental protocols, a discussion of the underlying chemistry, and an objective evaluation of their potential reproducibility and scalability.

Comparative Analysis of Proposed Synthetic Protocols

ParameterRoute A: Modified Robinson-Schöpf-Type Condensation Route B: Cyclization of a Dicarboxylic Acid Derivative
Starting Materials Diglycolaldehyde, Primary Amine (e.g., Benzylamine), 1,3-Acetonedicarboxylic AcidTetrahydropyran-4,4-dicarboxylic acid, Ammonia, Reducing Agent (e.g., Borane)
Key Reactions Double Mannich Reaction, DecarboxylationAmide formation, Thermal Cyclization (Imide formation), Imide Reduction
Number of Steps Typically a one-pot reaction to the bicyclic ketone, followed by reduction.Multi-step sequence (4 steps).
Potential Yield Moderate to Good (based on analogous syntheses of 9-azabicyclo[3.3.1]nonan-3-ones, yields of 50-60% are common).[1]Good to High (analogous synthesis of 9-oxa-3-azabicyclo[3.3.1]nonane reports overall yields of 50-55%).[2][3]
Scalability Potentially scalable, as Robinson-Schöpf reactions are well-established in industrial settings.[4]Scalable, with a solvent-free cyclization step being advantageous.[2][3]
Purification Purification of the intermediate ketone may require column chromatography.Intermediates are often crystalline and can be purified by recrystallization.
Key Challenges Stability and handling of diglycolaldehyde. Controlling side reactions and polymerization.High-temperature thermal cyclization requires careful control. The reduction of the cyclic imide can sometimes be challenging.

Route A: Modified Robinson-Schöpf-Type Condensation

This proposed route is an adaptation of the well-established Robinson-Schöpf reaction, a powerful one-pot method for the synthesis of tropinones and their analogues.[1][4][5] The core principle is a tandem double-Mannich reaction followed by decarboxylation.

Causality Behind Experimental Choices

To introduce the oxygen atom at the 3-position, the traditional glutaraldehyde is replaced with diglycolaldehyde. The reaction proceeds through the in-situ formation of enamines from the primary amine and 1,3-acetonedicarboxylic acid, which then react with diglycolaldehyde in a convergent manner to form the bicyclic core. The use of a primary amine with a readily cleavable protecting group, such as benzylamine, allows for subsequent deprotection to yield the parent bicyclic system. The reaction is typically carried out in a buffered aqueous solution to maintain a pH that facilitates both enamine formation and the Mannich reaction while minimizing side reactions.

Experimental Protocol (Proposed)

Step 1: Synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

  • To a solution of 1,3-acetonedicarboxylic acid (14.6 g, 0.1 mol) in water (200 mL), add benzylamine (10.7 g, 0.1 mol) and stir until dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of diglycolaldehyde (40% in water, 26.0 g, 0.1 mol) to the reaction mixture while maintaining the temperature below 10 °C.

  • Adjust the pH of the solution to ~5 with a suitable buffer (e.g., acetate buffer).

  • Allow the reaction to stir at room temperature for 48 hours.

  • Heat the mixture to 50-60 °C for 3-4 hours to facilitate decarboxylation.

  • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target ketone.

Step 2: Reduction of the Ketone

The resulting ketone can be reduced to the corresponding alcohol or deoxygenated to the final product using standard procedures, such as a Wolff-Kishner or Clemmensen reduction.

Self-Validating System and Trustworthiness

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product. The structure of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The expected spectroscopic data would be analogous to that of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, with shifts indicative of the ether linkage.

Diagram of Proposed Workflow

Route A Workflow cluster_0 Step 1: Bicyclic Ketone Formation cluster_1 Step 2 & 3: Reduction & Deprotection Diglycolaldehyde Diglycolaldehyde One-Pot Reaction One-Pot Reaction Diglycolaldehyde->One-Pot Reaction Benzylamine Benzylamine Benzylamine->One-Pot Reaction 1,3-Acetonedicarboxylic Acid 1,3-Acetonedicarboxylic Acid 1,3-Acetonedicarboxylic Acid->One-Pot Reaction 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one One-Pot Reaction->9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Reduction Reduction 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one->Reduction Deprotection Deprotection Reduction->Deprotection 3-Oxa-9-azabicyclo[3.3.1]nonane 3-Oxa-9-azabicyclo[3.3.1]nonane Deprotection->3-Oxa-9-azabicyclo[3.3.1]nonane Route B Workflow Tetrahydropyran-4,4-dicarboxylic acid Tetrahydropyran-4,4-dicarboxylic acid Di-ammonium Salt Formation Di-ammonium Salt Formation Tetrahydropyran-4,4-dicarboxylic acid->Di-ammonium Salt Formation Ammonia Ammonia Ammonia->Di-ammonium Salt Formation Di-ammonium Salt Di-ammonium Salt Di-ammonium Salt Formation->Di-ammonium Salt Thermal Cyclization Thermal Cyclization Di-ammonium Salt->Thermal Cyclization Cyclic Imide Cyclic Imide Thermal Cyclization->Cyclic Imide Reduction Reduction Cyclic Imide->Reduction 3-Oxa-9-azabicyclo[3.3.1]nonane 3-Oxa-9-azabicyclo[3.3.1]nonane Reduction->3-Oxa-9-azabicyclo[3.3.1]nonane

Caption: Proposed workflow for Route B.

Conclusion and Recommendations

Both proposed routes offer viable pathways to 3-Oxa-9-azabicyclo[3.3.1]nonane, grounded in established and reproducible organic synthesis principles.

  • Route A presents the advantage of a one-pot reaction to construct the core bicyclic ketone, which could be more efficient in terms of time and resources for large-scale synthesis. However, the handling of potentially unstable reagents and the purification of the one-pot product may pose challenges.

  • Route B offers a more controlled, stepwise approach, with the potential for high purity at each stage. While it involves more individual steps, the intermediates are stable and can be thoroughly characterized, which can be advantageous for ensuring the quality of the final product, especially in a research and development setting.

For researchers embarking on the synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane, the choice between these routes will depend on the specific requirements of their project, including scale, available starting materials, and desired purity. It is recommended to perform small-scale pilot reactions for either route to optimize conditions and assess the feasibility before scaling up.

This guide provides a scientifically-grounded starting point for the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles and potential challenges of these proposed routes, researchers will be well-equipped to develop a robust and reproducible protocol for 3-Oxa-9-azabicyclo[3.3.1]nonane.

References

  • Organic Syntheses, Coll. Vol. 10, p.93 (2004); Vol. 79, p.168 (2002). [Link]

  • Kou, B., et al. (2020). Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. Chemistry Letters, 49(10), 1218-1221. [Link]

  • Golding, B. T., et al. (2016). Concise syntheses of bridged morpholines. RSC Advances, 6(59), 53955-53957. [Link]

  • Zaytsev, A. V., et al. (2016). Concise syntheses of bridged morpholines. RSC Advances, 6(59), 53955-53957. [Link]

  • Ahmad, F., et al. (2016). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 21(5), 648. [Link]

  • Li, Z., et al. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 5(1), 55-59. [Link]

  • Zhang, Y. (2011). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3279. [Link]

Sources

A Comparative Evaluation of the ADMET Properties of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives and Standard Drugs: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to its success.[1][2] Promising drug candidates frequently fail in later stages of development due to unfavorable pharmacokinetic or toxicity profiles, leading to significant financial and temporal losses.[1] Therefore, early and comprehensive ADMET evaluation is a critical step in de-risking drug development projects. This guide provides a comparative analysis of the predicted ADMET properties of a series of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives against a panel of well-characterized standard drugs.

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic system that has garnered interest in medicinal chemistry due to its potential to offer favorable drug-like properties. Its three-dimensional structure can enable precise interactions with biological targets while potentially mitigating some of the metabolic liabilities associated with more flexible molecules. This guide will leverage in silico predictive models to generate a comprehensive ADMET profile for a representative set of these derivatives and compare them against the experimentally determined properties of a diverse set of standard drugs. This approach provides a valuable framework for researchers to benchmark this novel scaffold and make informed decisions in the early stages of drug discovery.

Understanding the Bicyclic Scaffold and the Rationale for Comparison

The 3-Oxa-9-azabicyclo[3.3.1]nonane core offers a unique conformational rigidity. This structural constraint can be advantageous in drug design, as it may lead to higher binding affinity and selectivity for the target protein. Furthermore, the introduction of a heteroatom (oxygen) within the bicyclic system can influence physicochemical properties such as solubility and polarity, which are key determinants of ADMET outcomes.

To provide a robust and meaningful comparison, a panel of standard drugs with diverse and well-characterized ADMET profiles has been selected. These standards encompass a range of properties, including:

  • High and Low Permeability: Propranolol (high) and Ranitidine (low).

  • Extensive and Limited Metabolism: Diazepam (extensive) and Amantadine (limited).

  • CYP450 Interactions: Ketoconazole (inhibitor) and Rifampicin (inducer).

  • P-glycoprotein (P-gp) Interactions: Verapamil (substrate/inhibitor) and Ranitidine (not a significant substrate).

  • Plasma Protein Binding: Warfarin (high) and Amantadine (low).

  • Bicyclic Structures: Amantadine and Memantine, which share a rigid cage-like structure, offering a structural, albeit different, bicyclic comparison.

By comparing the predicted properties of the 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives to these established benchmarks, we can gain valuable insights into the potential strengths and weaknesses of this novel scaffold.

In Silico ADMET Profiling of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives

A representative set of 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives with varying substitutions was selected for in silico ADMET profiling. The following properties were predicted using a consensus approach from well-validated platforms such as SwissADME and pkCSM.

Representative 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives:

  • Derivative A: Unsubstituted 3-Oxa-9-azabicyclo[3.3.1]nonane

  • Derivative B: N-benzyl-3-Oxa-9-azabicyclo[3.3.1]nonane

  • Derivative C: 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol

  • Derivative D: 9-(phenylsulfonyl)-3-Oxa-9-azabicyclo[3.3.1]nonane

Below is a diagram illustrating the general workflow for in silico ADMET prediction.

Caption: Workflow for in silico ADMET property prediction.

Comparative ADMET Data: 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives vs. Standard Drugs

The following tables summarize the key ADMET parameters, presenting the in silico predicted data for the derivatives alongside the experimentally determined data for the standard drugs.

Table 1: Physicochemical Properties and Absorption
CompoundMW ( g/mol )logPTPSA (Ų)Water Solubility (logS)Caco-2 Permeability (logPapp cm/s)Human Intestinal Absorption (%)
Derivatives (Predicted)
Derivative A127.18-0.521.3-0.8-5.5>90
Derivative B217.291.821.3-2.5-4.8>90
Derivative C143.18-0.841.5-0.5-5.8>90
Derivative D267.341.263.8-3.0-5.2>90
Standards (Experimental)
Propranolol259.343.4841.5-3.6-4.58[3]~90[4]
Ranitidine314.400.393.8-1.0<-6.0~50
Amantadine151.252.426.0Soluble[5]High~90[6]
Diazepam284.742.832.7-4.1-4.32[7]~100[8]
Warfarin308.333.069.9-3.5Moderate>90[9]
Telmisartan514.627.781.6Practically Insoluble[10]-4.82[11]~42-58[12]

Expert Analysis of Absorption Properties: The unsubstituted and hydroxylated 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives (A and C) are predicted to have low molecular weight and high polarity (low logP, high TPSA for C), suggesting good aqueous solubility. The predicted high human intestinal absorption for all derivatives is promising. The predicted Caco-2 permeability values fall in the moderate to low range, which is a key parameter to validate experimentally.

Table 2: Distribution
CompoundVolume of Distribution (VDss, L/kg)Plasma Protein Binding (%)BBB Permeability (logBB)
Derivatives (Predicted)
Derivative A1.5<100.1
Derivative B3.0~500.3
Derivative C1.2<10-0.5
Derivative D2.5~700.0
Standards (Experimental)
Propranolol3.9~90[4]0.4
Ranitidine1.7~15-1.5
Amantadine4.4~67[6]High
Diazepam1.1>98[8]0.8
Warfarin0.14[9]>99[9]-0.5
Topiramate0.6-0.815-41[13]High

Expert Analysis of Distribution Properties: The derivatives are predicted to have moderate volumes of distribution, suggesting distribution into tissues. The predicted low to moderate plasma protein binding for derivatives A, B, and C is generally favorable, as a high unbound fraction is available to exert its pharmacological effect.[14] The predicted ability of most derivatives to cross the blood-brain barrier (BBB) suggests potential for CNS-targeted applications, which would need to be a key consideration in any drug development program.

Table 3: Metabolism and Excretion
CompoundMajor Metabolizing EnzymesCYP2D6 InhibitorCYP3A4 InhibitorPrimary Route of Excretion
Derivatives (Predicted)
Derivative ANot a substrate of major CYPsNoNoRenal
Derivative BCYP3A4, CYP2D6YesNoHepatic/Renal
Derivative CNot a substrate of major CYPsNoNoRenal
Derivative DCYP3A4NoYesHepatic
Standards (Experimental)
PropranololCYP2D6, CYP1A2[15]YesNoHepatic[4]
AmantadineNot significantly metabolizedNoNoRenal (unchanged)[16]
DiazepamCYP3A4, CYP2C19[8]NoNoHepatic[8]
KetoconazoleCYP3A4YesYesBiliary
RifampicinCYP3A4 (inducer)NoNo (inducer)Biliary/Renal[17]
QuinidineCYP3A4YesYesHepatic/Renal

Expert Analysis of Metabolism and Excretion Properties: The unsubstituted and hydroxylated derivatives (A and C) are predicted to have low interaction with major CYP450 enzymes, suggesting a lower potential for drug-drug interactions. This is a highly desirable characteristic. In contrast, the N-benzyl and N-sulfonyl derivatives (B and D) are predicted to be metabolized by and inhibit CYP enzymes, a critical consideration for further optimization. The predicted renal excretion for the more polar derivatives is consistent with their physicochemical properties.

Table 4: Toxicity
CompoundhERG Inhibition (Predicted/Experimental)Hepatotoxicity (Predicted/Experimental)AMES Mutagenicity (Predicted/Experimental)
Derivatives (Predicted)
Derivative ALow riskNoNo
Derivative BModerate riskYesNo
Derivative CLow riskNoNo
Derivative DModerate riskYesNo
Standards (Experimental)
VerapamilYesLow riskNo
KetoconazoleYesHigh risk (Boxed Warning)No
RifampicinNoHigh riskNo[18]
QuinidineYesLow riskNo
WarfarinNoLow riskNo
TopiramateNoLow riskNo[19]

Expert Analysis of Toxicity Properties: The core scaffold (Derivative A) and its hydroxylated counterpart (Derivative C) are predicted to have a low toxicity risk, including a low probability of hERG inhibition, which is a major hurdle in drug development. The introduction of aromatic substituents (Derivatives B and D) is predicted to increase the risk of hERG inhibition and hepatotoxicity, highlighting the importance of careful substituent selection.

Experimental Methodologies for ADMET Profiling

While this guide utilizes in silico predictions for the novel derivatives, it is crucial to understand the experimental assays used to generate the data for the standard drugs. These assays form the basis for validating the computational models and are essential for progressing a compound through the drug discovery pipeline.

Caco-2 Permeability Assay

This is the gold standard in vitro model for predicting human intestinal absorption.

Caco-2_Permeability_Assay cluster_Setup Assay Setup cluster_Procedure Procedure cluster_Output Output Caco2_monolayer Caco-2 cells form a polarized monolayer on a semi-permeable membrane Apical Apical (AP) Chamber (Simulates gut lumen) Basolateral Basolateral (BL) Chamber (Simulates blood side) Add_Compound Add test compound to AP (A->B) or BL (B->A) chamber Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from receiver chamber at time intervals Incubate->Sample Analyze Quantify compound concentration (e.g., LC-MS/MS) Sample->Analyze Papp Calculate Apparent Permeability Coefficient (Papp) Analyze->Papp Efflux_Ratio Calculate Efflux Ratio (Papp B->A / Papp A->B) Analyze->Efflux_Ratio

Caption: Caco-2 permeability assay workflow.

Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP450 enzymes.

  • Incubation: The test compound is incubated with liver microsomes (human, rat, etc.) and NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Calculation: The rate of disappearance of the compound is used to calculate parameters like half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma proteins.

  • Apparatus: A semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing buffer.

  • Equilibration: The system is incubated until the concentration of the unbound drug reaches equilibrium across the membrane.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in each sample is measured.

  • Calculation: The percentage of the drug bound to plasma proteins is calculated from the concentration difference.

Conclusion and Future Directions

This comparative guide provides a foundational ADMET assessment of the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold. The in silico predictions suggest that this bicyclic system, particularly in its less substituted forms, possesses several desirable ADMET properties, including good predicted oral absorption, low to moderate plasma protein binding, and a low potential for CYP450-mediated drug-drug interactions and off-target toxicities.

The introduction of certain substituents, while potentially beneficial for potency, may introduce ADMET liabilities such as increased metabolic turnover and hERG inhibition. These predictions offer valuable guidance for the design of new analogues with optimized ADMET profiles.

It is imperative that these in silico predictions are validated through rigorous experimental testing. The protocols outlined in this guide for Caco-2 permeability, microsomal stability, and plasma protein binding provide a clear path forward for the experimental characterization of this promising scaffold. By integrating computational predictions with experimental validation, researchers can efficiently advance 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives through the drug discovery pipeline with a higher probability of success.

References

  • Memantine, Amantadine and Compounds 1-13. In silico ADME and drug-likeness properties. ResearchGate. Available at: [Link].

  • ADMET predictions for compound 8 and ketoconazole. ResearchGate. Available at: [Link].

  • A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applic
  • Johnston, G. D., & Shank, R. P. (1985). Clinical pharmacokinetics of propranolol. Clinical pharmacokinetics, 10(4), 283-311.
  • Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. Journal of Molecular Structure. 2022;1247:131349.
  • Rifampin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link].

  • Topiramate. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link].

  • In Silico Identification of Novel Derivatives of Rifampicin Targeting Ribonuclease VapC2 of M. tuberculosis H37Rv. Molecules. 2022;27(19):6619.
  • Topiramate and compounds with similar mechanism of action at the AMPA receptor. Epilepsia. 2023;64(5):1135-1158.
  • Telmisartan. PubChem. National Center for Biotechnology Information. Available at: [Link].

  • Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current Drug Metabolism. 2020;21(2):99-116.
  • In-silico Investigations of quinine and quinidine as potential Inhibitors of AKR1B1 and AKR1B10: Functional and structural characterization. Journal of Biomolecular Structure and Dynamics. 2023;41(18):9081-9095.
  • Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiram
  • ADMET parameters for the studied compound. ResearchGate. Available at: [Link].

  • Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Biomolecular Structure and Dynamics. 2021;39(17):6511-6523.
  • Molecular docking, derivatization, characterization and biological assays of amantadine. Journal of Molecular Structure. 2023;1272:134169.
  • Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current Drug Metabolism. 2020;21(2):99-116.
  • Warfarin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link].

  • Molecular docking study and pharmacokinetic insights of rifampicin in pure and capsule dosage forms. Scientific Reports. 2024;14(1):16440.
  • Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley r
  • Drug release profile of two different topiramate preparations (n=6). ResearchGate. Available at: [Link].

  • Evaluation of pharmacokinetics of warfarin from validated pharmacokinetic-pharmacodynamic model. ADMET & DMPK. 2021;9(1):45-53.
  • Amantadine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link].

  • Molecular docking investigation of the amantadine binding to the enzymes upregulated or downregulated in Parkinson's disease. ADMET & DMPK. 2020;8(2):147-163.
  • The Role of Memantine Metabolites: Focus on 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride in Research. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link].

  • ADMET properties: Overview and current topics. In: Grover A. (eds)
  • In Silico ADME/T Properties of Quinine Derivatives using SwissADME and pkCSM Webservers. International Journal of TROPICAL DISEASE & Health. 2021;42(11):1-12.
  • 11 Metabolic pathways of warfarin enantiomers. ResearchGate. Available at: [Link].

  • Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. SAR and QSAR in Environmental Research. 2020;31(11):831-849.
  • Topiramate: Comprehensive profile.
  • SYMMETREL® (Amantadine Hydrochloride, USP) Tablets and Syrup. U.S. Food and Drug Administration. Available at: [Link].

  • Metabolic insights into the warfarin-mango interaction: A pilot study integrating clinical observations and metabolomics. ADMET & DMPK. 2024;12(2):121-132.
  • Memantine. PubChem. National Center for Biotechnology Information. Available at: [Link].

  • Propranolol. PubChem. National Center for Biotechnology Information. Available at: [Link].

  • Distinct properties of telmisartan on agonistic activities for peroxisome proliferator-activated receptor γ among clinically used angiotensin II receptor blockers: drug-target interaction analyses. Hypertension Research. 2011;34(1):57-64.
  • View of Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley r
  • Warfarin search results in DrugCentral: description, ADMET properties, and approval panels. ResearchGate. Available at: [Link].

  • Drug-specific input parameters of diazepam. ResearchGate. Available at: [Link].

  • Diazepam. PubChem. National Center for Biotechnology Information. Available at: [Link].

  • Randomly Methylated β-Cyclodextrin Inclusion Complex with Ketoconazole: Preparation, Characterization, and Improvement of Pharmacological Profiles. Molecules. 2024;29(9):2009.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules. 2023;28(13):5089.
  • Which ADMET properties are important for me to predict?. Optibrium. Available at: [Link].

  • Memantine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link].

  • Memantine HCl (Namenda) for Alzheimer's disease | Mechanism, side effects, precautions. YouTube. Available at: [Link].

  • Telmisartan.
  • Quinidine. PubChem. National Center for Biotechnology Information. Available at: [Link].

  • Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement of Telmisartan. Pharmaceutics. 2021;13(1):103.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Oxa-9-azabicyclo[3.3.1]nonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of both laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-Oxa-9-azabicyclo[3.3.1]nonane, ensuring that its handling aligns with the highest standards of safety and regulatory compliance. This document is designed to be an essential resource, offering immediate, actionable information for your operational and safety protocols.

Understanding the Compound: Hazard Profile of 3-Oxa-9-azabicyclo[3.3.1]nonane

3-Oxa-9-azabicyclo[3.3.1]nonane and its common salt form, 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CAS No: 100368-29-4), are bicyclic heterocyclic amines.[1] While comprehensive toxicological data for the free base is not extensively documented, the known hazards associated with its hydrochloride salt provide a strong basis for risk assessment.

According to available Safety Data Sheets (SDS), this class of compound presents the following primary hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these potential health effects, it is imperative to treat 3-Oxa-9-azabicyclo[3.3.1]nonane as a hazardous substance and manage its waste stream accordingly. The toxicological properties have not been fully investigated, warranting a cautious approach to handling and disposal.[2]

The Core Principle of Disposal: Preventing Environmental Release

The fundamental objective in the disposal of 3-Oxa-9-azabicyclo[3.3.1]nonane is the complete prevention of its release into the environment. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.[2] Improper disposal can lead to the contamination of soil and water, posing a threat to ecosystems.

The recommended and most effective method for the disposal of 3-Oxa-9-azabicyclo[3.3.1]nonane is incineration . This process should be carried out in a licensed and properly equipped chemical incinerator, preferably one with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2] For laboratories that do not have access to such facilities, the engagement of a licensed professional waste disposal service is mandatory.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of 3-Oxa-9-azabicyclo[3.3.1]nonane from the point of generation to its final removal from the laboratory.

Phase 1: Immediate Handling and Personal Protective Equipment (PPE)

Before beginning any work that will generate 3-Oxa-9-azabicyclo[3.3.1]nonane waste, it is crucial to establish a designated area and use appropriate PPE.

  • Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to minimize the risk of inhalation.

  • Personal Protective Equipment:

    • Gloves: Chemical-resistant gloves are mandatory.

    • Eye Protection: Safety glasses or goggles must be worn at all times.

    • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Phase 2: Waste Segregation and Containerization

Proper segregation and containment are critical to prevent accidental reactions and ensure safe storage.

  • Waste Identification: Immediately classify all materials contaminated with 3-Oxa-9-azabicyclo[3.3.1]nonane as hazardous waste.

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. The original container of the main component of the waste can often be used.[3]

    • Ensure the container is in good condition, free from cracks or defects.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "3-Oxa-9-azabicyclo[3.3.1]nonane," and the approximate concentration or quantity.[4]

    • Do not use chemical formulas or abbreviations.[4]

  • Segregation:

    • Store the 3-Oxa-9-azabicyclo[3.3.1]nonane waste separately from other chemical waste streams, particularly strong oxidizing agents, to avoid incompatible chemical reactions.

    • Keep solid and liquid waste in separate containers.[5]

Phase 3: Interim Storage and Spill Management

Safe interim storage within the laboratory is a key component of the disposal workflow.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Spill Preparedness: Maintain a spill kit with appropriate absorbent materials (e.g., sand, vermiculite) in the vicinity. In the event of a spill, treat all cleanup materials as hazardous waste and containerize them accordingly.[6]

Phase 4: Final Disposal

The final step is the transfer of the waste to a certified disposal facility.

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

  • Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records, in compliance with institutional and regulatory requirements.

The following diagram illustrates the comprehensive workflow for the proper disposal of 3-Oxa-9-azabicyclo[3.3.1]nonane.

cluster_prep Phase 1: Preparation cluster_contain Phase 2: Containment cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal start Generation of 3-Oxa-9-azabicyclo[3.3.1]nonane Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Classify as Hazardous Waste fume_hood->identify container Select Leak-Proof, Compatible Container identify->container labeling Label Container: 'Hazardous Waste' & Full Chemical Name container->labeling segregate Segregate from Incompatible Wastes labeling->segregate store Store in Designated, Secure Area segregate->store spill_kit Maintain Spill Kit store->spill_kit contact_ehs Contact EHS or Licensed Disposal Company store->contact_ehs incineration High-Temperature Incineration (with Afterburner and Scrubber) contact_ehs->incineration documentation Complete and Retain Waste Manifest incineration->documentation end Disposal Complete documentation->end

Disposal Workflow for 3-Oxa-9-azabicyclo[3.3.1]nonane

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of 3-Oxa-9-azabicyclo[3.3.1]nonane is governed by the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] RCRA establishes the "cradle-to-grave" management system for hazardous waste, and laboratories are considered waste generators.[8]

It is the responsibility of the waste generator to properly characterize their waste.[8] Given the irritant properties of 3-Oxa-9-azabicyclo[3.3.1]nonane, it must be managed as a hazardous waste. Adherence to the procedures outlined in this guide will help ensure compliance with RCRA's stringent requirements for hazardous waste management, which include proper labeling, storage, and disposal.

Conclusion: A Commitment to Safety and Excellence

The proper disposal of 3-Oxa-9-azabicyclo[3.3.1]nonane is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By integrating these best practices into your standard operating procedures, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational document to be supplemented by your institution's specific EHS protocols and all applicable local, state, and federal regulations.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Capot Chemical. (2026, January 3). MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024, November 12). Chemical Safety in the Workplace. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Oxa-9-azabicyclo[3.3.1]nonane and its Salts

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of discovery in pharmaceutical research and development. Among these, heterocyclic scaffolds like 3-Oxa-9-azabicyclo[3.3.1]nonane are instrumental. This guide provides a detailed protocol for the safe handling, use, and disposal of 3-Oxa-9-azabicyclo[3.3.1]nonane and its common hydrochloride salt, ensuring the integrity of your research and the safety of your laboratory personnel. This document moves beyond mere compliance, embedding safety within the scientific workflow.

Hazard Identification and Risk Assessment: Understanding the Compound

3-Oxa-9-azabicyclo[3.3.1]nonane, particularly as its hydrochloride salt, is classified as an irritant.[1] While comprehensive toxicological data is not yet available, the primary hazards identified through Safety Data Sheets (SDS) necessitate careful handling.[2][3]

Primary Hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[4][5][6]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation to the eyes.[2][4][5][6]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5][6]

  • Potential for Allergic Skin Reaction (H317): Some evidence suggests it may cause an allergic skin reaction.[2]

  • Harmful if Swallowed (H302): Ingestion may be harmful.[5][6][7]

It is a crucial scientific principle that all chemicals with incomplete toxicological profiles should be handled with a high degree of caution.[2][3] Therefore, the following protocols are designed to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is your first and most critical line of defense. The choice is not arbitrary; it is a direct response to the identified hazards of the compound. All PPE should be inspected prior to use.[3][5][6][8]

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene)To prevent skin contact and potential irritation or allergic reaction.[2][7] Proper glove removal technique is essential to avoid self-contamination.[3][5][8]
Eye & Face Protection Safety goggles with side-shields or a full-face shieldTo protect against splashes, dust, or aerosols causing serious eye irritation.[2][9] Standard safety glasses are insufficient.
Body Protection Laboratory coat; additional chemical-resistant apron for large quantitiesTo protect skin from accidental spills and contamination of personal clothing.[2][8]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts)Required when handling the solid outside of a fume hood or when aerosols may be generated.[3] This mitigates the risk of respiratory tract irritation.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for tasks involving 3-Oxa-9-azabicyclo[3.3.1]nonane.

PPE_Selection cluster_0 Task Assessment cluster_1 Engineering Controls cluster_2 Required PPE start Start: Handling 3-Oxa-9-azabicyclo[3.3.1]nonane weighing Weighing Solid? start->weighing liquid Handling Solution? start->liquid fume_hood Work in Chemical Fume Hood weighing->fume_hood Yes benchtop Open Benchtop (Not Recommended) weighing->benchtop No large_scale Large Scale (>5g) or Splash Risk? liquid->large_scale base_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles large_scale->base_ppe No face_shield Upgrade to Face Shield & Chemical Apron large_scale->face_shield Yes fume_hood->base_ppe respirator Add N95 Respirator benchtop->respirator respirator->base_ppe face_shield->base_ppe

Caption: PPE selection workflow for 3-Oxa-9-azabicyclo[3.3.1]nonane.

Operational Plan: Step-by-Step Handling Protocols

Adherence to a standardized operational procedure is critical for minimizing risk. All handling of 3-Oxa-9-azabicyclo[3.3.1]nonane should, by default, be performed within a certified chemical fume hood.[2]

A. Weighing the Solid Compound:

  • Preparation: Designate a specific area within the fume hood for weighing. Place a weigh boat on the analytical balance.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Aliquotting: Carefully transfer the required amount of the solid from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust clouds. If any dust is generated, the fume hood sash should be at the lowest practical height.

  • Closure: Tightly seal the stock bottle immediately after use.

  • Clean-up: Gently wipe the spatula and the weighing area with a damp cloth or paper towel to collect any residual particles. Dispose of the cleaning material as hazardous waste.

B. Preparing a Solution:

  • Preparation: In the fume hood, place a suitable flask or beaker on a stir plate.

  • Solvent Addition: Add the desired solvent to the vessel.

  • Compound Addition: Carefully add the pre-weighed solid to the solvent.

  • Mixing: Begin stirring to dissolve the compound. If necessary, cap the vessel to prevent vapor release.

  • Transfer: If the solution needs to be transferred, use a funnel to minimize the risk of splashing.

Emergency and Disposal Plan: Managing Spills and Waste

Accidents can happen. A clear, pre-defined plan for spills and waste disposal is not just a regulatory requirement but a cornerstone of a safe laboratory environment.

A. Spill Management Protocol:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a containment hood.

  • Don PPE: Before addressing the spill, don appropriate PPE, including a respirator, chemical-resistant gloves, a lab coat, and eye protection.[2]

  • Containment: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7] For a liquid spill, surround the area with an absorbent barrier.

  • Clean-up: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[2][3]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[2]

  • Ventilation: Ventilate the area until it is safe to return to normal operations.

B. Waste Disposal Plan:

  • Segregation: All waste contaminated with 3-Oxa-9-azabicyclo[3.3.1]nonane, including unused product, contaminated gloves, weigh boats, and cleaning materials, must be segregated into a clearly labeled, sealed hazardous waste container.[3]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.

  • Disposal: The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[3][5] Do not pour this chemical down the drain, as its environmental effects are unknown.[3]

By integrating these safety protocols into your daily workflow, you build a foundation of trust and scientific integrity. This guide serves as a living document, to be adapted as more toxicological information about 3-Oxa-9-azabicyclo[3.3.1]nonane becomes available.

References

  • Capot Chemical. (2026, January 3). MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet: tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-9-azabicyclo[3.3.1]nonane
Reactant of Route 2
3-Oxa-9-azabicyclo[3.3.1]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.